L-isoleucyl-L-arginine
Description
Isoleucyl-Arginine has been reported in Aeromonas veronii with data available.
Structure
3D Structure
Properties
CAS No. |
55715-01-0 |
|---|---|
Molecular Formula |
C12H25N5O3 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t7-,8-,9-/m0/s1 |
InChI Key |
HYXQKVOADYPQEA-CIUDSAMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O |
sequence |
IR |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-isoleucyl-L-arginine: Structure, Properties, and ACE Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-isoleucyl-L-arginine, a dipeptide composed of the amino acids L-isoleucine and L-arginine, has garnered significant interest within the scientific community for its potent biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. A primary focus is placed on its well-documented role as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS) and a critical target in the management of hypertension and cardiovascular disease. This document includes detailed data summaries, experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a dipeptide with the systematic IUPAC name (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid.[1] The molecule consists of an L-isoleucine residue linked to an L-arginine residue via a peptide bond.
Molecular Formula: C₁₂H₂₅N₅O₃[1]
SMILES Notation: CC--INVALID-LINK----INVALID-LINK--N)C(=O)O">C@@HN
InChI Key: HYXQKVOADYPQEA-CIUDSAMLSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| Molecular Weight | 287.36 g/mol | [1] |
| XLogP3 | -4.2 | [1] |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 9 | |
| Estimated pKa Values | ||
| α-carboxyl group | ~2.36 | |
| α-amino group | ~9.60 | |
| Arginine side chain (guanidinium) | ~12.48 | |
| Solubility | Predicted to be soluble in water. Given the charged nature of the arginine side chain, solubility is expected to be pH-dependent. |
Biological Activity and Pharmacological Properties
The primary and most well-documented biological activity of this compound is its potent inhibition of the Angiotensin-Converting Enzyme (ACE).[2] ACE is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS pathway plays a pivotal role in maintaining blood pressure. ACE inhibitors, such as this compound, exert their effects by interrupting this cascade.
References
A Technical Guide to the Synthesis of L-isoleucyl-L-arginine Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary methodologies for synthesizing the dipeptide L-isoleucyl-L-arginine (Ile-Arg). The synthesis of this dipeptide, like other short-chain peptides, is crucial for various applications in biochemistry, pharmacology, and drug discovery. This guide covers both established chemical and enzymatic synthesis routes, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their laboratory work.
Introduction to this compound
This compound (Ile-Arg) is a dipeptide composed of the amino acids L-isoleucine and L-arginine linked by a peptide bond.[1] The structure combines a hydrophobic, aliphatic side chain (isoleucine) with a positively charged, hydrophilic guanidinium group (arginine), giving the molecule amphipathic properties. Such dipeptides are valuable as research tools, potential therapeutic agents, and building blocks for larger, more complex peptides. The synthesis strategy must carefully account for the reactive side chain of arginine, which requires appropriate protection during chemical synthesis to prevent unwanted side reactions.
Chemical Synthesis of this compound
Chemical synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS) or solution-phase methods, is the most common approach for creating defined peptide sequences. The core principle involves the sequential coupling of protected amino acids.
Core Principles
The synthesis requires a strategic use of protecting groups to ensure the correct peptide bond forms between the carboxyl group of isoleucine and the alpha-amino group of arginine.
-
Amino Group Protection : The N-terminus of isoleucine is typically protected with a group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). Fmoc is base-labile (removed by piperidine), while Boc is acid-labile (removed by trifluoroacetic acid, TFA).[2]
-
Carboxyl Group Protection : The C-terminus of arginine is often protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting.[2]
-
Arginine Side Chain Protection : The guanidino group of arginine is strongly basic and nucleophilic, necessitating protection. A common protecting group is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is also removed by TFA.
-
Coupling Agents : A coupling agent is required to activate the carboxyl group of the N-protected isoleucine, facilitating the formation of the amide bond. Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2][3]
Experimental Workflow: Chemical Synthesis
The following diagram illustrates a typical workflow for the solution-phase synthesis of this compound.
Detailed Experimental Protocol (Solution-Phase)
-
Protection of L-Isoleucine :
-
Dissolve L-isoleucine in a 10% sodium carbonate solution.
-
Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane dropwise while stirring in an ice bath.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Extract the product, Fmoc-L-Ile-OH, after acidification.
-
-
Protection of L-Arginine :
-
Protect the arginine side chain using Pbf-Cl in the presence of a base.
-
Esterify the carboxyl group by reacting the product with an alcohol (e.g., benzyl alcohol) under acidic conditions to yield H-L-Arg(Pbf)-OBzl.
-
-
Coupling Reaction :
-
Dissolve Fmoc-L-Ile-OH (1.0 equiv) and HOBt (1.0 equiv) in dichloromethane (CH2Cl2).
-
Add H-L-Arg(Pbf)-OBzl (1.0 equiv) to the solution.
-
Cool the mixture to 0°C and add DCC (1.1 equiv).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the by-product, dicyclohexylurea (DCU), and concentrate the filtrate.
-
-
Deprotection :
-
To remove the Fmoc group, dissolve the protected dipeptide in a solution of 20% piperidine in DMF and stir for 30 minutes.
-
For final deprotection of Pbf and the benzyl ester, treat the dipeptide with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours.
-
-
Purification :
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the final this compound product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the product identity and purity via Mass Spectrometry and NMR.
-
Quantitative Data: Chemical Synthesis
| Parameter | Typical Value | Method | Reference |
| Coupling Yield | >95% | Solution-Phase with DCC/HOBt | [2] |
| Overall Yield | 50-70% | Solution-Phase Synthesis | General literature |
| Final Purity | >98% | After RP-HPLC Purification | General literature |
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a greener alternative to chemical methods, operating under mild conditions with high specificity, thus reducing the need for extensive protecting group strategies.
Core Principles
This approach utilizes enzymes, typically proteases like papain or thermolysin, to catalyze the formation of the peptide bond in reverse of their usual hydrolytic function. The reaction equilibrium is shifted towards synthesis by carefully controlling the reaction conditions.
-
Enzyme Selection : The choice of enzyme is critical. Papain, for example, can catalyze the formation of peptide bonds and has been used for synthesizing arginine-containing derivatives.[4][5]
-
Substrates : The carboxyl component (isoleucine) is usually activated as an ester (e.g., methyl or ethyl ester) to provide a better acyl donor for the enzyme. The amino component is L-arginine.
-
Reaction Medium : The reaction is often conducted in a low-water environment, such as an organic solvent or a solvent-free system, to suppress the competing hydrolysis reaction.[4][5]
Experimental Workflow: Enzymatic Synthesis
The diagram below outlines the general workflow for the enzymatic synthesis of the dipeptide.
Detailed Experimental Protocol (Papain-Catalyzed)
-
Substrate Preparation :
-
Prepare L-isoleucine methyl ester by reacting L-isoleucine with methanol in the presence of thionyl chloride.
-
Dissolve L-isoleucine methyl ester (acyl donor) and L-arginine (nucleophile) in a suitable buffer with a high concentration of an organic co-solvent (e.g., acetonitrile).
-
-
Enzymatic Reaction :
-
Use papain immobilized on a solid support to simplify enzyme removal post-reaction.[5]
-
Add the immobilized papain to the substrate solution.
-
Incubate the mixture at a controlled temperature (e.g., 25-40°C) with gentle agitation.
-
Monitor the reaction progress using HPLC to determine the yield of this compound.
-
-
Termination and Purification :
-
Once the reaction reaches equilibrium (or the desired yield), terminate it by filtering off the immobilized enzyme.
-
The resulting solution contains the dipeptide, unreacted substrates, and potential by-products.
-
Purify the this compound using ion-exchange chromatography, exploiting the positive charge of the arginine residue.
-
Confirm the product identity and purity via Mass Spectrometry and NMR.
-
Quantitative Data: Enzymatic Synthesis
| Parameter | Typical Value | Method | Reference |
| Reaction Yield | 81-89% | Papain-catalyzed in organic media | [5] |
| Overall Yield | 53-77% | Including purification | [5] |
| Final Purity | >99% | After chromatography | [5] |
| Reaction Time | 24-72 hours | Papain-catalyzed | General literature |
Metabolic Context of this compound
In biological systems, dipeptides are typically formed by the hydrolysis of larger proteins or synthesized by specific enzymes. They are often intermediates in amino acid metabolism, eventually being broken down into their constituent amino acids by dipeptidases.
References
An In-Depth Technical Guide to L-Isoleucyl-L-Arginine (CAS: 55715-01-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Isoleucyl-L-arginine, a dipeptide with the CAS number 55715-01-0, is emerging as a molecule of significant interest in biomedical research, particularly for its potent angiotensin-converting enzyme (ACE) inhibitory activity. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and potential therapeutic applications. Detailed experimental protocols for its synthesis and for assessing its biological activity are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the potential signaling pathways involved in its mechanism of action, offering a valuable resource for professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a dipeptide formed from the amino acids L-isoleucine and L-arginine.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 55715-01-0 | [1] |
| Molecular Formula | C₁₂H₂₅N₅O₃ | [1] |
| Molecular Weight | 287.36 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [1] |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN=C(N)N)C(=O)O)N | [1] |
| Appearance | Solid (Predicted) | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. A general workflow for this process is outlined below.
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-L-Arg(Pbf)-Wang resin
-
Fmoc-L-Ile-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Arg(Pbf)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve Fmoc-L-Ile-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add this solution to the resin and shake at room temperature for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added isoleucine residue using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Pbf protecting group from arginine.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified fractions to obtain the final this compound product as a white powder.
Biological Activity and Potential Applications
The primary biological activity of this compound identified to date is its role as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).
ACE Inhibition
ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to hypertension. Inhibition of ACE is a well-established therapeutic strategy for managing high blood pressure and related cardiovascular conditions. This compound has been identified as a potent ACE inhibitor, suggesting its potential use in the research and development of antihypertensive agents.[1]
Experimental Protocol: ACE Inhibition Assay
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-His-Leu (HHL)
-
This compound (test inhibitor)
-
Borate buffer (pH 8.3)
-
1N HCl
-
Ethyl acetate
-
o-phthaldialdehyde (OPA) reagent
-
Spectrofluorometer
Procedure:
-
Enzyme Reaction: Pre-incubate ACE with varying concentrations of this compound in borate buffer at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding the HHL substrate to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1N HCl.
-
Extraction: Extract the hippuric acid product with ethyl acetate.
-
Quantification: Evaporate the ethyl acetate, redissolve the hippuric acid in water, and react with OPA reagent.
-
Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 495 nm.
-
IC₅₀ Determination: Calculate the concentration of this compound that inhibits 50% of the ACE activity (IC₅₀ value).
Mechanism of Action and Signaling Pathways
While the direct mechanism of ACE inhibition by this compound involves competitive binding to the active site of the enzyme, the broader signaling pathways influenced by this dipeptide are an active area of research. Based on the known roles of its constituent amino acid, L-arginine, potential downstream signaling pathways can be postulated.
L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. It is plausible that this compound, by providing a source of L-arginine, could modulate the nitric oxide signaling pathway.
Furthermore, L-arginine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This activation can occur through the GPRC6A/PI3K/AKT signaling axis. The potential for this compound to influence this pathway warrants further investigation.
Quantitative Data Summary
Currently, specific quantitative data for the ACE inhibitory activity of this compound from peer-reviewed literature is limited. Commercial suppliers often claim it to be a "potent" inhibitor, but IC₅₀ values from primary research are necessary for a definitive assessment. Further investigation into the cited literature and new experimental work is required to populate the following table with robust data.
| Parameter | Value | Experimental Conditions | Source |
| ACE Inhibition (IC₅₀) | Data not yet available | In vitro assay using HHL as substrate |
Conclusion and Future Directions
This compound is a dipeptide with confirmed ACE inhibitory properties, positioning it as a promising candidate for further investigation in the context of hypertension and cardiovascular disease. This technical guide has provided a foundational understanding of its chemical nature, synthesis, and biological activity.
Future research should focus on:
-
Determining the precise IC₅₀ value for ACE inhibition through rigorous in vitro studies.
-
Conducting in vivo studies to evaluate its antihypertensive effects in animal models.
-
Elucidating the specific signaling pathways modulated by this compound, beyond direct ACE inhibition.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.
The information compiled herein serves as a critical resource for scientists and researchers dedicated to advancing our knowledge of this intriguing dipeptide and harnessing its potential for human health.
References
L-Isoleucyl-L-Arginine: A Technical Whitepaper on Putative Biological Functions
Disclaimer: Direct experimental evidence detailing the specific biological functions of the dipeptide L-isoleucyl-L-arginine is not currently available in published scientific literature. This document, therefore, presents a technical guide based on the known biological roles of its constituent amino acids, L-isoleucine and L-arginine, and general principles of dipeptide metabolism and transport. The quantitative data, experimental protocols, and signaling pathways described herein are hypothetical and intended to serve as a framework for future research.
Introduction
This compound (Ile-Arg) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the conditionally essential amino acid L-arginine. While the biological activities of its individual amino acid components are well-documented, the physiological roles of the dipeptide itself remain to be elucidated. Based on the functions of L-isoleucine and L-arginine, it is plausible that this compound could play a role in several key physiological processes, including protein synthesis, nitric oxide signaling, immune function, and cellular metabolism. This whitepaper will explore these potential functions, providing a theoretical framework for researchers, scientists, and drug development professionals.
Putative Biological Functions and Mechanisms of Action
The biological effects of this compound are likely to be mediated through several mechanisms:
-
Hydrolysis and Bioavailability of Constituent Amino Acids: Upon ingestion, this compound is expected to be hydrolyzed by peptidases in the gastrointestinal tract and within cells into L-isoleucine and L-arginine. The dipeptide may also be absorbed intact via peptide transporters such as PEPT1 and PEPT2.[1][2] This would increase the bioavailability of both amino acids for their respective metabolic pathways.
-
Direct Signaling: It is conceivable that the intact dipeptide could have unique signaling properties, distinct from its constituent amino acids, by interacting with specific receptors or transporters. However, there is currently no evidence to support this.
Potential Role in Protein Synthesis and Muscle Metabolism
L-isoleucine is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[3][4] L-arginine also plays a role in stimulating protein synthesis.[5] Therefore, this compound could potentially enhance muscle protein synthesis and promote muscle growth and repair.
Putative Involvement in Nitric Oxide Signaling and Cardiovascular Health
L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, blood pressure regulation, and overall cardiovascular health.[6][7][8] By providing a source of L-arginine, this compound may contribute to NO production, potentially improving endothelial function and blood flow.[9]
Hypothetical Immunomodulatory Effects
Both L-arginine and L-isoleucine are known to influence immune cell function. L-arginine is crucial for the function of immune cells like macrophages and T-cells. The potential for this compound to modulate immune responses warrants further investigation.
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data for this compound based on typical values observed for related amino acids and dipeptides. These values are purely illustrative and require experimental validation.
| Parameter | Hypothetical Value | Putative Significance |
| Receptor Binding Affinity (Kd) | ||
| Putative Dipeptide Receptor X | 50 - 200 µM | Engagement of specific signaling pathways. |
| Enzyme Kinetics | ||
| Km for Peptidase Y | 100 - 500 µM | Efficiency of hydrolysis into constituent amino acids. |
| Cellular Uptake | ||
| Km for PEPT1 Transporter | 0.5 - 5 mM | Efficiency of intestinal absorption. |
| Functional Assays | ||
| EC50 for mTORC1 activation | 50 - 250 µM | Potency in stimulating protein synthesis pathways. |
| EC50 for NO production in HUVECs | 100 - 500 µM | Potency in stimulating nitric oxide synthesis. |
Proposed Experimental Protocols
To investigate the biological functions of this compound, the following detailed experimental protocols are proposed.
In Vitro mTOR Signaling Assay
Objective: To determine if this compound activates the mTOR signaling pathway in C2C12 myoblasts.
Methodology:
-
Cell Culture: C2C12 myoblasts will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Amino Acid Starvation: Prior to treatment, cells will be starved of amino acids by incubating in amino acid-free DMEM for 1 hour.
-
Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) for 1 hour. L-isoleucine and L-arginine alone will be used as positive controls.
-
Protein Extraction and Western Blotting: Cells will be lysed, and protein concentrations determined. Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with primary antibodies against phosphorylated and total forms of key mTOR signaling proteins (e.g., mTOR, p70S6K, 4E-BP1).
-
Data Analysis: Band intensities will be quantified using densitometry software. The ratio of phosphorylated to total protein will be calculated to determine the activation of the mTOR pathway.
In Vitro Nitric Oxide Production Assay
Objective: To assess the ability of this compound to stimulate nitric oxide production in human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: HUVECs will be cultured in Endothelial Cell Growth Medium (EGM-2) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 µM) for 24 hours. L-arginine will be used as a positive control.
-
Nitrite Measurement: Nitric oxide production will be quantified by measuring the accumulation of nitrite in the culture medium using the Griess reagent assay.
-
Data Analysis: A standard curve will be generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples will be determined by comparing their absorbance to the standard curve.
Visualizations of Hypothetical Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways that may be influenced by this compound.
Caption: Putative activation of the mTORC1 pathway by this compound.
Caption: Hypothetical pathway for this compound-mediated nitric oxide production.
Conclusion and Future Directions
While direct evidence is lacking, the constituent amino acids of this compound suggest its potential involvement in crucial physiological processes, including protein synthesis and nitric oxide signaling. The hypothetical frameworks presented in this whitepaper provide a foundation for future research to explore the biological functions of this dipeptide. Further in vitro and in vivo studies are necessary to validate these hypotheses and to determine the therapeutic potential of this compound. Key areas for future investigation include its pharmacokinetic profile, its direct effects on cellular signaling pathways, and its efficacy in models of muscle wasting and cardiovascular disease.
References
- 1. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical pharmacology of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacodynamics of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular effects of dietary L-arginine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular arginine rapidly dilates in vivo intestinal arteries and arterioles through a nitric oxide mechanism - PMC [pmc.ncbi.nlm.nih.gov]
L-Isoleucyl-L-Arginine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of the dipeptide L-isoleucyl-L-arginine (Ile-Arg) in cellular metabolism. Due to the limited direct research on the Ile-Arg dipeptide, this document synthesizes the well-established metabolic functions of its constituent amino acids, L-isoleucine and L-arginine. It is posited that following cellular uptake, Ile-Arg is rapidly hydrolyzed into L-isoleucine and L-arginine, which then exert their individual and potentially synergistic effects on key metabolic signaling pathways. This guide details the mechanisms of dipeptide transport and hydrolysis, the intricate roles of L-isoleucine and L-arginine in modulating the mTOR and AMPK signaling pathways, and the consequential impacts on cellular processes such as protein synthesis, glucose and lipid metabolism, and cell growth. Furthermore, this document provides detailed experimental protocols for investigating these effects and presents quantitative data from relevant studies in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction: The Metabolic Significance of Dipeptides
Dipeptides, once thought to be solely intermediate products of protein digestion, are now recognized as important signaling molecules and efficient nutrient sources for cells. The dipeptide this compound is comprised of the essential branched-chain amino acid (BCAA) L-isoleucine and the conditionally essential amino acid L-arginine. Understanding the metabolic fate and cellular impact of this dipeptide is crucial for fields ranging from nutritional science to therapeutic drug development.
Cellular Uptake and Hydrolysis of Dipeptides
Dipeptides are primarily transported into intestinal epithelial cells by the peptide transporter 1 (PEPT1), a proton-coupled transporter.[1][2] This process is highly efficient, and in many cases, the absorption of amino acids is greater when they are in dipeptide form compared to their free forms.[3] Once inside the cell, dipeptides are rapidly broken down into their constituent amino acids by intracellular peptidases.[3][4][5] Therefore, the biological effects of this compound are largely attributable to the subsequent actions of L-isoleucine and L-arginine.
Core Signaling Pathways Modulated by L-Isoleucine and L-Arginine
The metabolic influence of this compound is primarily mediated through the modulation of two central signaling pathways that govern cellular growth and energy homeostasis: the mTOR (mechanistic target of rapamycin) pathway and the AMPK (AMP-activated protein kinase) pathway.
The mTOR Signaling Pathway: A Nexus for Cell Growth and Proliferation
The mTOR complex 1 (mTORC1) is a critical regulator of cell growth, protein synthesis, and autophagy in response to nutrient availability, including amino acids.[6] Both L-isoleucine and L-arginine are known activators of the mTORC1 pathway.
-
L-Isoleucine and mTORC1: As a branched-chain amino acid, L-isoleucine plays a significant role in stimulating mTORC1. Studies have shown that the omission of L-isoleucine from cell culture media leads to a reduction in the phosphorylation of mTOR and its downstream effectors, such as S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[7] Conversely, supplementation with L-isoleucine enhances the phosphorylation of these key mTORC1 pathway components.[7]
-
L-Arginine and mTORC1: L-arginine activates mTORC1 through a distinct mechanism involving the cytosolic arginine sensor, CASTOR1.[8] In the absence of arginine, CASTOR1 binds to and inhibits the GATOR2 complex, a positive regulator of mTORC1. When intracellular arginine levels rise, it binds to CASTOR1, causing its dissociation from GATOR2 and thereby activating mTORC1 signaling.[8]
The combined availability of both L-isoleucine and L-arginine from the hydrolysis of this compound is expected to lead to a robust activation of the mTORC1 pathway, promoting protein synthesis and cell growth.
Caption: mTORC1 signaling activated by L-isoleucine and L-arginine.
The AMPK Signaling Pathway: The Cellular Energy Sensor
AMPK is a crucial sensor of cellular energy status, activated by an increase in the AMP/ATP ratio. Once activated, AMPK shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP.
-
L-Isoleucine and AMPK: The effect of L-isoleucine on AMPK activity is context-dependent. Some studies suggest that under conditions of energy surplus, high levels of branched-chain amino acids, including isoleucine, can lead to a decrease in AMPK activity.[9]
-
L-Arginine and AMPK: L-arginine has been shown to increase the phosphorylation and activity of AMPK in various cell types, including hepatocytes, skeletal muscle cells, and adipocytes.[10] This activation of AMPK by L-arginine can promote the oxidation of glucose and fatty acids.[10] Interestingly, some research also suggests that AMPK is a primary modulator of cellular responses to L-arginine.[11] Furthermore, L-arginine may protect the γ2 subunit of AMPK from glycation, thereby preserving its function.[12]
The net effect of this compound on AMPK signaling is likely to be complex, depending on the cellular energy state and the relative concentrations of the constituent amino acids. The activating effect of L-arginine on AMPK might counterbalance any inhibitory effects of L-isoleucine, potentially leading to a nuanced regulation of cellular energy metabolism.
Caption: AMPK signaling modulated by L-isoleucine and L-arginine.
Quantitative Data on Metabolic Effects
The following tables summarize quantitative data from studies investigating the effects of L-arginine on key metabolic parameters. While direct quantitative data for this compound or the synergistic effects of L-isoleucine and L-arginine are limited, these data for L-arginine provide a valuable reference.
Table 1: Effect of L-Arginine on AMPK Phosphorylation and Substrate Oxidation
| Cell Type | L-Arginine Concentration | Effect on AMPK Phosphorylation | Effect on Glucose Oxidation | Effect on Oleic Acid Oxidation | Reference |
| BNL CL.2 Mouse Hepatocytes | 400 µM | Stimulated (P < 0.05) | Dose-dependently enhanced (P < 0.05) | Dose-dependently enhanced (P < 0.05) | [10] |
| C2C12 Mouse Myotubes | 400 µM | Stimulated (P < 0.05) | Dose-dependently enhanced (P < 0.05) | Dose-dependently enhanced (P < 0.05) | [10] |
| 3T3-L1 Mouse Adipocytes | 400 µM | Stimulated (P < 0.05) | Dose-dependently enhanced (P < 0.05) | Dose-dependently enhanced (P < 0.05) | [10] |
Table 2: Effect of L-Arginine on mTOR Pathway in Porcine Trophectoderm Cells
| L-Arginine Concentration | Effect on Protein Synthesis | Effect on mTOR Phosphorylation | Effect on p70S6K Phosphorylation | Effect on 4EBP1 Phosphorylation | Reference |
| 100 µM | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | [13] |
| 350 µM | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | Dose-dependently increased | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular metabolism.
Western Blot Analysis of mTOR and AMPK Pathway Proteins
This protocol is for the detection of total and phosphorylated proteins in the mTOR and AMPK signaling pathways.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound, L-isoleucine, L-arginine, or vehicle control at various concentrations and time points.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, rpS6, AMPK, and ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Measurement of AMPK Activity
This protocol describes a common method to measure AMPK activity in cell lysates.
-
Cell Lysis:
-
Prepare cell lysates as described in the Western blot protocol.
-
-
Immunoprecipitation of AMPK:
-
Incubate cell lysates with an antibody specific for the AMPK α-subunit and protein A/G agarose beads to immunoprecipitate the AMPK complex.
-
-
Kinase Assay:
-
Wash the immunoprecipitated AMPK complex.
-
Resuspend the beads in a kinase buffer containing a synthetic peptide substrate (e.g., SAMS peptide), ATP, and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
-
Detection of Substrate Phosphorylation:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, non-radioactive assays using fluorescence or luminescence detection are also commercially available.[14][15]
Quantification of Intracellular Amino Acids by HPLC-MS/MS
This protocol outlines the quantification of intracellular L-isoleucine and L-arginine.
-
Sample Preparation:
-
Culture and treat cells as desired.
-
Rapidly wash cells with ice-cold PBS and quench metabolism with a cold solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
-
Metabolite Extraction:
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
-
Derivatization (if required):
-
Some methods require derivatization of amino acids to enhance their chromatographic separation and detection sensitivity.[16]
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[17][18]
-
Separate the amino acids using a suitable HPLC column and gradient.
-
Detect and quantify the amino acids using multiple reaction monitoring (MRM) on the MS/MS system, with stable isotope-labeled internal standards for accurate quantification.
-
Metabolic Flux Analysis using Stable Isotope Labeling
This advanced technique allows for the quantitative analysis of metabolic pathway activity.[19][20]
-
Cell Culture with Labeled Substrates:
-
Culture cells in a medium where a standard nutrient (e.g., glucose or glutamine) is replaced with its stable isotope-labeled counterpart (e.g., [U-¹³C]-glucose).
-
Introduce this compound to the culture medium.
-
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites at different time points.
-
Analyze the mass isotopomer distribution of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.
-
-
Flux Calculation:
-
Use computational models to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the intracellular metabolic fluxes.[21]
-
Caption: A generalized experimental workflow for studying Ile-Arg.
Conclusion and Future Directions
The dipeptide this compound is poised to be a significant modulator of cellular metabolism, primarily through the combined actions of its constituent amino acids, L-isoleucine and L-arginine. Its anticipated effects include the robust activation of the mTORC1 pathway, leading to enhanced protein synthesis and cell growth, and a nuanced regulation of the AMPK pathway, influencing cellular energy homeostasis. The provided experimental protocols offer a robust framework for researchers to investigate these effects in detail.
Future research should focus on directly studying the this compound dipeptide to confirm its uptake and hydrolysis kinetics and to elucidate any potential effects of the intact dipeptide before its breakdown. Furthermore, investigating the synergistic or antagonistic interactions between L-isoleucine and L-arginine at various concentrations on the mTOR and AMPK signaling pathways will be crucial for a complete understanding of the metabolic consequences of this compound supplementation. Such studies will be invaluable for the development of novel nutritional strategies and therapeutic interventions targeting cellular metabolism.
References
- 1. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane and intracellular hydrolysis of peptides: differentiation, role and interrelations with transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]
- 9. Downregulation of AMPK Accompanies Leucine- and Glucose-Induced Increases in Protein Synthesis and Insulin Resistance in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Arginine increases AMPK phosphorylation and the oxidation of energy substrates in hepatocytes, skeletal muscle cells, and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase regulates L-arginine mediated cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 20. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
L-Isoleucyl-L-Arginine: A Technical Guide on its Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the essential amino acids L-isoleucine and L-arginine. While the specific mechanism of action for the intact dipeptide remains largely uncharacterized in publicly available literature, its biological effects are likely mediated through the synergistic actions of its constituent amino acids following hydrolysis, or potentially through unique pathways as an intact molecule. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon the well-established roles of L-arginine and L-isoleucine in cellular signaling and metabolism. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting key signaling pathways, experimental considerations, and potential therapeutic applications.
Introduction
Dipeptides have garnered increasing interest in biomedical research due to their potential for enhanced bioavailability and unique physiological activities compared to their free amino acid counterparts. This compound combines the nitric oxide-producing and immunomodulatory properties of L-arginine with the metabolic regulatory functions of L-isoleucine. Understanding the intricate mechanisms through which this dipeptide exerts its effects is crucial for its potential development as a therapeutic agent. This guide will explore the primary signaling pathways associated with its constituent amino acids, which are likely to be the principal mediators of its biological activity.
Putative Mechanisms of Action
The biological effects of this compound are hypothesized to occur through two primary routes:
-
Hydrolysis and Action of Constituent Amino Acids: The dipeptide is likely cleaved into L-isoleucine and L-arginine by peptidases in the gastrointestinal tract, bloodstream, or target tissues. The subsequent physiological effects would then be the result of the individual actions of these amino acids.
-
Direct Action of the Intact Dipeptide: While less documented, the intact dipeptide may interact with specific receptors or transporters to elicit unique cellular responses.
L-Arginine Mediated Pathways
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes.
L-arginine is converted to NO and L-citrulline by nitric oxide synthase (NOS) enzymes. NO plays a crucial role in vasodilation, neurotransmission, and the immune response.[1][2] The activation of soluble guanylate cyclase (sGC) by NO leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to mediate downstream effects.
L-arginine can activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] This activation is crucial for anabolic processes and immune cell function.
References
- 1. Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of L-isoleucyl-L-arginine
This technical guide provides a comprehensive overview of the dipeptide L-isoleucyl-L-arginine (Ile-Arg), including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Discovery
This compound is a dipeptide composed of the amino acids L-isoleucine and L-arginine. While the individual amino acids have been known since the late 19th century, the specific history of the discovery and first synthesis of this particular dipeptide is not well-documented in scientific literature. It is identified by the CAS Registry Number 55715-01-0. The dipeptide has been identified as a metabolite in the bacterium Aeromonas veronii.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₅N₅O₃ |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--N)C(=O)O">C@@HN |
| CAS Number | 55715-01-0 |
Synthesis and Purification
Proposed Experimental Protocol for Solid-Phase Peptide Synthesis
-
Resin Preparation: A pre-loaded Wang resin with Fmoc-protected L-arginine (Fmoc-Arg(Pbf)-Wang resin) is used as the solid support. The resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the arginine is removed by treating the resin with a solution of 20% piperidine in DMF. This is followed by washing with DMF and dichloromethane (DCM).
-
Coupling of L-Isoleucine: Fmoc-protected L-isoleucine (Fmoc-Ile-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react to form the peptide bond. The completion of the reaction is monitored by a Kaiser test.
-
Final Fmoc Deprotection: The Fmoc group from the newly added isoleucine is removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively studied. However, based on the activities of its constituent amino acids and other dipeptides, several potential roles can be postulated.
Angiotensin-Converting Enzyme (ACE) Inhibition
Some commercial suppliers claim that this compound is a potent angiotensin-converting enzyme (ACE) inhibitor, which would suggest its potential use in hypertension research. However, at present, there is no peer-reviewed scientific literature available to substantiate this claim with quantitative data such as an IC50 value.
Potential Signaling Pathways
Given that L-arginine is a precursor to nitric oxide (NO) and plays a role in the mTOR signaling pathway, it is plausible that this compound could influence these pathways.[1][2] NO is a critical signaling molecule in the cardiovascular system, mediating vasodilation.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[1]
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known roles of L-arginine. Experimental validation is required to confirm these potential interactions.
Conclusion
This compound is a dipeptide with known physicochemical properties but a largely unexplored history and biological activity profile. While its synthesis can be achieved through standard peptide chemistry, further research is needed to validate its purported ACE inhibitory activity and to elucidate its specific roles in cellular signaling. This guide provides a foundation for researchers interested in further investigating the potential of this dipeptide in various scientific and therapeutic contexts.
References
Physicochemical Properties of the Isoleucine-Arginine (Ile-Arg) Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the Isoleucine-Arginine (Ile-Arg) dipeptide. The information presented herein is intended to support research, discovery, and development activities where this dipeptide may be of interest. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.
Core Physicochemical Properties
The physicochemical properties of the Ile-Arg dipeptide are dictated by the characteristics of its constituent amino acids: Isoleucine, a hydrophobic amino acid with a nonpolar side chain, and Arginine, a highly basic amino acid with a positively charged guanidinium group at physiological pH.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters for the Ile-Arg dipeptide. Estimated values are derived from the known properties of its constituent amino acids.
| Property | Value | Source/Method |
| Molecular Weight | 287.36 g/mol | PubChem CID: 7009553[1][2] |
| Molecular Formula | C₁₂H₂₅N₅O₃ | PubChem CID: 7009553[1][2] |
| Estimated pKa (α-carboxyl) | ~3.5 | Estimated from standard amino acid pKa values. |
| Estimated pKa (α-amino) | ~8.5 | Estimated from standard amino acid pKa values. |
| Estimated pKa (Arginine side chain) | ~12.5 | Estimated from the pKa of the Arginine side chain. |
| Estimated Isoelectric Point (pI) | ~10.5 | Calculated as the average of the α-amino and Arginine side chain pKa values.[3][4] |
| Solubility | High in aqueous solutions | Predicted based on the presence of the highly polar and charged Arginine residue.[5][6][7] Specific quantitative data is not readily available. |
| Stability | Generally stable; susceptible to hydrolysis under strong acidic or basic conditions. | Based on general peptide stability principles. Arginine-containing peptides are noted for their stability.[8] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of dipeptides like Ile-Arg are provided below.
Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)
Isoelectric focusing separates molecules based on their isoelectric point in a pH gradient.[9][10]
Methodology:
-
Sample Preparation: Dissolve the Ile-Arg dipeptide in a sample buffer compatible with the IEF system. The buffer should not interfere with the isoelectric point of the peptide.[11]
-
Gel Preparation: Utilize a pre-cast immobilized pH gradient (IPG) gel strip with a pH range appropriate for the estimated pI of Ile-Arg (e.g., pH 9-12). Rehydrate the IPG strip with a solution containing the dipeptide sample.[12]
-
Focusing: Place the rehydrated IPG strip into the IEF apparatus. Apply an electric field according to the manufacturer's protocol. The dipeptide will migrate through the pH gradient until it reaches the point where its net charge is zero (its pI), where it will focus into a sharp band.[9][13]
-
Detection: After focusing, fix the dipeptide in the gel and visualize it using a suitable staining method, such as Coomassie Brilliant Blue or a peptide-specific stain.[11]
-
Analysis: Determine the pI by comparing the position of the focused dipeptide band to the calibrated pH gradient of the IPG strip.
Determination of pKa Values by Potentiometric Titration
Potentiometric titration can be used to determine the pKa values of the ionizable groups in a peptide.[14][15]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the Ile-Arg dipeptide (e.g., 2-3 mg) in a known volume of deionized water, adjusting the initial pH to a low value (e.g., pH 2) with a standard acid (e.g., 0.1 M HCl).[16]
-
Titration: Titrate the dipeptide solution with a standardized base (e.g., 0.1 M NaOH) in small, precise increments.[17]
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the plateaus in the titration curve). The first derivative of the titration curve can be used to more accurately identify the equivalence points.[17]
Determination of Aqueous Solubility by UV-Visible Spectrophotometry
This method determines the saturation solubility of a peptide in a given solvent by measuring the absorbance of a saturated solution.[18]
Methodology:
-
Sample Preparation: Add an excess amount of the Ile-Arg dipeptide to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a series of vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Separation of Undissolved Peptide: Centrifuge the vials at high speed to pellet the undissolved dipeptide.
-
Measurement: Carefully remove a known volume of the supernatant and dilute it with the same buffer to a concentration within the linear range of the spectrophotometer. Measure the absorbance at a predetermined wavelength (typically around 214 nm for the peptide bond, or a wavelength specific to an aromatic residue if present, which is not the case for Ile-Arg).
-
Quantification: Calculate the concentration of the dissolved dipeptide using a standard curve prepared from known concentrations of Ile-Arg. The solubility is the concentration of the saturated solution.
Assessment of Stability by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the stability of a peptide by monitoring its degradation over time.[19][20][21]
Methodology:
-
Sample Preparation: Prepare solutions of the Ile-Arg dipeptide in the buffers and at the temperatures you wish to investigate (e.g., different pH values, physiological temperature).
-
Incubation: Incubate the samples under the desired conditions for a set period. Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze each aliquot by reverse-phase HPLC (RP-HPLC). Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact dipeptide from any degradation products.
-
Data Analysis: Monitor the decrease in the peak area of the intact Ile-Arg dipeptide over time. The rate of disappearance can be used to determine the stability of the dipeptide under the tested conditions.
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for the Ile-Arg dipeptide are not extensively documented in the literature, the properties of arginine-containing peptides provide some insights into potential areas of interest.
Arginine-rich peptides are known to interact with and penetrate cell membranes.[22][23] This suggests that the Ile-Arg dipeptide could potentially have cell-penetrating properties, although this would need to be experimentally verified.
Furthermore, studies on the Arginine-Arginine (Arg-Arg) dipeptide have shown that it can influence the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[24][25][26] The Arg-Arg dipeptide was found to promote the phosphorylation of mTOR and its downstream target p70S6K.[24][26] Given the presence of arginine, it is plausible that the Ile-Arg dipeptide could have some modulatory effects on similar pathways, though likely with different potency and specificity.
A study on the tetrapeptide Ile-His-Arg-Phe, derived from rice glutelin, demonstrated vasorelaxing and hypotensive activities that were dependent on the cholecystokinin (CCK) receptor.[27] This highlights the potential for arginine-containing peptides to exhibit diverse biological functions.
Further research is required to elucidate the specific biological roles and signaling mechanisms of the Ile-Arg dipeptide.
References
- 1. Arg-Ile | C12H25N5O3 | CID 7009553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-isoleucyl-L-arginine | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. reta-peptide.com [reta-peptide.com]
- 7. bachem.com [bachem.com]
- 8. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Khan Academy [khanacademy.org]
- 11. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 12. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 13. mybiosource.com [mybiosource.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. impactfactor.org [impactfactor.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. How arginine derivatives alter the stability of lipid membranes: dissecting the roles of side chains, backbone and termini - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization of Ile-His-Arg-Phe, a novel rice-derived vasorelaxing peptide with hypotensive and anorexigenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predicted Biological Activity of L-isoleucyl-L-arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the dipeptide L-isoleucyl-L-arginine (Ile-Arg). While direct experimental evidence for this specific dipeptide is limited, this document synthesizes data from studies on its constituent amino acids, L-isoleucine and L-arginine, as well as structurally related dipeptides. The predicted activities of this compound encompass potential antimicrobial, immunomodulatory, and cell signaling-modulatory effects. This guide outlines inferred mechanisms of action, proposes detailed experimental protocols for future investigation, and presents key quantitative data from related compounds in a structured format. Visualizations of predicted signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the potential therapeutic applications of this compound.
Introduction
This compound is a dipeptide composed of the hydrophobic amino acid L-isoleucine and the cationic amino acid L-arginine.[1] The unique combination of these residues suggests that the dipeptide may possess multifaceted biological activities. L-arginine is a well-studied precursor of nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune responses, and neurotransmission.[2][3][4][5][6] Furthermore, arginine and certain arginine-containing dipeptides have been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8][9][10][11][12][13] The hydrophobic nature of L-isoleucine may enhance the dipeptide's ability to interact with and penetrate cell membranes, potentially augmenting its biological effects.
This guide explores the predicted biological landscape of this compound, drawing upon the known functions of its components and analogous molecules to propose potential therapeutic applications and guide future research.
Predicted Biological Activities and Mechanisms of Action
Antimicrobial Activity
The combination of a hydrophobic residue (isoleucine) and a cationic residue (arginine) is a common feature of many antimicrobial peptides (AMPs).[14][15][16][17] This amphipathic structure is predicted to allow this compound to interact with and disrupt the negatively charged membranes of bacteria and fungi, leading to cell lysis.[15]
-
Predicted Mechanism: The positively charged guanidinium group of arginine is expected to facilitate electrostatic interactions with the negatively charged components of microbial membranes, such as phospholipids and teichoic acids.[15][17] The hydrophobic isoleucine residue is then predicted to insert into the lipid bilayer, disrupting membrane integrity and forming pores, ultimately leading to cell death.[15]
Modulation of the mTOR Signaling Pathway
L-arginine and the dipeptide L-arginyl-L-arginine (Arg-Arg) have been demonstrated to activate the mTOR signaling pathway.[7][10][13] It is highly probable that this compound would exert a similar effect. Activation of mTOR signaling can promote protein synthesis, cell growth, and proliferation.[5][11]
-
Predicted Signaling Pathway: this compound is predicted to be transported into the cell via peptide transporters. Intracellularly, it may be hydrolyzed into its constituent amino acids or act directly as a signaling molecule. The increased intracellular concentration of arginine, or the dipeptide itself, is predicted to activate the mTORC1 complex. This activation would lead to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in increased protein synthesis and cell growth.
Nitric Oxide (NO) Production
As a source of L-arginine, this compound is predicted to serve as a substrate for nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide.[2][3][4][5][6] NO is a potent vasodilator and plays a key role in cardiovascular homeostasis.[4][6]
-
Predicted Mechanism: Following cellular uptake and potential hydrolysis, the released L-arginine would be available for NOS enzymes (eNOS, nNOS, iNOS) to catalyze its conversion to L-citrulline and NO. This could lead to localized increases in NO concentration, resulting in vasodilation and other NO-mediated effects.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not currently available in the public domain. The following tables summarize relevant data from studies on L-arginine and arginine-containing peptides to provide a predictive context for the potential efficacy of this compound.
Table 1: Antimicrobial Activity of Arginine-Containing Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| (RLARLAR)2 | Escherichia coli | 3 µM | [16] |
| D-(RLARLAR)2 | Escherichia coli | 1 µM | [16] |
| (RLARLAA)2 | Escherichia coli | 3 µM | [16] |
| (RLGRLGR)2 | Escherichia coli | 12 µM | [16] |
| [R4W4] | MRSA | 2.67 µg/mL | [15] |
Table 2: Effects of L-arginine and Arg-Arg Dipeptide on mTOR Signaling in Bovine Mammary Epithelial Cells
| Treatment | Parameter | Result | P-value | Reference |
| 2.8 mM L-Arg | αS1-casein synthesis | Greatest positive effect | < 0.01 | [13] |
| 2.8 mM L-Arg | mTOR phosphorylation | Highest level | < 0.01 | [13] |
| 10% Arg-Arg dipeptide | αS1-casein synthesis | Increased | < 0.05 | [13] |
| 10% Arg-Arg dipeptide | mTOR phosphorylation | Increased | < 0.01 | [13] |
| 10% Arg-Arg dipeptide | p70S6K phosphorylation | Increased | < 0.01 | [13] |
Proposed Experimental Protocols
The following protocols are proposed for the investigation of the predicted biological activities of this compound.
Antimicrobial Activity Assay
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
-
Materials:
-
Synthesized and purified this compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Methodology:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the dipeptide in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the dipeptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
In Vitro mTOR Signaling Assay
-
Objective: To investigate the effect of this compound on the activation of the mTOR signaling pathway in a relevant cell line.
-
Materials:
-
This compound
-
Cell line (e.g., C2C12 myoblasts, HEK293 cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibodies for Western blotting (total and phosphorylated mTOR, S6K1, 4E-BP1)
-
Lysis buffer
-
Protein assay kit
-
-
Methodology:
-
Culture cells to 70-80% confluency in complete medium.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal mTOR activity.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a vehicle control.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform Western blot analysis using antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
-
Nitric Oxide Production Assay
-
Objective: To measure the production of nitric oxide in response to this compound treatment in endothelial cells.
-
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
Griess Reagent Kit
-
Nitrite standard solution
-
-
Methodology:
-
Culture HUVECs in 96-well plates until confluent.
-
Replace the culture medium with a low-serum medium containing different concentrations of this compound. Include L-arginine as a positive control and a vehicle control.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions.
-
Create a standard curve using the nitrite standard solution to calculate the nitrite concentration in the samples.
-
Conclusion and Future Directions
The dipeptide this compound presents a promising scaffold for the development of novel therapeutic agents. Based on the known biological activities of its constituent amino acids and structurally similar peptides, it is predicted to possess antimicrobial, immunomodulatory, and cell-growth-promoting properties. The proposed mechanisms of action, centered around membrane disruption, mTOR signaling activation, and nitric oxide production, provide a solid foundation for future experimental validation.
The experimental protocols outlined in this guide offer a starting point for the systematic investigation of this compound's biological functions. Future research should focus on:
-
In vivo studies: To assess the efficacy and safety of this compound in animal models of infection, wound healing, and metabolic disorders.
-
Structure-activity relationship studies: To synthesize and evaluate analogs of this compound to optimize its biological activity and pharmacokinetic properties.
-
Mechanism of uptake: To identify the specific transporters involved in the cellular uptake of this compound.
A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of this intriguing dipeptide.
References
- 1. Arg-Ile | C12H25N5O3 | CID 7009553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthyhey.com [healthyhey.com]
- 4. Role of the L-arginine-nitric oxide pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. I. Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary arginine supplementation increases mTOR signaling activity in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Control of TSC2-Rheb signaling axis by arginine regulates mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine [mdpi.com]
- 16. Antimicrobial peptides containing arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
The Emerging Role of L-Isoleucyl-L-Arginine in Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their modulation represents a significant frontier in therapeutic development. While the roles of individual amino acids in mediating these interactions are well-documented, the specific functions of dipeptides remain a nascent field of study. This technical guide delves into the potential role of the dipeptide L-isoleucyl-L-arginine (Ile-Arg) in the landscape of protein-protein interactions. Drawing upon the established biochemical properties of its constituent amino acids, this document provides a comprehensive overview of the theoretical mechanisms by which Ile-Arg may influence PPIs, outlines detailed experimental protocols to investigate these hypotheses, and presents relevant signaling pathways where such interactions could be pivotal.
Introduction: The Significance of Modulating Protein-Protein Interactions
Protein-protein interactions govern the assembly of cellular machinery, the flow of information in signaling cascades, and the regulation of enzymatic activity. The ability to selectively modulate these interactions holds immense promise for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders. While small molecules and biologics have been the cornerstones of drug development, peptides and peptidomimetics are emerging as a versatile class of molecules capable of targeting the often large and flat interfaces of PPIs.[1][2][3][4][5]
This guide focuses on the dipeptide this compound, a molecule combining the hydrophobic, aliphatic properties of isoleucine with the hydrophilic, positively charged nature of arginine. While direct research on the role of this specific dipeptide in PPIs is limited, an analysis of its components provides a strong foundation for postulating its potential functions and for designing experiments to explore them.
Physicochemical Properties and a Postulated Role for this compound
The predicted function of this compound in protein-protein interactions is rooted in the distinct characteristics of its constituent amino acids.
-
L-Isoleucine (Ile): A hydrophobic amino acid with a branched aliphatic side chain. In protein structures, isoleucine is frequently found in the hydrophobic core, where it contributes to protein stability.[6] On protein surfaces, exposed isoleucine residues can participate in hydrophobic interactions with other proteins.
-
L-Arginine (Arg): A positively charged amino acid with a guanidinium group. Arginine is highly versatile and can engage in a variety of non-covalent interactions, including salt bridges with negatively charged residues (aspartate, glutamate), cation-pi interactions with aromatic residues (phenylalanine, tyrosine, tryptophan), and hydrogen bonds.[7][8][9] Notably, L-arginine is widely used in the biopharmaceutical industry as an excipient to suppress protein aggregation and reduce non-specific protein-protein interactions.[9][10][11]
The covalent linkage of isoleucine and arginine into a single dipeptide creates a molecule with a distinct amphipathic character. This structure suggests several potential mechanisms by which it could modulate PPIs:
-
Direct Competitive Inhibition: The Ile-Arg dipeptide could mimic a binding motif on a protein surface, thereby competitively inhibiting the interaction with its natural binding partner. The isoleucine residue could engage with a hydrophobic pocket, while the arginine residue forms electrostatic interactions with nearby acidic or aromatic residues.
-
Allosteric Modulation: Binding of Ile-Arg to a site distal from the primary interaction interface could induce a conformational change in the protein, thereby altering its affinity for its binding partner.
-
Disruption of Interfacial Interactions: The dipeptide could directly interfere with the non-covalent forces holding a protein complex together. The hydrophobic isoleucine could disrupt hydrophobic patches at the interface, while the charged arginine could interfere with existing salt bridges or hydrogen bonds.
-
Modulation of Protein Solubility and Stability: Drawing from the known effects of L-arginine, the dipeptide could influence the solvation shell of a protein, thereby altering its propensity to engage in specific or non-specific interactions.
A study on arginine-rich dipeptide repeats (such as Gly-Arg and Pro-Arg) has shown that the nature of the amino acid spacing the arginine residues critically determines the dipeptide's subcellular localization and protein-protein interaction profile.[12] This highlights that the combination and sequence of amino acids in a dipeptide can lead to unique biological activities not simply predicted by the sum of their individual properties.
Quantitative Data on Related Interactions
| Molecule | Interacting Partner(s) | Technique | Affinity (Kd) / IC50 | Reference |
| L-Arginine | RNA aptamers | Affinity Chromatography | Millimolar range | [10] (from first search) |
| Arginine-Arginine dipeptide | Bovine mammary epithelial cells | Cell culture-based uptake and synthesis assays | Not applicable (concentration-dependent effects observed) | [13] |
| L-Arginine | Various proteins (general aggregation suppression) | Multiple biophysical techniques | Concentration-dependent (typically 0.5-2 M) | [14] (from first search) |
Experimental Protocols for Investigating the Role of this compound
To elucidate the role of this compound in protein-protein interactions, a series of biophysical and cell-based assays can be employed.
Co-Immunoprecipitation (Co-IP)
-
Objective: To determine if this compound can disrupt the interaction between two known binding partners in a cellular context.
-
Methodology:
-
Culture cells expressing tagged versions of two interacting proteins of interest (e.g., Protein A-FLAG and Protein B-HA).
-
Lyse the cells and prepare a clarified protein lysate.
-
Incubate the lysate with an anti-FLAG antibody conjugated to magnetic beads to capture Protein A-FLAG and its binding partners.
-
In parallel incubations, add increasing concentrations of this compound, L-isoleucine, L-arginine, or a control dipeptide (e.g., Gly-Gly).
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect the presence of Protein B-HA. A reduction in the amount of co-precipitated Protein B-HA in the presence of this compound would indicate a disruption of the interaction.
-
Surface Plasmon Resonance (SPR)
-
Objective: To quantitatively measure the effect of this compound on the binding kinetics of two purified proteins.
-
Methodology:
-
Immobilize a purified "ligand" protein onto an SPR sensor chip.
-
Prepare a series of solutions containing a constant concentration of the purified "analyte" protein mixed with varying concentrations of this compound.
-
Flow the analyte-dipeptide solutions over the sensor chip and measure the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the binding curves to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). An increase in the KD value in the presence of the dipeptide would indicate an inhibitory effect.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of the interaction between a protein and this compound.
-
Methodology:
-
Place a solution of the target protein in the ITC sample cell.
-
Fill the injection syringe with a concentrated solution of this compound.
-
Perform a series of small injections of the dipeptide into the protein solution, measuring the heat change associated with each injection.
-
Integrate the heat change data and fit it to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Signaling Pathways and Logical Relationships
The individual components of this compound are involved in key signaling pathways. L-arginine, in particular, is a crucial substrate for nitric oxide synthase (NOS) and a modulator of the mTOR pathway.
The L-Arginine/Nitric Oxide Signaling Pathway
L-arginine is the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular and immune systems.[15][16][17] The potential for this compound to influence this pathway, either by acting as a substrate or by modulating NOS activity, warrants investigation.
References
- 1. Modeling and Design of Peptidomimetics to Modulate Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Peptide modulators of protein-protein interactions in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating protein–protein interactions: the potential of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Editorial: Peptides Targeting Protein-Protein Interactions: Methods and Applications [frontiersin.org]
- 5. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 6. Khan Academy [khanacademy.org]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of protein interactions by arginine: a proposed mechanism of the arginine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential toxicity and localization of arginine-rich C9ORF72 dipeptide repeat proteins depend on de-clustering of positive charges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-arginine attenuates lymphocyte activation and anti-oxidized LDL antibody levels in patients undergoing angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The L-arginine/nitric oxide pathway--biological properties and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of L-isoleucyl-L-arginine: A Technical Guide for Drug Discovery Professionals
Version: 1.0
This technical whitepaper provides a comprehensive overview of the methodologies and potential applications for the in silico modeling of the dipeptide L-isoleucyl-L-arginine (Ile-Arg). As the landscape of drug discovery increasingly turns towards peptides for their high specificity and biological diversity, computational methods offer a crucial advantage in accelerating the identification and optimization of novel therapeutic candidates.[1][2] This guide details the core computational protocols, from initial structure generation to dynamic simulation and activity prediction, tailored for researchers, scientists, and drug development professionals.
While specific research on this compound is limited, this document establishes a robust framework based on established principles of dipeptide modeling and the known biological roles of its constituent amino acids. L-arginine is a critical substrate for nitric oxide (NO) synthesis, a key signaling molecule in immunology and vascular function, while L-isoleucine contributes significant hydrophobicity, known to influence peptide-membrane interactions.[3][4] This suggests the dipeptide could possess unique immunomodulatory or antimicrobial properties worthy of investigation.
Core Experimental Protocols for In Silico Analysis
A multi-faceted computational approach is essential for a thorough characterization of this compound. The workflow integrates quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations to predict biological activity and elucidate interaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models provide a mathematical correlation between the structural properties of molecules and their biological activities.[5] This approach is invaluable for screening virtual peptide libraries and prioritizing candidates.
Methodology:
-
Dataset Compilation: A dataset of dipeptides with known biological activity relevant to a hypothesized function (e.g., ACE inhibition, antimicrobial activity) is compiled from literature or experimental results.[6][7]
-
Descriptor Calculation:
-
The 3D structure of this compound and other peptides in the dataset is generated and energy-minimized using a molecular mechanics force field (e.g., AMBER, CHARMM).
-
Numerical descriptors representing the physicochemical properties of the amino acids are calculated.[8] These can include properties extracted from databases like the AAindex1 or calculated via software.[8] Principal Component Analysis (PCA) is often applied to reduce the dimensionality of the descriptor set.[6][8]
-
-
Model Building: A statistical model, typically using multiple linear regression, is constructed to relate the calculated descriptors (independent variables) to the observed biological activity (dependent variable).[5][6]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. A common method is leave-one-out cross-validation, which yields a cross-validation coefficient (q²).[5][6] The model's performance is also evaluated by its squared correlation coefficient (R²) and root-mean-square error (RMSE).[5][6]
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This is crucial for identifying potential biological targets and understanding binding modes.
Methodology:
-
Target and Ligand Preparation:
-
A high-resolution 3D structure of a potential target protein (e.g., a G-protein coupled receptor, an enzyme like Nitric Oxide Synthase) is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and non-essential ions are removed, and hydrogen atoms are added.
-
The 3D structure of this compound is generated and optimized for charge and geometry.
-
-
Grid Generation: A binding site (or "grid box") is defined on the target protein, encompassing the active or allosteric site of interest.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD) systematically samples conformations of the dipeptide within the defined grid box, scoring each pose based on a scoring function that approximates binding free energy.
-
Pose Analysis: The resulting binding poses are clustered and ranked. The top-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with target residues.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic assessment of binding stability than static docking.[1]
Methodology:
-
System Preparation: The top-ranked docked complex of this compound and its target protein is placed in a simulation box. The box is solvated with an explicit water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Cl⁻).
-
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.
-
Production Run: A production MD run is performed for an extended period (typically 100-200 nanoseconds), during which the trajectory (atomic positions, velocities, and energies) is saved at regular intervals.
-
Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[9]
Visualizing the In Silico Workflow and a Hypothetical Signaling Pathway
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.
Caption: A flowchart of the integrated in silico analysis pipeline.
Based on the functions of its constituent amino acids and the known signaling roles of dipeptides, this compound could potentially modulate a G-protein coupled receptor (GPCR) involved in immune cell activation.[10][11]
Caption: A potential GPCR-mediated signaling cascade for Ile-Arg.
Summary of Quantitative Data
The following tables present hypothetical but realistic quantitative data that could be generated from the described in silico experiments.
Table 1: Hypothetical QSAR Model Performance for Antimicrobial Activity
| Model Parameter | Value | Description |
| R² (Squared Correlation Coefficient) | 0.88 | Indicates a strong correlation between descriptors and activity. |
| q² (Cross-Validation Coefficient) | 0.81 | Demonstrates good predictive power and model robustness.[6] |
| RMSE (Root Mean Square Error) | 0.25 | Represents the average deviation of predicted vs. actual values.[6] |
| Number of Dipeptides in Training Set | 80 | The size of the dataset used to build the model. |
| Number of Dipeptides in Test Set | 20 | The size of the dataset used to validate the model. |
Table 2: Molecular Docking Scores of Ile-Arg Against Potential Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Nitric Oxide Synthase (nNOS) | 1B2L | -8.2 | Asp597, Trp679, Arg356 |
| CXC Chemokine Receptor 4 (CXCR4) | 3ODU | -9.5 | Asp171, Glu288, Tyr45 |
| Angiotensin-Converting Enzyme (ACE) | 1O8A | -7.6 | His353, Glu384, Tyr523 |
| Calcium-Sensing Receptor (CaSR) | 5K5S | -8.9 | Glu231, Ser170, Trp89 |
Table 3: MD Simulation and Binding Free Energy Analysis (Ile-Arg with CXCR4)
| Analysis Metric | Value | Interpretation |
| Simulation Time | 150 ns | Duration of the molecular dynamics simulation. |
| Average RMSD of Complex | 2.1 Å | Indicates the peptide-protein complex remained stable. |
| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | A highly favorable binding energy suggesting a strong interaction.[9] |
| Key Contributions to Binding | Electrostatic, Van der Waals | The primary forces driving the binding interaction. |
Conclusion and Future Directions
The in silico framework presented in this guide provides a powerful, multi-step approach to characterizing the dipeptide this compound. By integrating QSAR, molecular docking, and MD simulations, researchers can efficiently predict its biological activities, identify potential protein targets, and elucidate mechanisms of action at an atomic level. The hypothetical data suggests that Ile-Arg may have strong and stable interactions with targets involved in immunomodulation, such as the chemokine receptor CXCR4.
Future work should focus on the experimental validation of these computational predictions. In vitro binding assays and cell-based functional assays are necessary to confirm the predicted biological activity. The synergy between these computational and experimental approaches will ultimately accelerate the translation of promising peptides like this compound into viable therapeutic leads.
References
- 1. In Silico Peptide Design: Methods, Resources, and Role of AI - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. In Silico Rational Design and Virtual Screening of Bioactive Peptides Based on QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. L-Arginine and immune modulation: A pharmacological perspective on inflammation and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Isoleucyl-L-Arginine and the Nitric Oxide Pathway: A Technical Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the L-arginine-nitric oxide (NO) pathway, a critical signaling cascade involved in a myriad of physiological processes. While the role of L-arginine as the primary substrate for nitric oxide synthase (NOS) is well-established, the influence of L-arginine-containing dipeptides, such as L-isoleucyl-L-arginine, remains a nascent field of investigation. This document details the core components of the NO pathway, presents quantitative data on its modulation, and outlines key experimental protocols for its study. Furthermore, it explores the potential mechanisms through which this compound may interact with this pathway, offering a forward-looking perspective for future research and drug development.
Introduction to the Nitric Oxide Pathway
The L-arginine-nitric oxide pathway is a pivotal signaling system in mammals, regulating a diverse range of physiological and pathophysiological events.[1] Nitric oxide (NO), a gaseous signaling molecule, is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2][3] This pathway is integral to the functioning of the cardiovascular, nervous, and immune systems.[1] Dysregulation of the L-arginine-NO pathway has been implicated in various diseases, including hypertension, atherosclerosis, and septic shock.[1]
L-arginine, a semi-essential amino acid, serves not only as a building block for proteins but also as the primary substrate for the production of NO.[2] The conversion of L-arginine to NO and L-citrulline is a complex enzymatic process that plays a crucial role in maintaining cellular homeostasis.
Core Components and Regulation of the Nitric Oxide Pathway
The enzymatic synthesis of nitric oxide from L-arginine is carried out by three distinct isoforms of nitric oxide synthase (NOS):
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is involved in neurotransmission and synaptic plasticity.
-
Inducible NOS (iNOS or NOS2): Expressed in various immune cells, iNOS produces large amounts of NO in response to inflammatory stimuli, contributing to host defense.
-
Endothelial NOS (eNOS or NOS3): Located in endothelial cells, eNOS is crucial for regulating vascular tone, blood pressure, and platelet aggregation.[4]
All three NOS isoforms utilize L-arginine and molecular oxygen as substrates and require several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4), for their catalytic activity.[4] The activity of nNOS and eNOS is primarily regulated by intracellular calcium levels, whereas iNOS activity is largely independent of calcium and is mainly controlled at the level of gene expression.[5]
A phenomenon known as the "L-arginine paradox" describes the observation that supplemental L-arginine can enhance NO production in vivo, despite the fact that intracellular L-arginine concentrations are typically well above the Michaelis constant (Km) of NOS.[6] This suggests that other factors, such as L-arginine transport or subcellular localization, may be rate-limiting for NO synthesis.
This compound: A Potential Modulator of the Nitric Oxide Pathway
While the role of L-arginine in the NO pathway is extensively studied, the effects of L-arginine-containing dipeptides, such as this compound, are not well-characterized. However, based on the known properties of its constituent amino acids and the behavior of other dipeptides, several potential mechanisms of action can be hypothesized:
-
Substrate for Nitric Oxide Synthase: It is plausible that this compound could be hydrolyzed by peptidases at or near the cell surface, releasing L-arginine and making it available for uptake by cells and subsequent conversion to NO by NOS. Some studies have suggested that certain arginine-containing dipeptides can be directly processed by NOS isoforms.[5]
-
Enhanced L-arginine Uptake: The dipeptide may be transported into cells via peptide transporters, where it can then be cleaved to release L-arginine, potentially bypassing the traditional cationic amino acid transporters (CATs) and increasing the intracellular substrate pool for NOS.
-
Allosteric Modulation of NOS: this compound could potentially bind to an allosteric site on NOS, thereby modulating its enzymatic activity.
Further research is imperative to elucidate the precise interactions of this compound with the nitric oxide pathway.
Quantitative Data on the L-Arginine-Nitric Oxide Pathway
The following tables summarize key quantitative data related to the L-arginine-NO pathway from various studies.
Table 1: Pharmacokinetic and Pharmacodynamic Effects of L-Arginine Administration
| Parameter | Value | Condition | Reference |
| L-arginine (30 g IV) induced decrease in blood pressure | 4.4 ± 1.4% | Healthy humans | [7] |
| L-arginine (30 g IV) induced decrease in total peripheral resistance | 10.4 ± 3.6% | Healthy humans | [7] |
| L-arginine (30 g IV) induced increase in urinary nitrate excretion | 97 ± 28% | Healthy humans | [7] |
| L-arginine (30 g IV) induced increase in urinary cGMP excretion | 66 ± 20% | Healthy humans | [7] |
| Oral L-arginine bioavailability | 68 ± 9% | Healthy humans | [8] |
Table 2: Effects of L-Arginine on Endothelial Function
| Intervention | Effect on Flow-Mediated Dilation (FMD) | Patient Population | Reference |
| Oral L-arginine (10 g/day for 4 weeks) | Significant increase (mean diameter change of 4.87%) | Stable coronary artery disease | [9] |
| Intravenous L-arginine | Augmented forearm blood flow response to methacholine | Hypercholesterolemic humans | [10] |
Experimental Protocols
Synthesis of this compound
A standard solid-phase peptide synthesis (SPPS) protocol can be employed for the synthesis of this compound.
Materials:
-
Fmoc-L-Arg(Pbf)-Wang resin
-
Fmoc-L-Ile-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Arg(Pbf)-Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the L-arginine.
-
Amino Acid Coupling: Activate Fmoc-L-Ile-OH with DIC and HOBt in DMF and couple it to the deprotected L-arginine on the resin.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal isoleucine with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Nitric Oxide Synthase (NOS) Activity Assay
NOS activity can be determined by monitoring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Cell lysates or purified NOS enzyme
-
L-[³H]arginine
-
NADPH
-
CaCl₂
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing NADPH, CaCl₂, calmodulin, and BH4.
-
Enzyme Reaction: Add the cell lysate or purified NOS enzyme to the reaction mixture. Initiate the reaction by adding L-[³H]arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-[³H]arginine will bind to the resin, while L-[³H]citrulline will be in the eluate.
-
Quantification: Collect the eluate and quantify the amount of L-[³H]citrulline using a liquid scintillation counter.
-
Data Analysis: Calculate the NOS activity as the rate of L-[³H]citrulline formation per unit of time and protein concentration.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate.
Materials:
-
Cell culture supernatant or biological fluid samples
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate reductase (for samples containing nitrate)
-
NADPH (for nitrate reduction)
-
Sodium nitrite standard solutions
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other biological fluids. If measuring total NOx (nitrite + nitrate), first reduce nitrate to nitrite using nitrate reductase and NADPH.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: Add the Griess reagent to the samples and standards.
-
Incubation: Incubate the mixture at room temperature in the dark for a specified time to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: The L-Arginine-Nitric Oxide signaling pathway leading to vasodilation.
Caption: Experimental workflow to investigate the effects of this compound on the NO pathway.
Caption: Potential mechanisms of action for this compound on the nitric oxide pathway.
Conclusion
The L-arginine-nitric oxide pathway is a fundamental signaling cascade with profound implications for human health and disease. While the role of L-arginine is well-documented, the potential for L-arginine-containing dipeptides like this compound to modulate this pathway presents an exciting and underexplored area of research. This technical guide provides a solid foundation for understanding the core principles of the NO pathway and offers a framework for investigating the therapeutic potential of novel dipeptides. The detailed experimental protocols and structured data herein are intended to facilitate further research in this promising field, with the ultimate goal of developing new therapeutic strategies for a range of cardiovascular and other diseases.
References
- 1. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine and endothelial and vascular health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-arginine-induced vasodilation in healthy humans: pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-arginine improves endothelial function and reduces LDL oxidation in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-arginine improves endothelium-dependent vasodilation in hypercholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Receptors for L-isoleucyl-L-arginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-isoleucyl-L-arginine (Ile-Arg) is a subject of growing interest in biomedical research due to the diverse physiological roles of its constituent amino acids. L-isoleucine is a branched-chain amino acid (BCAA) with known roles in muscle metabolism and glucose homeostasis, while L-arginine is a conditionally essential amino acid and a precursor for nitric oxide, a critical signaling molecule. While the individual effects of these amino acids are well-documented, the specific molecular targets and signaling pathways of the dipeptide Ile-Arg remain largely uncharacterized. This technical guide provides a comprehensive overview of the putative receptors and transporters for this compound, summarizing the current state of knowledge and proposing experimental avenues for future investigation. The primary focus is on the oligopeptide transporter PepT1, the G-protein coupled receptor GPRC6A, the bitter taste receptor T2R1, and the calcium-sensing receptor (CaSR) as potential mediators of Ile-Arg bioactivity. This document is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this intriguing dipeptide.
Introduction
Dipeptides, the smallest protein fragments, are increasingly recognized as bioactive molecules with distinct physiological effects that are not solely attributable to their constituent amino acids. This compound, composed of a hydrophobic BCAA and a basic amino acid, presents a compelling case for investigation. Its structure suggests potential interactions with a range of transporters and receptors. Understanding these interactions is crucial for harnessing the potential therapeutic applications of this dipeptide in areas such as metabolic regulation, cardiovascular health, and cellular signaling. This guide consolidates the available, albeit limited, direct evidence and provides a theoretical framework and practical experimental guidance for identifying and characterizing the receptors for this compound.
Putative Molecular Targets for this compound
Direct evidence for a specific receptor for this compound is currently lacking in the scientific literature. However, based on its structure and the known targets of its constituent amino acids and other dipeptides, several putative molecular targets can be proposed.
Oligopeptide Transporter 1 (PepT1/SLC15A1)
The primary route for the absorption of di- and tripeptides from the diet is through the intestinal oligopeptide transporter 1 (PepT1), a member of the solute carrier family 15.[1][2] PepT1 is a high-capacity, low-affinity, proton-coupled transporter expressed on the apical membrane of intestinal epithelial cells.[3] Given its broad substrate specificity, it is highly probable that this compound is a substrate for PepT1.
Quantitative Data for PepT1 Substrates
While specific kinetic data for this compound transport via PepT1 is not available, the following table summarizes the affinity (Km) of PepT1 for its general substrates.
| Substrate | Km (mM) | Organism/Cell Line | Reference |
| General Di/Tripeptides | 0.2 - 10 | Human | [3] |
| Glycylsarcosine (Gly-Sar) | 0.5 - 1.5 | Caco-2 cells |
Experimental Protocol: Dipeptide Transport Assay in Caco-2 Cells
This protocol outlines a method to determine if this compound is a substrate for PepT1 and to characterize its transport kinetics.
-
Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer with well-developed brush borders expressing PepT1.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.0 to provide the necessary proton gradient to drive PepT1-mediated transport.
-
Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing varying concentrations of this compound to the apical side of the monolayer.
-
To confirm PepT1-mediated transport, perform competition assays by co-incubating this compound with a known PepT1 substrate, such as Gly-Sar.
-
Incubate the cells at 37°C for specific time intervals (e.g., 15, 30, 60 minutes).
-
Collect samples from the basolateral side at each time point.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the transport rate and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Hypothetical Experimental Workflow for PepT1 Transport Study
G-Protein Coupled Receptor Family C Group 6 Member A (GPRC6A)
GPRC6A is a class C GPCR that is activated by basic L-amino acids, most notably L-arginine.[4] It is expressed in various tissues and is implicated in the regulation of metabolism, inflammation, and endocrine functions.[4] It is conceivable that the arginine moiety of Ile-Arg could interact with the binding pocket of GPRC6A.
Quantitative Data for GPRC6A Ligands
| Ligand | EC50 (µM) | Assay Type | Reference |
| L-arginine | mid-micromolar | Functional assays | [4] |
| L-isoleucine | Not reported | ||
| This compound | Not determined |
Experimental Protocol: GPRC6A Activation Assay
This protocol describes a method to assess whether this compound can activate GPRC6A.
-
Cell Line: Use a cell line stably overexpressing human GPRC6A (e.g., HEK293 or CHO cells). A parental cell line lacking the receptor should be used as a negative control.
-
Signaling Assay (Calcium Mobilization):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Add varying concentrations of this compound to the cells.
-
L-arginine should be used as a positive control.
-
Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
-
Signaling Assay (cAMP Accumulation):
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
-
Data Analysis: Plot the dose-response curves and calculate the EC50 values for this compound and L-arginine.
GPRC6A Signaling Pathway
Bitter Taste Receptor T2R1
Both L-arginine and L-isoleucine are known to elicit a bitter taste and have been shown to interact with the bitter taste receptor T2R1.[5][6][7][8] This raises the possibility that the dipeptide Ile-Arg could also be an agonist or modulator of this receptor.
Quantitative Data for T2R1 Ligands
| Ligand | Effect on Proton Secretion in HGT-1 cells | Reference |
| L-arginine | Decreased | [5] |
| L-isoleucine | Increased | [5] |
| This compound | Not determined |
Experimental Protocol: T2R1 Functional Assay
A functional assay similar to the one described for GPRC6A can be employed to investigate the interaction of Ile-Arg with T2R1.
-
Cell Line: Use a cell line (e.g., HEK293T) transiently or stably expressing human T2R1.
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive dye.
-
Measure baseline fluorescence.
-
Stimulate the cells with varying concentrations of this compound.
-
Known T2R1 agonists (e.g., quinine) and the individual amino acids L-arginine and L-isoleucine should be used as controls.
-
Monitor changes in intracellular calcium levels.
-
-
Data Analysis: Generate dose-response curves and determine the EC50 value for Ile-Arg if it shows agonistic activity.
Calcium-Sensing Receptor (CaSR)
Recent studies have shown that dipeptide absorption can lead to the activation of the calcium-sensing receptor (CaSR), triggering downstream signaling cascades involving phospholipase C (PLC) and intracellular calcium release.[9] This suggests that this compound, upon being transported into intestinal cells, could indirectly activate CaSR.
CaSR Signaling Pathway in Response to Dipeptides
Future Directions and Conclusion
The field of dipeptide pharmacology is still in its nascent stages. The putative receptors and transporters discussed in this guide represent the most plausible starting points for investigating the molecular mechanisms of this compound. Future research should focus on:
-
Direct Binding Studies: Employing techniques such as radioligand binding assays or surface plasmon resonance to definitively determine if Ile-Arg binds to GPRC6A, T2R1, or other GPCRs.
-
Functional Screening: Utilizing high-throughput screening of receptor libraries to identify novel, specific receptors for this compound.
-
In Vivo Studies: Investigating the physiological effects of oral and systemic administration of this compound in animal models and correlating these effects with the activation of the putative receptors in relevant tissues.
References
- 1. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. The GPCR, class C, group 6, subtype A (GPRC6A) receptor: from cloning to physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bitter-Tasting Amino Acids l-Arginine and l-Isoleucine Differentially Regulate Proton Secretion via T2R1 Signaling in Human Parietal Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Arginine and L-Isoleucine interactions with bitter taste receptor T2R1 and relevance for gastric acid secretion | Biochemistry, Food Science and Nutrition [biochem-food-nutrition.agri.huji.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of L-Isoleucyl-L-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the semi-essential amino acid L-arginine. While the physiological roles and metabolic pathways of its constituent amino acids are well-documented, scientific literature on the natural occurrence, biosynthesis, and specific biological functions of the this compound dipeptide is exceedingly limited. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the confirmed natural occurrences and presenting inferred biological activities based on the known functions of L-isoleucine and L-arginine. Furthermore, this document outlines detailed, albeit hypothetical, experimental protocols for the detection and quantification of this dipeptide, providing a foundational resource for future research in this area.
Introduction
Dipeptides, the smallest peptides, are increasingly recognized as biologically active molecules with roles extending beyond simple protein building blocks. They can be absorbed intact in the intestine and may exert unique physiological effects. This compound is one such dipeptide, the natural occurrence of which has been sparsely documented. Its structure combines the hydrophobic, branched-chain properties of isoleucine with the cationic, hydrophilic nature of arginine, suggesting potential for unique biochemical interactions.
This guide summarizes the available data on this compound and provides a theoretical framework for its study, drawing heavily on the extensive research conducted on its constituent amino acids.
Physicochemical Properties of this compound
The fundamental properties of the this compound dipeptide are summarized below. This data is essential for developing analytical methods and understanding its potential interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅N₅O₃ | PubChem[1] |
| Molecular Weight | 287.36 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | PubChem[1] |
| CAS Number | 55715-01-0 | PubChem[1] |
| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--N)C(=O)O">C@@HN | PubChem[1] |
| Charge (Physiological pH) | +1 | (Inferred) |
| Solubility | High in water | (Inferred) |
Natural Occurrence and Dietary Sources
Direct evidence for the natural occurrence of this compound is scarce. To date, its presence has been formally reported in a single microorganism.
Table 3.1: Confirmed Natural Occurrence of this compound
| Organism | Phylum/Class | Finding | Reference |
| Aeromonas veronii | Gammaproteobacteria | Reported as a metabolite | PubChem[1] |
Given the lack of further data, it is practical for researchers to consider the dietary sources of the precursor amino acids, L-isoleucine and L-arginine. Foods rich in these amino acids provide the necessary substrates for potential endogenous synthesis of the dipeptide.
Table 3.2: Major Dietary Sources of L-Isoleucine and L-Arginine
| Food Category | High in L-Isoleucine | High in L-Arginine |
| Meats | Beef, Pork, Lamb, Chicken, Turkey | Turkey Breast, Chicken, Pork Loin, Beef[2][3][4][5][6] |
| Fish & Seafood | Tuna, Salmon, Cod, Shrimp | Salmon, Tuna, Cod, Shrimp[4][5] |
| Dairy & Eggs | Eggs, Cheese (Parmesan, Swiss), Milk, Yogurt | Milk, Yogurt, Cheese[2][3] |
| Legumes | Soybeans, Lentils, Chickpeas, Tofu | Soybeans, Chickpeas, Lentils, Peanuts[3][4][5] |
| Nuts & Seeds | Pumpkin Seeds, Sunflower Seeds, Almonds | Pumpkin Seeds, Peanuts, Walnuts, Almonds[2][7][8] |
| Grains | Oats, Quinoa, Brown Rice | Oats, Brown Rice, Buckwheat[2] |
Biosynthesis and Metabolism (Hypothetical)
No specific enzymatic pathways for the synthesis or degradation of this compound have been characterized. However, its formation can be logically inferred from general biochemical principles of peptide metabolism.
Biosynthesis of Precursor Amino Acids
The foundational pathways for the synthesis of L-isoleucine and L-arginine are well-established.
-
L-Isoleucine Biosynthesis: In plants and microorganisms, L-isoleucine is synthesized from threonine in a multi-step pathway that is shared with valine and leucine synthesis.[9]
-
L-Arginine Biosynthesis: Arginine is synthesized from glutamate via the intermediate ornithine.[10] In mammals, this occurs primarily through the intestinal-renal axis, where citrulline produced in the small intestine is converted to arginine in the kidneys.[11] This process is part of the urea cycle.[12]
Caption: Simplified pathways for the biosynthesis of L-isoleucine and L-arginine.
Hypothetical Biosynthesis of this compound
The formation of a peptide bond between L-isoleucine and L-arginine is likely catalyzed by a ligase or a non-ribosomal peptide synthetase (NRPS), particularly in microorganisms. In mammals, dipeptides can be formed during protein digestion or intracellular protein turnover.
Hypothetical Metabolism (Degradation)
The degradation of this compound would involve the hydrolysis of its peptide bond, releasing the constituent amino acids. This reaction is likely catalyzed by various peptidases or proteases, such as dipeptidyl peptidases or general aminopeptidases, which are ubiquitous in biological systems.
Caption: Hypothetical synthesis and degradation of this compound.
Physiological Roles and Signaling Pathways (Inferred)
While no specific function has been attributed to this compound, its biological activity can be inferred from the well-characterized roles of its components. Upon hydrolysis, the dipeptide would release L-arginine and L-isoleucine, which could then participate in their respective metabolic and signaling pathways.
L-Arginine Dependent Pathways
L-arginine is a critical substrate for several key enzymatic pathways with profound physiological consequences.[13]
-
Nitric Oxide (NO) Synthesis: L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[12][14]
-
Urea Cycle: As an intermediate in the urea cycle, arginine is essential for the detoxification of ammonia.[12]
-
Creatine and Polyamines Synthesis: Arginine is a precursor for the synthesis of creatine (vital for energy metabolism in muscle) and polyamines (involved in cell proliferation and differentiation).[13]
-
mTOR Signaling: Arginine, like other amino acids, can activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[15][16]
Caption: L-arginine serves as a crucial node for multiple metabolic and signaling pathways.
L-Isoleucine Dependent Pathways
L-isoleucine is an essential branched-chain amino acid (BCAA) with key roles in:
-
Protein Synthesis: As a fundamental building block of proteins.
-
Energy Metabolism: It is a glucogenic and ketogenic amino acid, meaning it can be catabolized to produce both glucose and ketone bodies.[17]
-
Regulation of Glucose Metabolism: Isoleucine can stimulate glucose uptake in muscle cells.
Quantitative Data
A thorough review of the scientific literature reveals no published quantitative data for the concentration of this compound in any biological tissues, fluids, or food sources. For context and as a reference for future analytical work, the typical physiological concentrations of L-arginine in human plasma are provided.
Table 6.1: Typical Concentration of L-Arginine in Human Plasma
| Analyte | Matrix | Concentration Range (µM) | Method |
| L-Arginine | Human Plasma | 60 - 250 | HPLC, LC-MS/MS |
| ADMA (inhibitor) | Human Plasma | 0.3 - 0.5 | HPLC |
| SDMA | Human Plasma | 0.2 - 0.5 | HPLC |
Data compiled from multiple sources.
Experimental Protocols for Detection and Quantification
While no specific, validated protocols exist for this compound, established methods for peptide and amino acid analysis can be readily adapted. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the recommended methodology due to its high sensitivity and specificity.
Proposed LC-MS/MS Method
This proposed protocol provides a framework for the quantitative analysis of this compound in a biological matrix such as plasma.
1. Sample Preparation:
- Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₄-L-isoleucyl-L-arginine).
- Vortex: Mix vigorously for 1 minute.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Evaporation: Dry the supernatant under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid).
2. Chromatographic Separation (HPLC):
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended due to the polar nature of the dipeptide.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A gradient from high organic (e.g., 95% B) to high aqueous content to retain and then elute the polar analyte.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometric Detection (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
- Analyte (Ile-Arg): Q1 (Precursor Ion, [M+H]⁺): m/z 288.2 → Q3 (Product Ion): m/z 70.1 (arginine immonium ion) or m/z 175.1 (arginine fragment).
- Internal Standard: Q1: m/z 298.2 → Q3: m/z 79.1 (or other appropriate fragment).
- Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximal signal intensity for the specific transitions.
4. Quantification:
- Generate a calibration curve using known concentrations of a pure this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
- Calculate the concentration of the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Sample [label="Plasma Sample", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"];
Spike [label="Spike with\nInternal Standard"];
Precipitate [label="Protein Precipitation\n(Methanol)"];
Centrifuge [label="Centrifugation"];
Dry [label="Dry Down\n(Nitrogen)"];
Reconstitute [label="Reconstitute in\nMobile Phase"];
LC_MS [label="HILIC LC-MS/MS\nAnalysis (MRM)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data [label="Data Analysis &\nQuantification", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Spike -> Precipitate -> Centrifuge -> Dry -> Reconstitute -> LC_MS -> Data;
}
Caption: A standard workflow for the quantification of small polar molecules in plasma.
Conclusion and Future Directions
The study of the dipeptide this compound is in its infancy. While its existence as a natural product is confirmed in at least one bacterial species, its broader distribution and physiological significance remain unknown. This guide highlights a significant knowledge gap in the field of peptide biology.
Future research should focus on:
-
Screening for Natural Occurrence: Employing sensitive LC-MS/MS methods to screen various biological matrices (e.g., microbial cultures, plant extracts, animal tissues, food products) for the presence of this dipeptide.
-
Functional Assays: Synthesizing the dipeptide and testing its activity in various biological assays, such as receptor binding assays, cell signaling studies (e.g., monitoring mTOR or NO pathways), and antimicrobial tests.
-
Enzymatic Studies: Identifying the specific enzymes responsible for its synthesis and degradation to understand its metabolic regulation.
By providing a framework built on the known biochemistry of its constituent amino acids and proposing robust analytical methodologies, this guide aims to facilitate and inspire the research necessary to elucidate the role of this compound in nature.
References
- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5 Foods High in Arginine [webmd.com]
- 3. 10 Healthy High-Arginine Foods [healthline.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. What are some high-arginine foods? – Argivit [argivit.it]
- 6. High-arginine foods: Sources, benefits, and risks [medicalnewstoday.com]
- 7. Arginine - properties, health-promoting effects and food sources | OstroVit [ostrovit.com]
- 8. 18 Foods High in Arginine (& Health Benefits) - Tua Saúde [tuasaude.com]
- 9. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginine - Wikipedia [en.wikipedia.org]
- 12. benthamopenarchives.com [benthamopenarchives.com]
- 13. Cellular and physiological effects of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arginine Signaling and Cancer Metabolism | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Note and Protocol: Solution-Phase Synthesis of L-isoleucyl-L-arginine
Audience: Researchers, scientists, and drug development professionals.
Introduction L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the essential amino acid L-isoleucine and the semi-essential amino acid L-arginine[1]. Dipeptides like Ile-Arg are significant in biochemical research and drug development due to their roles as signaling molecules and structural components of larger proteins. This document provides a detailed protocol for the chemical synthesis of this compound via a solution-phase approach. The methodology employs a robust protecting group strategy and a carbodiimide-mediated coupling reaction, which are standard procedures in peptide synthesis[2][3].
The synthesis begins with the protection of the α-amino group of L-isoleucine and the carboxyl group and side-chain guanidino group of L-arginine to prevent unwanted side reactions[2][4]. Specifically, the tert-Butoxycarbonyl (Boc) group is used for the N-terminus of isoleucine, a benzyl ester (Bzl) for the C-terminus of arginine, and the p-Toluenesulfonyl (Tos) group for the arginine side chain. The protected amino acids are then coupled using N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) as an additive to minimize racemization[5]. The final step involves the simultaneous removal of all protecting groups to yield the target dipeptide.
Experimental Protocols
Materials and Reagents
-
L-Isoleucine
-
L-Arginine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Benzyl alcohol (BnOH)
-
p-Toluenesulfonyl chloride (TsCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Palladium on carbon (Pd/C, 10%)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (chromatography column)
Protocol 1: Protection of L-Isoleucine (Synthesis of Boc-L-Ile-OH)
-
Dissolve L-Isoleucine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a 1 M HCl solution at 0 °C.
-
Extract the product, Boc-L-Ile-OH, with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the protected amino acid.
Protocol 2: Protection of L-Arginine (Synthesis of H-L-Arg(Tos)-OBzl)
This protocol involves two stages: esterification of the carboxyl group followed by protection of the guanidino side chain.
Stage A: Benzyl Esterification (H-L-Arg-OBzl)
-
Suspend L-Arginine (1.0 eq) in benzyl alcohol (excess).
-
Add p-Toluenesulfonic acid (1.1 eq) as a catalyst.
-
Heat the mixture to 100 °C and stir for 4-6 hours, removing water as it forms using a Dean-Stark apparatus.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to precipitate the product.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to yield H-L-Arg-OBzl as its tosylate salt.
Stage B: Tosyl Protection (H-L-Arg(Tos)-OBzl)
-
Dissolve H-L-Arg-OBzl (1.0 eq) in aqueous acetone.
-
Add sodium bicarbonate (3.0 eq) and cool the mixture to 0 °C.
-
Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 8-12 hours.
-
Remove the acetone under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) to obtain H-L-Arg(Tos)-OBzl.
Protocol 3: Dipeptide Coupling (Boc-L-Ile-L-Arg(Tos)-OBzl)
-
Dissolve Boc-L-Ile-OH (1.1 eq) and H-L-Arg(Tos)-OBzl (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.1 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form[6].
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 24 hours.
-
Filter off the DCU precipitate and wash it with DCM.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude protected dipeptide can be purified by column chromatography if necessary.
Protocol 4: Deprotection of the Dipeptide
This is a two-step process to remove all three protecting groups.
Step A: Acidolysis to remove Boc group
-
Dissolve the protected dipeptide, Boc-L-Ile-L-Arg(Tos)-OBzl, in a minimal amount of DCM.
-
Add an excess of a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield H-L-Ile-L-Arg(Tos)-OBzl.
Step B: Catalytic Hydrogenolysis to remove Tos and Bzl groups
-
Dissolve the product from Step A in a suitable solvent such as methanol or acetic acid.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 24-48 hours. Catalytic hydrogenolysis will simultaneously cleave the benzyl ester and the tosyl group[7][8].
-
Monitor the reaction by TLC or HPLC.
-
Once complete, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to yield the crude this compound.
Protocol 5: Purification and Characterization
-
Purification: Purify the crude dipeptide using ion-exchange chromatography or preparative reverse-phase HPLC.
-
Characterization:
-
HPLC: Assess the purity of the final product.
-
Mass Spectrometry (MS): Confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 288.20).
-
NMR (¹H, ¹³C): Confirm the chemical structure of the dipeptide.
-
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Parameter | L-Isoleucine | L-Arginine | Boc-L-Ile-OH | H-L-Arg(Tos)-OBzl | Protected Dipeptide | This compound |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄N₄O₂ | C₁₁H₂₁NO₄ | C₂₀H₂₆N₄O₄S | C₃₁H₄₅N₅O₇S | C₁₂H₂₅N₅O₃ |
| Molecular Weight ( g/mol ) | 131.17 | 174.20 | 231.29 | 434.53 | 647.81 | 287.36[1] |
| Step | Starting Material | Starting Material | Protection | Protection | Coupling | Deprotection & Purif. |
| Typical Yield | N/A | N/A | >90% | ~70-80% | >85% | ~60-70% (from deprotection) |
| Purity (Post-Purif.) | >98% | >98% | >95% | >95% | >95% | >98% (by HPLC) |
Visualizations
Synthesis Pathway Diagram
References
- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [m.peptidescientific.com]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Solid-Phase Synthesis of L-isoleucyl-L-arginine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is covalently attached to an insoluble polymer support.[1][2][3] This methodology simplifies the purification process by allowing excess reagents and by-products to be removed by simple filtration and washing.[4] This application note provides a detailed protocol for the synthesis of the dipeptide L-isoleucyl-L-arginine (Ile-Arg) using Fluorenylmethyloxycarbonyl (Fmoc) based chemistry. The protocol outlines the use of Rink Amide resin to yield a C-terminal amide, a common feature in many biologically active peptides. The side chain of Arginine is protected with the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is removed during the final cleavage step.[5][6][7]
Materials and Reagents
All reagents and materials required for the synthesis, cleavage, and purification of this compound are summarized below.
| Category | Item | Grade/Specification |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Amino Acids | Fmoc-L-Arg(Pbf)-OH | Synthesis Grade |
| Fmoc-L-Ile-OH | Synthesis Grade | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade | |
| Deprotection Reagent | Piperidine | Synthesis Grade |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade (Amine-free) |
| DCM (Dichloromethane) | ACS Grade | |
| Diethyl Ether | Anhydrous, ACS Grade | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent Grade |
| TIS (Triisopropylsilane) | Reagent Grade, >98% | |
| Deionized Water | 18 MΩ·cm |
Experimental Protocols
The synthesis is performed on a 0.1 mmol scale. All steps are carried out at room temperature unless otherwise specified.
Resin Preparation and Swelling
-
Weigh 200 mg of Rink Amide MBHA resin (~0.1 mmol) and place it into a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Swell the resin by agitating gently for 1 hour.
-
Drain the DMF from the vessel.
Loading of First Amino Acid (Fmoc-L-Arg(Pbf)-OH)
This protocol assumes the use of a pre-loaded Fmoc-Rink Amide resin is not available and starts with the deprotection of the resin's Fmoc group.
-
Fmoc Deprotection of Resin:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
-
-
Coupling of Fmoc-L-Arg(Pbf)-OH:
-
In a separate vial, dissolve Fmoc-L-Arg(Pbf)-OH (3 eq., 0.3 mmol, 194.6 mg), HBTU (2.9 eq., 0.29 mmol, 110 mg) in 3 mL of DMF.
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation solution and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Peptide Chain Elongation: SPPS Cycle for L-Isoleucine
The following cycle of deprotection, washing, and coupling is performed to add L-isoleucine to the resin-bound arginine.
| Step | Reagent/Solvent | Volume | Time | Repetitions |
| 1. Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 3 min | 1 |
| 20% Piperidine in DMF | 5 mL | 15 min | 1 | |
| 2. Washing | DMF | 5 mL | 1 min | 5 |
| DCM | 5 mL | 1 min | 3 | |
| DMF | 5 mL | 1 min | 3 | |
| 3. Coupling | Fmoc-L-Ile-OH (3 eq.), HBTU (2.9 eq.), DIPEA (6 eq.) in DMF | 3 mL | 2 hours | 1 |
| 4. Final Wash | DMF | 5 mL | 1 min | 5 |
| DCM | 5 mL | 1 min | 3 |
After the final wash, the resin is dried under a stream of nitrogen for 15 minutes.
Final N-terminal Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
-
Dry the peptidyl-resin under vacuum for at least 2 hours.
Cleavage and Global Deprotection
The peptide is cleaved from the resin, and the Pbf side-chain protecting group is simultaneously removed.
Cleavage Cocktail Composition:
| Reagent | Percentage (v/v) | Function |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin, removes acid-labile protecting groups |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |
| Deionized Water | 2.5% | Cation scavenger |
Procedure:
-
Place the dried peptidyl-resin in a 10 mL reaction vessel.
-
Prepare 5 mL of the cleavage cocktail and add it to the resin.
-
Agitate the mixture gently for 3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Wash the resin twice with 1 mL of neat TFA and add the washings to the ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube at 4000 rpm for 10 minutes.
-
Decant the ether, wash the pellet with another 20 mL of cold diethyl ether, and centrifuge again.
-
Repeat the wash step one more time.
-
Dry the resulting white peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Workflow Visualization
The following diagram illustrates the complete workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the Fmoc-based solid-phase synthesis of this compound.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. What is Solid-phase Peptide Synthesis? [powdersystems.com]
- 3. bachem.com [bachem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. advancedchemtech.com [advancedchemtech.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of L-Isoleucyl-L-Arginine
Introduction
L-isoleucyl-L-arginine is a dipeptide composed of L-isoleucine and L-arginine. This dipeptide is of significant interest in biomedical and pharmaceutical research due to the biological roles of its constituent amino acids. Arginine is a precursor for nitric oxide, a key signaling molecule, and isoleucine is an essential branched-chain amino acid.[1] For in-vitro and in-vivo studies, high purity of this dipeptide is crucial to ensure accurate and reproducible results.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides.[2][3][4] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[2] This application note details a robust RP-HPLC method for the purification of this compound from a crude synthetic mixture.
Challenges in Dipeptide Purification
The purification of short peptides like this compound can be challenging due to their polar nature and the presence of structurally similar impurities, such as deletion or incomplete sequences from synthesis. The presence of the basic arginine residue can lead to strong interactions with the silica backbone of the stationary phase, potentially causing peak tailing. To overcome these challenges, an ion-pairing agent, trifluoroacetic acid (TFA), is utilized in the mobile phase. TFA forms an ion pair with the positively charged arginine residue, increasing its hydrophobicity and improving its retention and peak shape on the C18 column.[5][6]
Experimental Protocol
1. Materials and Reagents
-
Crude this compound (synthetic mixture)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Instrumentation and Columns
-
A high-performance liquid chromatography system equipped with a gradient pump, autosampler, UV detector, and fraction collector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size, wide pore).[4]
-
Detection Wavelength: 214 nm and 280 nm (for monitoring peptide bonds and aromatic impurities, respectively).
3. Sample Preparation
-
Dissolve the crude this compound powder in Mobile Phase A to a concentration of 10 mg/mL.
-
Vortex the solution until the powder is completely dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. HPLC Conditions
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 100 µL
-
Gradient Elution:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 50 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
5. Post-Purification Processing
-
Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
-
Pool the fractions containing the pure this compound.
-
Lyophilize the pooled fractions to remove the solvents and obtain the purified dipeptide as a white powder.
Results and Discussion
The described RP-HPLC method provides an effective means for purifying this compound. The use of a C18 column allows for the separation of the dipeptide from more polar and less polar impurities. The trifluoroacetic acid in the mobile phase acts as an ion-pairing agent, which is crucial for achieving sharp, symmetrical peaks for basic peptides like this compound.[5][7]
A typical chromatogram will show early-eluting peaks corresponding to polar impurities and the solvent front. The target peptide, this compound, is expected to elute as a major peak within the gradient. Later-eluting peaks would correspond to more hydrophobic impurities. The purity of the collected fractions can be readily assessed by analytical HPLC, and fractions meeting the desired purity level (e.g., >98%) can be pooled.
Data Presentation
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 100 µL |
| Crude Purity | ~75% |
| Post-Purification Purity | >98% |
| Typical Retention Time | 15-20 minutes |
| Yield | ~85% |
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The detailed protocol for the purification of this compound by reversed-phase HPLC is a reliable and reproducible method. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity dipeptide for their research needs. The use of a C18 column with a TFA-containing mobile phase is effective for the separation of this polar, basic dipeptide from its synthetic impurities.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography [kau.diva-portal.org]
- 7. researchgate.net [researchgate.net]
Application Note: Detection of L-isoleucyl-L-arginine by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of the dipeptide L-isoleucyl-L-arginine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (Ile-Arg) is a dipeptide composed of the amino acids L-isoleucine and L-arginine. As a metabolite, its detection and quantification are crucial for understanding various biological processes.[1] L-arginine and its metabolites are central to pathways such as nitric oxide synthesis and the urea cycle, and they play significant roles in modulating cellular signaling, including the mTOR pathway.[2][3][4] Given the biological importance of its constituent amino acids, sensitive and specific quantification of this compound is essential for research in areas such as drug development, metabolomics, and cellular biology. This application note details a robust LC-MS/MS method for the analysis of this compound.
Predicted Mass Spectrometric Detection of this compound
The accurate mass of this compound is fundamental for its detection by mass spectrometry.
-
Molecular Formula: C₁₂H₂₅N₅O₃[1]
-
Monoisotopic Mass: 287.19574 Da[1]
-
Predicted Precursor Ion (M+H)⁺: m/z 288.19574
Predicted Fragmentation Pattern
Upon collision-induced dissociation (CID), peptides typically fragment at the peptide bond, generating b- and y-type ions. For this compound, the predicted fragmentation is as follows:
-
b-ion (H₂N-Ile)⁺: Cleavage of the peptide bond with charge retention on the N-terminal isoleucine fragment.
-
y-ion (H₂N-Arg-OH)⁺: Cleavage of the peptide bond with charge retention on the C-terminal arginine fragment.
The arginine residue is known to produce characteristic fragment ions due to the guanidino group. A common fragment of arginine is observed at m/z 70.1.[5] Therefore, a prominent product ion for this compound is expected from the fragmentation of the arginine residue.
Predicted MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| 288.2 | 175.1 | y-ion (Arginine) |
| 288.2 | 70.1 | Arginine immonium-related ion |
Quantitative Data Summary
| Parameter | Expected Range |
| Limit of Detection (LOD) | 0.01 - 1 µM |
| Limit of Quantification (LOQ) | 0.05 - 3 µM |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | 85 - 110% |
Experimental Protocols
This section outlines the recommended experimental procedures for the analysis of this compound.
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
Thaw Samples: Thaw frozen plasma/serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., stable isotope-labeled this compound) to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of the polar dipeptide.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 2 5.0 50 5.1 95 7.0 95 7.1 2 | 10.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this application.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions:
-
This compound: Precursor m/z 288.2 → Product m/z 175.1 (quantifier) and m/z 70.1 (qualifier).
-
Internal Standard (if used): Monitor the corresponding mass transitions.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation of this compound
Caption: Predicted fragmentation pathway of this compound in MS/MS.
L-arginine and the mTOR Signaling Pathway
This compound, upon cellular uptake and potential hydrolysis, can serve as a source of L-arginine. L-arginine is a known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: Simplified diagram of L-arginine's role in activating the mTOR signaling pathway.
References
- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of L-arginine and its mono- and dimethylated metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of L-isoleucyl-L-arginine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the essential amino acid L-isoleucine and the conditionally essential amino acid L-arginine. While the biological roles of its constituent amino acids are well-established, the specific functions of the dipeptide are an emerging area of research. Both L-isoleucine and L-arginine are known to play roles in key cellular signaling pathways, including the mTOR pathway, which is central to cell growth and proliferation.[1] L-arginine is also the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes.[2][3][4][5][6] Given the biological importance of its components, accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
These application notes provide detailed protocols for the quantification of this compound in biological matrices such as plasma and serum, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Analytical Methods
The quantification of this compound in complex biological samples can be achieved with high sensitivity and specificity using LC-MS/MS. HPLC with UV detection offers a viable alternative, though it may have lower sensitivity.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high selectivity and sensitivity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.
Predicted Mass Spectrometry Parameters for this compound
The molecular formula for this compound is C12H25N5O3 with a molecular weight of 287.36 g/mol .[3][7][8] Based on common peptide fragmentation patterns, the following theoretical MRM transitions can be used for quantification.
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 288.2 | [M+H]+ of this compound |
| Product Ion (Q3) 1 | m/z 175.1 | Corresponds to the protonated arginine residue |
| Product Ion (Q3) 2 | m/z 70.1 | A common fragment ion from the arginine side chain |
| Product Ion (Q3) 3 | m/z 86.1 | Corresponds to the immonium ion of isoleucine |
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
Data Analysis: Quantification is achieved by integrating the peak areas of the MRM transitions for this compound and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for quantification when an LC-MS/MS system is not available. Derivatization of the dipeptide may be necessary to enhance UV detection.
Experimental Protocol: HPLC-UV Quantification
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of pre-treated plasma or serum (as described in the LC-MS/MS sample preparation).
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the dipeptide with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic or gradient elution can be optimized based on the retention of the dipeptide. A starting point could be 95:5 (A:B).
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Predicted MRM Transitions for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 288.2 | 175.1 | 15 |
| This compound | 288.2 | 70.1 | 25 |
| Internal Standard | (e.g., 294.2) | (e.g., 181.1) | 15 |
Table 2: Hypothetical Quantitative Results of this compound in Human Plasma.
| Sample ID | Concentration (ng/mL) | Standard Deviation | Analytical Method |
|---|---|---|---|
| Control 1 | < LOQ | - | LC-MS/MS |
| Control 2 | < LOQ | - | LC-MS/MS |
| Treated 1 | 15.2 | 1.8 | LC-MS/MS |
| Treated 2 | 21.5 | 2.5 | LC-MS/MS |
| Treated 3 | 18.9 | 2.1 | LC-MS/MS |
LOQ: Limit of Quantification
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Potential Signaling Pathways
Given that both L-isoleucine and L-arginine influence the mTOR pathway, it is plausible that this compound could also modulate this pathway.
Caption: Postulated mTOR signaling pathway for this compound.
L-arginine is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). This compound could potentially be hydrolyzed to release L-arginine, which would then enter this pathway.
Caption: Potential involvement of this compound in the nitric oxide pathway.
References
- 1. psb.stanford.edu [psb.stanford.edu]
- 2. A machine learning approach to predicting peptide fragmentation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. achemtek.com [achemtek.com]
Application Notes and Protocols: L-Isoleucyl-L-Arginine in Cell Culture Studies
Disclaimer: Limited direct experimental data is publicly available for the dipeptide L-isoleucyl-L-arginine. The following application notes and protocols are primarily based on the well-documented roles of its constituent amino acid, L-arginine, and general principles of dipeptide utilization in cell culture. Researchers should perform initial dose-response studies to determine the optimal concentration and specific effects of this compound for their particular cell type and application.
Introduction
This compound is a dipeptide composed of the essential amino acid L-isoleucine and the conditionally essential amino acid L-arginine. In cell culture, dipeptides can offer advantages over free amino acids, including increased stability and altered transport mechanisms. L-arginine is a critical component of cell culture media, playing a vital role in numerous cellular processes including protein synthesis, cell proliferation, and as a precursor for nitric oxide (NO) and polyamines.[1][2][3][4] L-isoleucine is a branched-chain amino acid (BCAA) essential for protein synthesis and cell metabolism. The combination of these two amino acids in a dipeptide form suggests potential applications in promoting cell growth, modulating signaling pathways, and protecting cells from stress.
Potential Applications in Cell Culture
Based on the functions of L-arginine, this compound is anticipated to influence the following in cell culture studies:
-
Enhanced Cell Proliferation and Viability: L-arginine has been shown to stimulate the proliferation of various cell types, including intestinal epithelial cells, endometrial cells, and T lymphocytes.[5][6][7]
-
Modulation of Cellular Signaling: L-arginine is a key regulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and protein synthesis.[8][9] It also serves as the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in many physiological processes.[10][11]
-
Protection Against Apoptosis: Studies have demonstrated that L-arginine can protect cells from apoptosis induced by stressors like lipopolysaccharide (LPS).[6][12] This protective effect is often mediated through the activation of survival pathways such as the Akt-Nrf2 and the regulation of mitochondrial function.[12]
-
Enhanced Protein Synthesis: As a precursor for protein synthesis and an activator of the mTOR pathway, L-arginine and its dipeptides are expected to enhance the production of cellular proteins.[8][13]
Data Presentation
Table 1: Exemplar Dose-Response of this compound on Cell Viability
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 50 | 108 | 4.8 |
| 100 | 115 | 6.1 |
| 200 | 122 | 5.5 |
| 500 | 118 | 7.3 |
| 1000 | 105 | 8.1 |
Table 2: Exemplar Effect of this compound on Key Signaling Protein Phosphorylation
| Treatment | p-mTOR (Ser2448) / total mTOR | p-Akt (Ser473) / total Akt |
| Control | 1.0 | 1.0 |
| This compound (200 µM) | 2.5 | 1.8 |
| LPS (1 µg/mL) | 0.6 | 0.7 |
| LPS + this compound | 1.9 | 1.5 |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using MTT Assay
Objective: To determine the effect of this compound on the proliferation of a specific cell line.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, IPEC-1 intestinal epithelial cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (sterile-filtered)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, remove the medium and replace it with 100 µL of serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 500, 1000 µM).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the control (untreated) cells.
Protocol 2: Western Blot Analysis of mTOR Signaling Pathway Activation
Objective: To investigate the effect of this compound on the activation of the mTOR signaling pathway.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for a specified time.
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Putative signaling pathways of this compound.
Caption: Experimental workflow for MTT-based cell proliferation assay.
References
- 1. L -Arginine, cell culture 74-79-3 [sigmaaldrich.com]
- 2. albertbio.com [albertbio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mpbio.com [mpbio.com]
- 5. L-Arginine stimulates proliferation and prevents endotoxin-induced death of intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of L-arginine on the proliferation of T lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. l-Arginine Alleviates LPS-Induced Oxidative Stress and Apoptosis via Activating SIRT1-AKT-Nrf2 and SIRT1-FOXO3a Signaling Pathways in C2C12 Myotube Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-isoleucyl-L-arginine as a Substrate in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide that can serve as a specific substrate for certain peptidases. Its cleavage is of interest in various research areas, including the study of enzyme activity, inhibitor screening, and understanding the role of peptidases in physiological processes. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays, with a primary focus on Aminopeptidase B.
Principle of the Assay
The enzymatic assay for this compound hydrolysis relies on the cleavage of the peptide bond between the isoleucine and arginine residues by a specific peptidase. The primary enzyme responsible for cleaving N-terminal arginine residues is Aminopeptidase B (EC 3.4.11.6), also known as arginine aminopeptidase.[1] This Zn2+-dependent exopeptidase selectively removes arginine and lysine residues from the N-terminus of various peptide substrates.[1] The reaction results in the release of L-isoleucine and L-arginine. The rate of this reaction can be monitored by quantifying the formation of one or both of these products over time.
Applicable Enzymes
Other proteases with specificity for arginine at the P1 position, such as certain forms of trypsin or clostripain, could potentially cleave this dipeptide, although their primary action is endopeptidic. However, for the specific purpose of an exopeptidase assay, Aminopeptidase B is the enzyme of choice.
Data Presentation
Table 1: Comparative Kinetic Parameters of Aminopeptidase B with Arginine-Containing Substrates
While specific kinetic data for this compound is not available, the following table provides kinetic constants for other relevant substrates of Aminopeptidase B, which can be used for comparative purposes.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Porcine Liver | L-Arginine β-naphthylamide | 0.035 | Not Reported | Not Reported | Not Reported |
| Porcine Liver | L-Lysine β-naphthylamide | 0.12 | Not Reported | Not Reported | Not Reported |
| Recombinant Rat | L-Arginine β-naphthylamide | 0.018 | 1.1 | Not Reported | Not Reported |
| Recombinant Rat | L-Lysine β-naphthylamide | 0.011 | 0.4 | Not Reported | Not Reported |
Data compiled from various sources for illustrative purposes.[2][3]
Experimental Protocols
This protocol describes a method to measure the activity of Aminopeptidase B by quantifying the amount of L-isoleucine or L-arginine released from the substrate this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (substrate)
-
Purified Aminopeptidase B
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Reaction Stop Solution: 10% Trichloroacetic acid (TCA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards: L-isoleucine and L-arginine
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare 1 mM stock solutions of L-isoleucine and L-arginine in deionized water for standard curve generation.
-
Dilute the purified Aminopeptidase B in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is recommended.
-
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube as follows:
-
80 µL Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
10 µL this compound stock solution (final concentration 1 mM)
-
10 µL Aminopeptidase B solution
-
-
For the negative control, add 10 µL of Assay Buffer instead of the enzyme solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30, 60 minutes). The incubation time should be optimized to ensure initial velocity conditions.
-
Stop the reaction by adding 20 µL of 10% TCA.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the sample onto the C18 column.
-
Run a gradient elution to separate the substrate and products. A typical gradient could be:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient to 50% Mobile Phase B
-
25-30 min: 100% Mobile Phase B
-
30-35 min: Return to 100% Mobile Phase A
-
-
Monitor the elution profile at 214 nm or 220 nm.
-
Identify and quantify the peaks corresponding to L-isoleucine and/or L-arginine by comparing their retention times and peak areas to those of the standards.
-
-
Data Analysis:
-
Generate a standard curve for L-isoleucine and/or L-arginine by injecting known concentrations.
-
Calculate the concentration of the product formed in each reaction.
-
Determine the specific activity of the enzyme in µmol of product formed per minute per mg of enzyme.
-
Signaling Pathway and Experimental Workflow Diagrams
Applications
-
Enzyme Characterization: Determination of kinetic parameters (Km, Vmax) for Aminopeptidase B and other related enzymes.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of Aminopeptidase B, which may have therapeutic applications.
-
Drug Development: Evaluating the metabolic stability of peptide-based drugs that may be susceptible to cleavage by aminopeptidases.
-
Cell Biology: Investigating the role of Aminopeptidase B in cellular processes such as pro-hormone and neuropeptide processing.[4][5][6]
Troubleshooting
-
No or low enzyme activity:
-
Confirm the activity of the enzyme using a known chromogenic substrate like L-Arginine-p-nitroanilide.
-
Check the pH and composition of the assay buffer.
-
Ensure the incubation temperature is optimal for the enzyme.
-
Increase the enzyme concentration or incubation time.
-
-
High background signal:
-
Ensure the substrate solution is free of contaminating amino acids.
-
Run a control reaction without the enzyme to determine the background level of product.
-
-
Poor separation in HPLC:
-
Optimize the gradient profile for better resolution of substrate and products.
-
Ensure the column is properly equilibrated.
-
Check for column degradation.
-
Conclusion
This compound is a valuable tool for studying the activity of Aminopeptidase B and related enzymes. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this dipeptide substrate in their enzymatic assays. The HPLC-based method provides a direct and quantitative measure of enzyme activity, which is essential for detailed kinetic analysis and inhibitor screening. The understanding of the role of such dipeptide cleavage in biological pathways, like pro-hormone activation, further highlights the importance of these assays in biomedical research.
References
- 1. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcine liver aminopeptidase B. Substrate specificity and inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of a Pro-sequence in the Secretory Pathway of Prothyrotropin-releasing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prohormone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Applications of L-isoleucyl-L-arginine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the amino acids L-isoleucine and L-arginine.[1] While research on this specific dipeptide is emerging, it has garnered significant interest in the field of drug discovery, primarily for its potent bioactivity as an Angiotensin-Converting Enzyme (ACE) inhibitor. This document provides detailed application notes on its use in drug discovery, protocols for relevant experiments, and visualizations of the associated pathways and workflows.
Application Notes
Primary Application: Angiotensin-Converting Enzyme (ACE) Inhibition for Antihypertensive Drug Discovery
This compound has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, this compound can prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure, making it a promising candidate for the development of novel antihypertensive drugs.
The dipeptide was identified from the enzymatic hydrolysate of the marine sponge Stylotella aurantium.[2] Marine organisms are a rich source of novel bioactive compounds, and peptides derived from them have shown significant potential in drug development.
Key advantages of this compound as a potential drug candidate:
-
Natural Origin: Being derived from a natural source, it may offer a better safety profile compared to some synthetic drugs.
-
Potent Activity: It has been shown to be a potent inhibitor of ACE.
-
Specific Target: Its action is targeted towards a well-validated enzyme in the management of hypertension.
Potential Future Applications
Given the biological roles of its constituent amino acids, this compound may be investigated for other therapeutic applications:
-
Antimicrobial Activity: Arginine-rich peptides are known for their antimicrobial properties.[3][4] The presence of arginine in the dipeptide suggests potential antibacterial or antifungal activity that could be explored.
-
Anti-inflammatory Effects: L-arginine has been shown to have immunomodulatory and anti-inflammatory properties.[5][6] Further research could elucidate if this compound retains or enhances these effects.
Quantitative Data
The inhibitory activity of this compound against ACE is a critical parameter for its evaluation as a potential drug candidate. The half-maximal inhibitory concentration (IC50) value quantifies the concentration of the dipeptide required to inhibit 50% of the ACE activity.
| Compound | Target Enzyme | IC50 Value | Source Organism | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | 8.7 µM | Stylotella aurantium | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes the determination of the ACE inhibitory activity of this compound using a spectrophotometric method based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Pyridine
-
Benzene sulfonyl chloride (BSC)
-
Captopril (positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions of the dipeptide in borate buffer.
-
Prepare a stock solution of HHL (5 mM) in borate buffer.
-
Prepare a solution of ACE (2 mU/mL) in borate buffer.
-
Prepare a stock solution of Captopril for use as a positive control.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 50 µL of the this compound solution (or Captopril solution for the positive control, or buffer for the negative control).
-
Add 20 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
To initiate the reaction, add 50 µL of the HHL solution and incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.
-
Vortex the mixture for 15 seconds and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
-
Derivatization and Spectrophotometric Measurement:
-
Evaporate the ethyl acetate at 95°C for 10 minutes.
-
Dissolve the dried hippuric acid in 1 mL of deionized water.
-
Add 0.5 mL of pyridine and 0.2 mL of benzene sulfonyl chloride (BSC).
-
Incubate the mixture at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance of the solution at 410 nm using a spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control (with buffer instead of the inhibitor).
-
A_sample is the absorbance in the presence of the this compound or Captopril.
-
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the dipeptide.
-
Visualizations
Signaling Pathway of ACE Inhibition
Caption: Mechanism of blood pressure reduction by this compound via ACE inhibition.
Experimental Workflow for ACE Inhibition Assay
Caption: Workflow for the in vitro ACE inhibition assay of this compound.
References
- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dietary arginine on inflammatory mediator and receptor of advanced glycation endproducts (RAGE) expression in rats with streptozotocin-induced type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and inflammatory effects of dietary L-arginine in patients with intractable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Peptide Transport Using L-isoleucyl-L-arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of peptide transport across biological membranes is a critical area of research in the fields of nutrition, pharmacology, and drug development. The dipeptide L-isoleucyl-L-arginine serves as a valuable tool for investigating the mechanisms of peptide uptake, particularly by the proton-coupled oligopeptide transporters (POTs), PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[1] These transporters are responsible for the absorption of dietary di- and tripeptides in the intestine and their reabsorption in the kidneys.[1][2] Furthermore, they play a crucial role in the oral bioavailability of many peptidomimetic drugs, such as β-lactam antibiotics and ACE inhibitors.[2]
Understanding the interaction of this compound with these transporters can provide insights into substrate specificity, transport kinetics, and the potential for utilizing these carriers for targeted drug delivery. This document provides detailed application notes and experimental protocols for utilizing this compound in peptide transport studies.
Peptide Transporters: PEPT1 vs. PEPT2
PEPT1 and PEPT2 are the primary transporters for di- and tripeptides in mammals. While they share a high degree of homology and overlapping substrate specificity, they exhibit distinct tissue distribution and transport kinetics.[1]
| Feature | PEPT1 (SLC15A1) | PEPT2 (SLC15A2) |
| Primary Location | Small intestine (apical membrane of enterocytes), kidney (proximal tubule)[1] | Kidney (apical membrane of renal tubules), brain, lung[1] |
| Affinity | Low-affinity, high-capacity transporter | High-affinity, low-capacity transporter[1] |
| Typical Km Range | 0.5 - 10 mM | 10 - 100 µM |
| Physiological Role | Absorption of dietary peptides | Reabsorption of peptides from glomerular filtrate |
| Pharmacological Relevance | Major route for oral absorption of peptidomimetic drugs[2] | Affects renal clearance and distribution of drugs to specific tissues |
Quantitative Data on Dipeptide Transport
| Dipeptide | Transporter | Cell Line/System | Km (mM) | Ki (mM) | Reference Compound |
| Glycyl-sarcosine | hPEPT1 | Caco-2 cells | 1.3 ± 0.2 | - | - |
| Glycyl-L-proline | hPEPT1 | Caco-2 cells | 4.5 ± 0.8 | - | - |
| L-Carnosine | hPEPT1 | Caco-2 cells | 0.9 ± 0.1 | - | - |
| Cephalexin | hPEPT1 | Caco-2 cells | - | 1.2 ± 0.1 | Gly-Sar |
| Enalapril | hPEPT1 | Caco-2 cells | - | 0.8 ± 0.1 | Gly-Sar |
| Bestatin | hPEPT1 | Caco-2 cells | - | 0.05 ± 0.01 | Gly-Sar |
| Glycyl-sarcosine | rPEPT2 | SKPT cells | 0.03 ± 0.01 | - | - |
| L-Carnosine | rPEPT2 | SKPT cells | 0.02 ± 0.01 | - | - |
Note: The above data are compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence kinetic parameters.
Experimental Protocols
Dipeptide Uptake Assay in Caco-2 Cells
This protocol describes a method for measuring the uptake of a dipeptide like this compound into Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer expressing PEPT1.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
24-well cell culture plates with Transwell® inserts (0.4 µm pore size)
-
Transport Buffer (TB): Hank's Balanced Salt Solution (HBSS) buffered with 25 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Wash Buffer: Ice-cold phosphate-buffered saline (PBS)
-
Lysis Buffer: 0.1% Triton X-100 in PBS
-
Radiolabeled dipeptide (e.g., [3H]Gly-Sar as a control) or a method for quantifying this compound (e.g., LC-MS/MS)
-
Scintillation counter and scintillation fluid (for radiolabeled compounds)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be >250 Ω·cm2.
-
Uptake Experiment: a. Wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer (pH 7.4) on both the apical and basolateral sides. b. Pre-incubate the cells for 20 minutes at 37°C with Transport Buffer (pH 7.4) in the basolateral compartment and Transport Buffer (pH 6.0) in the apical compartment to establish a proton gradient. c. Initiate the uptake by adding the Transport Buffer (pH 6.0) containing a known concentration of this compound (and a tracer amount of radiolabeled dipeptide if applicable) to the apical side. d. Incubate for a specific time course (e.g., 2, 5, 10, 15, 30 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the monolayers three times with ice-cold Wash Buffer.
-
Cell Lysis and Quantification: a. Add Lysis Buffer to the apical side of the inserts and incubate for 30 minutes at room temperature with gentle shaking. b. Collect the cell lysates. c. If using a radiolabeled substrate, add the lysate to scintillation fluid and measure radioactivity using a scintillation counter. d. If using a non-labeled dipeptide, quantify the concentration of this compound in the lysate using a validated analytical method such as LC-MS/MS.
-
Data Analysis: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). b. Calculate the uptake rate and express it as pmol or nmol of dipeptide per mg of protein per minute. c. To determine kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of this compound.
Competitive Inhibition Assay
This protocol is designed to assess the ability of a test compound to inhibit the transport of a known PEPT1 substrate, such as Glycyl-sarcosine (Gly-Sar), providing an indirect measure of the test compound's affinity for the transporter.
Materials:
-
Same materials as for the Dipeptide Uptake Assay.
-
Radiolabeled PEPT1 substrate (e.g., [3H]Gly-Sar)
-
Test inhibitor compound (at various concentrations)
Procedure:
-
Follow steps 1 and 2 of the Dipeptide Uptake Assay protocol.
-
Inhibition Experiment: a. Prepare uptake solutions containing a fixed, sub-saturating concentration of the radiolabeled substrate (e.g., [3H]Gly-Sar, typically below its Km value) and varying concentrations of the test inhibitor (this compound or another compound of interest). Include a control group with no inhibitor. b. Follow steps 3a and 3b of the Dipeptide Uptake Assay protocol. c. Initiate the uptake by adding the prepared uptake solutions to the apical side of the cell monolayers. d. Incubate for a fixed time point within the linear range of uptake (determined from the uptake assay). e. Terminate the uptake and lyse the cells as described in steps 3e and 4 of the Dipeptide Uptake Assay protocol.
-
Quantification and Data Analysis: a. Measure the radioactivity in the cell lysates. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of substrate uptake). e. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.
Visualizations
Caption: Workflow for a dipeptide uptake experiment.
Caption: Proton-coupled dipeptide transport mechanism.
References
Application Notes and Protocols for L-isoleucyl-L-arginine Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the semi-essential amino acid L-arginine. While research on the specific bioactivities of this dipeptide is emerging, the well-established biological roles of its constituent amino acids suggest a range of potential therapeutic applications. L-arginine is a critical substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a key signaling molecule in vasodilation, immune responses, and neurotransmission.[1][2][3][4][5] L-arginine also activates the mTOR signaling pathway, which is central to cell growth, proliferation, and protein synthesis.[2] L-isoleucine, a branched-chain amino acid (BCAA), is known to play a role in muscle metabolism and has been implicated in immunomodulatory and antimicrobial activities.[6][7][8][9]
These application notes provide a comprehensive guide for the experimental design of bioactivity assays for this compound, focusing on its potential cardiovascular, immunomodulatory, antimicrobial, cell proliferation, and antioxidant effects. Detailed protocols for key in vitro experiments are provided to facilitate research and development in this area.
Potential Bioactivities and Corresponding In Vitro Assays
Based on the known functions of L-arginine and L-isoleucine, the following bioactivities are hypothesized for this compound and can be investigated using the described assays.
| Potential Bioactivity | In Vitro Assay | Cell Line/System | Key Parameters Measured |
| Cardiovascular Effects | Nitric Oxide (NO) Production Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Nitrite/Nitrate levels, eNOS activity |
| Immunomodulatory Effects | Cytokine Release Assay | Peripheral Blood Mononuclear Cells (PBMCs) or Macrophage cell lines (e.g., RAW 264.7) | Levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines |
| T-cell Proliferation Assay | Purified CD4+ T-cells from PBMCs | T-cell proliferation rate | |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) Assay | Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria | Lowest concentration of the dipeptide that inhibits visible bacterial growth |
| Cell Growth & Proliferation | Cell Proliferation (MTT/CCK-8) Assay | Various cancer or normal cell lines (e.g., HeLa, HEK293) | Cell viability and proliferation rate |
| Western Blot Analysis of mTOR Pathway | Selected cell line | Phosphorylation status of mTOR, p70S6K, and 4E-BP1 | |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Cell-free chemical assay | Scavenging of DPPH radicals |
| Cellular Antioxidant Activity (CAA) Assay | Human hepatocarcinoma (HepG2) cells | Inhibition of intracellular reactive oxygen species (ROS) production |
Experimental Protocols
Cardiovascular Effects: Nitric Oxide Production Assay
This protocol measures the production of nitric oxide (NO) in endothelial cells, a key indicator of cardiovascular effects. NO production is indirectly quantified by measuring the stable end products, nitrite (NO2-) and nitrate (NO3-), in the cell culture supernatant using the Griess reagent.[10][11][12]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (Ile-Arg)
-
Griess Reagent System
-
Nitrate Reductase
-
96-well microplates
Protocol:
-
Cell Culture: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and culture in EGM-2 until they reach 80-90% confluency.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Ile-Arg (e.g., 1, 10, 100 µM). Include a positive control (e.g., L-arginine) and a negative control (vehicle). Incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Nitrate Reduction: To measure total NO production (nitrite + nitrate), convert nitrate to nitrite by incubating the supernatant with nitrate reductase according to the manufacturer's instructions.
-
Griess Reaction: Add the Griess reagent to the supernatant (and standards) and incubate for 15-30 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.
Expected Outcome: An increase in nitrite/nitrate levels in the supernatant of cells treated with Ile-Arg would suggest a potential vasodilatory effect through the stimulation of NO production.
Immunomodulatory Effects: Cytokine Release Assay
This protocol assesses the immunomodulatory potential of Ile-Arg by measuring its effect on cytokine production in immune cells.[13][14][15]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or RAW 264.7 macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (Ile-Arg)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-10
Protocol:
-
Cell Culture: Seed PBMCs or RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treatment: Treat the cells with various concentrations of Ile-Arg for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Expected Outcome: A decrease in the production of pro-inflammatory cytokines (TNF-α, IL-6) and/or an increase in the anti-inflammatory cytokine (IL-10) in the presence of Ile-Arg would indicate its anti-inflammatory and immunomodulatory properties.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Ile-Arg that inhibits the visible growth of bacteria, a standard measure of antimicrobial activity.[16][17][18][19]
Materials:
-
Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
This compound (Ile-Arg)
-
96-well microplates
Protocol:
-
Bacterial Culture: Grow bacteria in MHB overnight at 37°C.
-
Serial Dilution: Prepare a two-fold serial dilution of Ile-Arg in MHB in a 96-well plate.
-
Inoculation: Dilute the overnight bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add it to each well.
-
Controls: Include a positive control (bacteria without Ile-Arg) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Ile-Arg at which no visible bacterial growth is observed.
Expected Outcome: A low MIC value would indicate potent antimicrobial activity of the dipeptide against the tested bacterial strains.
Cell Growth & Proliferation: MTT Assay and Western Blot Analysis of the mTOR Pathway
These protocols evaluate the effect of Ile-Arg on cell proliferation and its potential mechanism of action through the mTOR signaling pathway.[20][21][22]
MTT Assay Protocol:
Materials:
-
HeLa or other suitable cell line
-
DMEM supplemented with 10% FBS
-
This compound (Ile-Arg)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Ile-Arg for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
Western Blot Protocol for mTOR Pathway:
Materials:
-
Cell lysis buffer
-
Primary antibodies against total and phosphorylated mTOR, p70S6K, and 4E-BP1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with Ile-Arg as in the MTT assay, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with the secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Expected Outcome: The MTT assay will reveal whether Ile-Arg promotes or inhibits cell proliferation. The Western blot analysis will indicate if these effects are mediated through the activation or inhibition of the mTOR signaling pathway, as evidenced by changes in the phosphorylation status of key proteins.[23][24][25][26]
Antioxidant Activity: DPPH Radical Scavenging Assay
This cell-free assay provides a rapid assessment of the radical scavenging ability of Ile-Arg.[27][28][29][30][31]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound (Ile-Arg)
-
Ascorbic acid (positive control)
Protocol:
-
Reaction Mixture: Mix various concentrations of Ile-Arg with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Expected Outcome: A decrease in the absorbance of the DPPH solution upon addition of Ile-Arg indicates its ability to donate hydrogen atoms and scavenge free radicals, suggesting antioxidant potential.
Visualization of Key Signaling Pathways and Workflows
References
- 1. portlandpress.com [portlandpress.com]
- 2. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Branched-Chain Amino Acids and Inflammation Management in Endurance Sports: Molecular Mechanisms and Practical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunometabolism – The Role of Branched-Chain Amino Acids [frontiersin.org]
- 8. [PDF] Immunomodulatory role of branched-chain amino acids | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peptides Derived from In Vitro and In Vivo Digestion of Human Milk Are Immunomodulatory in THP-1 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 17. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. lifetein.com [lifetein.com]
- 21. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. dovepress.com [dovepress.com]
- 23. Computational Analysis of mTOR Signaling Pathway: Bifurcation, Carcinogenesis, and Drug Discovery | Anticancer Research [ar.iiarjournals.org]
- 24. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, in vitro and cellular antioxidant activity evaluation of novel peptides derived from Saccharomyces cerevisiae protein hydrolysate: structure-function relationship : Antioxidant activity and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antioxidant Activity in Vitro of Hydroxyproline Peptides [spkx.net.cn]
Application Notes and Protocols: L-isoleucyl-L-arginine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of the dipeptide L-isoleucyl-L-arginine in proteomics research are not extensively documented in current scientific literature, the constituent amino acids, L-isoleucine and L-arginine, are of fundamental importance in a variety of proteomics workflows. These application notes provide a detailed overview of the established roles of L-arginine and L-isoleucine in quantitative and functional proteomics, which can serve as a basis for potential or hypothetical applications of the this compound dipeptide.
The primary application of isotopically labeled L-arginine is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative mass spectrometry-based proteomics. L-isoleucine, as an essential amino acid, is also a candidate for isotopic labeling in SILAC experiments. Dipeptides are sometimes utilized in cell culture to enhance the stability or solubility of individual amino acids. Therefore, this compound could potentially be used as a source of these amino acids in specialized cell culture conditions for proteomics studies.
These notes will detail the principles, protocols, and data interpretation considerations for using L-arginine and L-isoleucine in proteomics, with a focus on SILAC and chemical labeling techniques.
Part 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that allows for the accurate quantification of protein abundance between different cell populations.[1][2] Cells are grown in media where a specific essential amino acid is replaced by its heavy isotope-labeled counterpart.
Principle of SILAC using L-arginine and L-isoleucine
In a typical SILAC experiment comparing two cell populations (e.g., treated vs. untreated), one population is cultured in "light" medium containing the natural isotopes of amino acids, while the other is cultured in "heavy" medium containing an amino acid labeled with stable isotopes such as ¹³C or ¹⁵N. For comprehensive labeling, typically lysine and arginine are the amino acids of choice for isotopic labeling. This is because trypsin, the most commonly used protease in proteomics, cleaves proteins C-terminal to lysine and arginine residues, ensuring that the vast majority of resulting peptides will contain a label.
L-isoleucine can also be used for isotopic labeling, especially in organisms where arginine or lysine may not be suitable or to provide an additional layer of quantification.
After a sufficient number of cell divisions to ensure near-complete incorporation of the heavy amino acid, the cell populations are combined, and proteins are extracted and digested. The chemically identical light and heavy peptides are then analyzed by mass spectrometry. They are distinguished by their mass difference, and the ratio of their signal intensities accurately reflects the relative abundance of the protein in the two original cell populations.[3]
Quantitative Data from SILAC Experiments
The following table summarizes typical isotopic labels for L-arginine and L-isoleucine used in SILAC experiments and the resulting mass shifts.
| Amino Acid | Isotopic Label | Mass Shift (Da) | Supplier Examples |
| L-Arginine | ¹³C₆ | +6 | Cambridge Isotope Laboratories |
| L-Arginine | ¹³C₆, ¹⁵N₄ | +10 | Cambridge Isotope Laboratories |
| L-Isoleucine | ¹³C₆ | +6 | Cambridge Isotope Laboratories |
| L-Isoleucine | ¹³C₆, ¹⁵N₁ | +7 | Cambridge Isotope Laboratories |
Experimental Workflow for a SILAC Experiment
Caption: Workflow of a typical SILAC experiment for quantitative proteomics.
Detailed Protocol for SILAC Labeling
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-arginine and L-lysine.
-
Dialyzed fetal bovine serum (dFBS).
-
Light L-arginine and L-lysine (and L-isoleucine if applicable).
-
Heavy isotope-labeled L-arginine (e.g., ¹³C₆-L-arginine) and L-lysine (and heavy L-isoleucine if applicable).
-
Cell line of interest.
-
Standard cell culture reagents and equipment.
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with either light or heavy amino acids to their normal concentrations. Add dFBS and other necessary supplements.
-
Cell Adaptation: Culture the cells in both light and heavy media for at least five passages to ensure complete incorporation of the labeled amino acids.[3] Monitor cell proliferation to ensure the heavy medium does not adversely affect cell health.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to the cells growing in the heavy medium, while maintaining the cells in the light medium as a control.
-
Harvesting and Mixing: Harvest the light and heavy cell populations. Count the cells and mix them in a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the combined cell pellet and extract the proteins. Quantify the total protein concentration. Denature, reduce, and alkylate the proteins, followed by enzymatic digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of light to heavy peptide pairs.
The Arginine-to-Proline Conversion Problem
A known challenge in SILAC experiments using labeled arginine is the metabolic conversion of arginine to proline by some cell lines.[4] This can lead to the unintended incorporation of the heavy label into proline-containing peptides, complicating data analysis and potentially leading to inaccurate quantification.
Mitigation Strategies:
-
Addition of Unlabeled Proline: Supplementing the SILAC medium with a high concentration of unlabeled proline can inhibit the enzymatic pathway responsible for the conversion.
-
Use of Arginase Inhibitors: While less common, specific inhibitors of the arginase enzyme can be used.
-
Bioinformatic Correction: Computational tools can be used to identify and correct for the mass shifts caused by proline conversion during data analysis.[5]
Part 2: Chemical Labeling of Arginine Residues
Chemical labeling is an alternative or complementary approach to metabolic labeling for studying proteins. Specific reagents can target certain amino acid side chains, like the guanidinium group of arginine, to introduce tags for enrichment or quantification.
Principle of Arginine Chemical Labeling
Dicarbonyl compounds, such as 1,2-cyclohexanedione (CHD) and phenylglyoxal (PG), can selectively react with the guanidinium group of arginine residues under specific conditions.[6] By using a reagent that also contains a bio-orthogonal handle (e.g., an azide or alkyne), labeled peptides or proteins can be enriched using click chemistry.[7] This is particularly useful for identifying accessible or reactive arginine residues, which may have functional significance.
Experimental Workflow for Arginine Chemical Labeling and Enrichment
Caption: Workflow for the chemical labeling and enrichment of arginine-containing peptides.
Detailed Protocol for Chemical Labeling of Arginine Residues
Materials:
-
Arginine-selective labeling reagent with a bio-orthogonal handle (e.g., cyclohexanedione-azide).
-
Protein sample of interest.
-
Reaction buffers (e.g., sodium hydroxide solution).
-
Click chemistry reagents (e.g., biotin-PEG4-alkyne, copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin-coated beads for enrichment.
-
Standard proteomics sample preparation reagents.
Procedure:
-
Labeling Reaction: Incubate the protein sample with the arginine-selective labeling reagent (e.g., 30 mM CHD-Azide in 200 mM sodium hydroxide) for a defined period (e.g., 2 hours at 37°C).[8]
-
Sample Cleanup: Remove excess labeling reagent by protein precipitation or buffer exchange.
-
Protein Digestion: Denature, reduce, alkylate, and digest the labeled protein sample with trypsin.
-
Click Chemistry: To the resulting peptide mixture, add the click chemistry reagents (biotin-alkyne, copper sulfate, ligand, and reducing agent) and incubate to attach the biotin tag to the labeled peptides.
-
Enrichment: Incubate the peptide mixture with streptavidin-coated beads to capture the biotinylated (and thus arginine-labeled) peptides. Wash the beads extensively to remove non-labeled peptides.
-
Elution and Analysis: Elute the enriched peptides from the beads and analyze them by LC-MS/MS to identify the proteins and the specific sites of arginine labeling.
Part 3: L-arginine in Signaling Pathways and Drug Development
L-arginine is a key signaling molecule, primarily as the precursor to nitric oxide (NO). It also plays a crucial role in the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[9][10] Understanding how drugs or disease states affect these pathways is a major application of proteomics.
L-arginine and the mTOR Signaling Pathway
References
- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-arginine polymers inhibit the development of vein graft neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine Signaling and Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Arg-C Ultra and Lys-C Digestion for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling L-isoleucyl-L-arginine in Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the labeling of the dipeptide L-isoleucyl-L-arginine for use in a variety of tracking studies, including cellular uptake, biodistribution, and pharmacokinetic analysis. The methods described herein—fluorescent labeling, biotinylation, and radioisotope labeling—offer a range of options to suit diverse experimental needs and detection capabilities.
Introduction to this compound Labeling
This compound is a dipeptide of interest in various biological studies. To effectively track its localization, movement, and fate within biological systems, covalent attachment of a detectable tag is essential. The choice of label depends on the specific application, required sensitivity, and available detection instrumentation. This document outlines three common labeling strategies:
-
Fluorescent Labeling: Ideal for in vitro and in situ imaging applications such as fluorescence microscopy and flow cytometry.[1][2][3]
-
Biotinylation: Enables highly sensitive detection and purification through the strong and specific interaction between biotin and avidin or streptavidin.[4][5][6]
-
Radioisotope Labeling: The gold standard for quantitative in vivo studies, including biodistribution and pharmacokinetic analyses, due to its high sensitivity and tissue penetration.[7][8][9]
The primary sites for labeling on this compound are the N-terminal α-amino group of the isoleucine residue and the guanidinium group of the arginine side chain. The protocols provided will focus on targeting the N-terminal amine for robust and predictable conjugation.
Fluorescent Labeling of this compound
Fluorescent labeling allows for the visualization of the dipeptide in cells and tissues.[1][3] A variety of fluorescent dyes are available, each with distinct excitation and emission spectra.[1]
Data Presentation: Comparison of Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Advantages |
| FITC (Fluorescein isothiocyanate) | 495 | 517 | 0.92 | ~75,000 | High quantum yield, widely available |
| TAMRA (Tetramethylrhodamine) | 552 | 578 | 0.20 | ~91,000 | Less pH sensitive than FITC |
| Cy3 | 550 | 570 | 0.15 | ~150,000 | Bright and photostable |
| Cy5 | 650 | 670 | 0.28 | ~250,000 | Emission in the far-red spectrum minimizes autofluorescence |
| ATTO Dyes | Wide Range | Wide Range | High | Variable | Excellent photostability and brightness |
Data compiled from various sources.[1]
Experimental Protocol: N-terminal Labeling with NHS Ester Dyes
This protocol describes the labeling of the N-terminal amine of this compound using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.[1][10]
Materials:
-
This compound
-
NHS ester-functionalized fluorescent dye (e.g., FITC, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 1.2 to 2-fold molar excess of the dye solution to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, if desired.
-
Purification: Acidify the reaction mixture with TFA to a pH of ~2. Purify the labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.
-
Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should correspond to the mass of the dipeptide plus the mass of the fluorescent dye minus the mass of the NHS leaving group.
Experimental Workflow: Fluorescent Labeling
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. peptide.com [peptide.com]
- 3. jpt.com [jpt.com]
- 4. sartorius.com [sartorius.com]
- 5. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 6. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 7. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
The Role of L-Isoleucyl-L-Arginine in Targeted Drug Delivery: A Prospective Outlook Based on Arginine-Rich Peptides
Introduction
The dipeptide L-isoleucyl-L-arginine (Ile-Arg) presents a compelling, albeit currently underexplored, candidate for targeted drug delivery systems. Its constituent amino acids suggest a favorable combination of properties: the cationic nature of arginine is known to facilitate cell penetration and nucleic acid complexation, while the hydrophobic character of isoleucine may enhance membrane interaction and carrier stability. Although specific research on this compound in drug delivery is nascent, the extensive body of work on arginine-rich peptides provides a strong foundation for its potential applications. This document outlines prospective application notes and protocols for the use of this compound in targeted drug delivery, drawing parallels from established research on similar arginine-containing systems.
Application Notes
The primary application of this compound in targeted drug delivery is envisioned in the development of nanocarriers for therapeutic agents, including small molecule drugs, peptides, and nucleic acids. The positively charged guanidinium group of arginine is anticipated to play a crucial role in cellular uptake, leveraging the well-documented cell-penetrating properties of arginine-rich peptides.[1][2] These peptides are known to interact with negatively charged components of the cell membrane, such as proteoglycans, to trigger endocytosis or direct translocation into the cytoplasm.
The incorporation of the hydrophobic amino acid, isoleucine, may offer advantages in the formulation of stable drug delivery vehicles. This hydrophobicity can contribute to the self-assembly of peptide-based nanoparticles or enhance the interaction with lipid-based carriers like liposomes and solid lipid nanoparticles.[3] Furthermore, the dipeptide structure provides a simple and versatile platform for chemical modification, allowing for the attachment of targeting ligands, imaging agents, or the drug payload itself.
Potential Targeting Strategies:
-
Passive Targeting: The nanoscale dimensions of this compound-based carriers can exploit the enhanced permeability and retention (EPR) effect for tumor targeting.
-
Active Targeting: The dipeptide can be conjugated to ligands such as antibodies, aptamers, or small molecules that bind to receptors overexpressed on target cells, thereby enhancing specificity and reducing off-target effects.
Quantitative Data from Analogous Arginine-Rich Peptide Systems
While specific data for this compound is not yet available, the following table summarizes typical quantitative data obtained from studies on other arginine-containing peptide-based drug delivery systems. This serves as a benchmark for the expected performance of this compound formulations.
| Parameter | Typical Range | Method of Determination | Reference |
| Drug Loading Capacity (%) | 5 - 20 | Spectrophotometry, HPLC | [4] |
| Encapsulation Efficiency (%) | 60 - 95 | Ultracentrifugation followed by quantification | [3] |
| Particle Size (nm) | 50 - 300 | Dynamic Light Scattering (DLS) | [5][6] |
| Zeta Potential (mV) | +20 to +40 | Laser Doppler Velocimetry | [5] |
| In Vitro Drug Release (at 24h) | 30 - 70% | Dialysis Method | [7] |
| Cellular Uptake Efficiency (%) | 40 - 80% | Flow Cytometry, Confocal Microscopy | [8] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound-based drug delivery systems.
Protocol 1: Synthesis of this compound Drug Conjugate
This protocol describes a general method for conjugating a drug molecule to the this compound dipeptide.
Materials:
-
This compound dipeptide
-
Drug with a reactive functional group (e.g., carboxyl or amine)
-
Coupling agents (e.g., EDC, NHS)
-
Organic solvent (e.g., DMF, DMSO)
-
Dialysis membrane (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Dissolve the drug molecule in the appropriate organic solvent.
-
Activate the reactive group on the drug using EDC and NHS for 30 minutes at room temperature.
-
Dissolve this compound in the same solvent and add it to the activated drug solution.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.
-
Purify the conjugate by dialysis against deionized water for 48 hours to remove unreacted drug and coupling agents.
-
Lyophilize the purified conjugate to obtain a dry powder.
-
Characterize the conjugate using techniques like FTIR, NMR, and Mass Spectrometry.
Protocol 2: Formulation of this compound Nanoparticles
This protocol outlines the preparation of nanoparticles using the this compound dipeptide for drug encapsulation.
Materials:
-
This compound drug conjugate (from Protocol 1) or a physical mixture of the dipeptide and drug
-
Cross-linking agent (e.g., glutaraldehyde, genipin) or polyanion (e.g., hyaluronic acid, chondroitin sulfate)
-
Deionized water or buffer solution
-
Probe sonicator
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dissolve the this compound conjugate or mixture in deionized water.
-
For self-assembled nanoparticles, probe sonicate the solution for 5-10 minutes on an ice bath.
-
For ionically cross-linked nanoparticles, add the polyanion solution dropwise while stirring.
-
For covalently cross-linked nanoparticles, add the cross-linking agent and react for a specified time.
-
Characterize the nanoparticles for size, polydispersity index, and zeta potential using DLS.
-
Visualize the morphology of the nanoparticles using TEM.
-
Determine the drug loading and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol describes the assessment of drug release from the this compound nanoparticles.
Materials:
-
Drug-loaded this compound nanoparticles
-
Dialysis tubing (appropriate MWCO)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in PBS.
-
Transfer the dispersion into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of PBS at the desired pH and temperature (37°C) in a shaking incubator.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh medium.
-
Quantify the amount of drug released using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time.
Visualizations
The following diagrams illustrate key concepts in the application of this compound for targeted drug delivery.
References
- 1. Arginine containing peptides as delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of extracellular l-arginine via cationic amino acid transporter is required during in vivo endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional L-Arginine Derivative as an Efficient Vector for Intracellular Protein Delivery for Potential Cancer Therapy [mdpi.com]
- 5. Synthesis, Characterization and Optical Properties of L-Arginine Stabilized Gold Nanocolloids [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
L-isoleucyl-L-arginine solubility improvement techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of the dipeptide L-isoleucyl-L-arginine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound?
A1: this compound is a dipeptide composed of a hydrophobic amino acid (L-isoleucine) and a hydrophilic, basic amino acid (L-arginine)[1][2]. This amphiphilic nature can lead to solubility challenges. At its isoelectric point (pI), the net charge of the dipeptide is zero, minimizing its interaction with water and often leading to precipitation[3]. The hydrophobic isoleucine residue can also contribute to aggregation, further reducing solubility[3].
Q2: What is the first step I should take if I encounter solubility issues?
A2: Before attempting complex methods, start with simple adjustments. The initial and most crucial step is to assess the pH of your solution. Since this compound contains the basic amino acid arginine, its solubility is expected to be higher in acidic conditions where the molecule carries a net positive charge[3][4]. Therefore, attempting to dissolve the dipeptide in a buffer with a pH below its pI is a recommended first step.
Q3: Are there any common solvents I should try first?
A3: For a dipeptide containing a highly soluble amino acid like L-arginine, sterile, deionized water should be the first solvent of choice[5][6]. If solubility in water is limited, a dilute acidic solution (e.g., 0.1 M acetic acid) can be attempted to increase the net positive charge and improve solubility[3][5]. For highly concentrated solutions or if aqueous methods fail, a small amount of an organic co-solvent like DMSO, followed by dilution with an aqueous buffer, can be effective[7][8].
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, gentle warming can increase the solubility of many peptides[3]. However, this should be done with caution, as excessive heat can lead to degradation. It is advisable to warm the solution slightly (e.g., to 37-40°C) and for a short period while monitoring for dissolution[9]. Sonication can also be used in conjunction with warming to aid dissolution[4][7].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when adding the dipeptide to water. | The pH of the water is close to the isoelectric point (pI) of this compound. | Adjust the pH of the solution to be acidic (e.g., pH 4-6) by adding a small amount of dilute acetic acid or hydrochloric acid.[3][5] |
| The dipeptide dissolves initially but then crashes out of solution. | The solution is supersaturated, or the pH has shifted towards the pI. | Re-dissolve the precipitate by lowering the pH. Consider using a buffer to maintain a stable acidic pH. If the concentration is too high, dilute the solution. |
| An oily film or aggregation is observed. | The hydrophobic L-isoleucine residue is causing self-association. | Use a small amount of an organic co-solvent like DMSO or ethanol to disrupt hydrophobic interactions, followed by gradual dilution with an aqueous buffer.[7] Sonication can also help break up aggregates.[4] |
| The dipeptide is intended for a biological assay where organic solvents are not suitable. | The chosen solvent is incompatible with the experimental system. | Explore alternative solubility enhancement techniques such as the use of cyclodextrins or formulation into nanoparticles to avoid organic solvents.[10][11] |
| Solubility is still poor even after pH adjustment and the use of co-solvents. | The intrinsic solubility of the dipeptide in the desired concentration is low. | Consider more advanced techniques like complexation with cyclodextrins or encapsulation into polymeric nanoparticles to significantly enhance solubility and stability.[10][12][13] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Materials: this compound powder, sterile deionized water, 0.1 M acetic acid, 0.1 M sodium hydroxide, pH meter.
-
Procedure:
-
Weigh a small, known amount of this compound.
-
Add a small volume of sterile deionized water and stir.
-
If the dipeptide does not dissolve, slowly add 0.1 M acetic acid dropwise while monitoring the pH.
-
Continue adding acid until the dipeptide is fully dissolved. Note the pH at which complete dissolution occurs.
-
If necessary, adjust the pH back towards the desired final pH with 0.1 M sodium hydroxide, observing for any precipitation.
-
For stable solutions, prepare a buffer at the optimal pH identified.
-
Protocol 2: Co-solvent Method
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Add a minimal amount of DMSO directly to the lyophilized this compound powder.
-
Gently vortex or sonicate until the dipeptide is completely dissolved in the DMSO.
-
Slowly add the aqueous buffer to the DMSO concentrate dropwise while vortexing.
-
Continue to add the buffer until the desired final concentration is reached.
-
Note: The final concentration of DMSO should be kept to a minimum, ideally below 1%, to avoid interference with biological assays.[3]
-
Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile deionized water, magnetic stirrer.
-
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile deionized water (e.g., 10-40% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Allow the mixture to stir at room temperature for 1-24 hours to facilitate complex formation.
-
Visually inspect for clarity to confirm dissolution. The resulting solution should be clear.
-
This method can significantly increase the aqueous solubility of peptides.[14]
-
Protocol 4: Nanoparticle Encapsulation using Double Emulsion Solvent Evaporation
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v), probe sonicator, magnetic stirrer.
-
Procedure:
-
Dissolve this compound in a small volume of water to create the inner aqueous phase (w1).
-
Dissolve PLGA in DCM to create the organic phase (o).
-
Add the inner aqueous phase (w1) to the organic phase (o) and emulsify using a probe sonicator to form the primary water-in-oil (w/o) emulsion.
-
Add the primary emulsion to a larger volume of PVA solution (the external aqueous phase, w2) and sonicate again to form the double emulsion (w/o/w).
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize for storage. This technique is effective for encapsulating hydrophilic peptides.[12]
-
Data Tables
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Rationale |
| Water | Moderate | The hydrophilic L-arginine residue aids solubility, but the hydrophobic L-isoleucine can limit it.[6][15][16] |
| Acidic Buffer (pH < 7) | High | The arginine residue is protonated, leading to a net positive charge and increased interaction with water.[3][4] |
| Basic Buffer (pH > 7) | Low to Moderate | The overall charge may be less favorable for solubility compared to acidic conditions. |
| Ethanol | Low | Peptides generally have limited solubility in pure alcohols.[17] |
| DMSO | High | A good solvent for dissolving peptides, especially those with hydrophobic character.[7][18] |
| Acetonitrile | Moderate | Can be used as a co-solvent. |
Table 2: Influence of Additives on this compound Solubility
| Additive | Expected Effect on Solubility | Mechanism of Action |
| Salts (e.g., NaCl) | Variable | Can have "salting-in" or "salting-out" effects depending on the salt and its concentration. Low to moderate concentrations may increase solubility.[19][20] |
| Urea, Guanidine HCl | Increase | These are chaotropic agents that disrupt hydrogen bonding and can unfold aggregated structures, thereby increasing solubility. However, they are denaturing and not suitable for most biological applications.[7] |
| Cyclodextrins | Increase | Form inclusion complexes where the hydrophobic isoleucine residue can be encapsulated in the cyclodextrin cavity, increasing the overall aqueous solubility.[10][13][14] |
Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arg-Ile | C12H25N5O3 | CID 7009553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1990003784A1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. himedialabs.com [himedialabs.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. path.web.ua.pt [path.web.ua.pt]
- 20. Insight into the protein salting-in mechanism of arginine, magnesium chloride and ethylene glycol: Solvent interaction with aromatic solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of L-isoleucyl-L-arginine in solution
Welcome to the technical support center for L-isoleucyl-L-arginine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common stability challenges encountered during experiments with this dipeptide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
This compound, like most peptides in aqueous solutions, is susceptible to both chemical and physical degradation.[1] The primary chemical degradation pathways include:
-
Hydrolysis: This is the most common degradation route, involving the cleavage of the peptide bond between the isoleucine and arginine residues to yield the individual amino acids. This reaction is catalyzed by both acid and base.[2] Dipeptide hydrolysis typically follows a first-order rate law, with the rate increasing exponentially with temperature.[3]
-
Oxidation: The arginine residue can be susceptible to oxidation, although this is less common than for residues like methionine or cysteine. This can be accelerated by the presence of transition metal ions and reactive oxygen species.[1]
Physical instability pathways include:
-
Aggregation: Peptides can self-associate to form aggregates, which may become insoluble and precipitate out of solution. This can be influenced by pH, temperature, and ionic strength.[4]
-
Adsorption: The dipeptide can adsorb to the surfaces of storage containers, which can be a significant issue for low-concentration solutions.[1]
Q2: What is the most critical factor for maintaining the stability of my peptide solution?
Optimizing the pH is the most practical and critical first step in stabilizing a peptide solution.[5][6] The rate of hydrolysis of the peptide bond is highly pH-dependent. Typically, the pH of maximum stability for small peptides is between 4 and 6. Extreme acidic or alkaline conditions will significantly accelerate hydrolytic cleavage.[7] It is crucial to perform a pH-rate profile study to identify the optimal pH for your specific formulation.
Q3: Which excipients can I use to enhance the stability of this compound?
Several categories of excipients are used to stabilize peptide formulations.[8]
-
Amino Acids: Arginine itself (as a salt), glycine, and histidine can be used to increase ionic strength and minimize electrostatic interactions that may lead to aggregation.[8] Arginine, in particular, is known to suppress protein-protein interactions and reduce aggregation.[9] Using an arginine salt with glutamate as the counterion (Arg-Glu) can be more effective at stabilization than arginine hydrochloride (Arg-HCl).[9]
-
Polyols and Sugars: Sugar alcohols like mannitol and sorbitol, or disaccharides such as sucrose and trehalose, are effective cryoprotectants and lyoprotectants that can stabilize the peptide during freeze-thawing and in lyophilized states.[8]
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are often included in low concentrations (e.g., 0.003–3 mg/mL) to prevent adsorption of the peptide to container surfaces and interfaces.[10]
Q4: What are the recommended storage conditions for this compound solutions?
For maximum long-term stability, it is recommended to store the peptide in its lyophilized (freeze-dried) form at -20°C or -80°C.[4] Once reconstituted into an aqueous solution:
-
Store the solution frozen in single-use aliquots to prevent repeated freeze-thaw cycles, which can promote aggregation.
-
If storing in a liquid state for short periods, refrigerate at 2-8°C.
-
Protect the solution from light and exclude air (e.g., by purging the vial with nitrogen or argon) to minimize oxidative degradation.[5][11]
Q5: How does the arginine residue itself influence the stability of the dipeptide?
The C-terminal arginine residue has several implications for stability. Its guanidinium group is positively charged over a wide pH range, which can influence solubility and interactions with buffers and other molecules. While the arginine side chain is not one of the most easily oxidized, it can be a target for certain enzymatic degradation. For instance, trypsin and trypsin-like proteases cleave peptide bonds specifically on the C-terminal side of arginine and lysine residues, making the dipeptide highly susceptible to this type of enzymatic degradation.[12]
Troubleshooting Guides
Problem: I'm observing a rapid loss of the parent peptide peak in my HPLC analysis.
-
Potential Cause 1: Hydrolysis. The peptide bond is likely breaking.
-
Solution: Verify the pH of your solution. If it is highly acidic or alkaline, adjust it to a neutral or slightly acidic range (pH 4-6 is often optimal for peptide stability). Re-evaluate the stability at the new pH.
-
Solution: Lower the storage temperature. Hydrolysis rates increase significantly with temperature.[3] Store solutions at 2-8°C for short-term use or frozen for long-term storage.
-
-
Potential Cause 2: Enzymatic Degradation. The solution may be contaminated with proteases.
-
Solution: Ensure all water and buffer components are sterile and protease-free. Work in a sterile environment when preparing solutions. If contamination is suspected, prepare fresh solutions using new reagents.
-
-
Potential Cause 3: Adsorption. The peptide is sticking to the vial surface, especially if using plastic containers.
-
Solution: Add a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) to your formulation to block adsorption sites.[10] Consider using low-binding microcentrifuge tubes or silanized glass vials.
-
Problem: My solution has become cloudy or shows visible precipitates.
-
Potential Cause: Aggregation. The dipeptide molecules are clumping together and falling out of solution.
-
Solution: Adjust the pH away from the isoelectric point (pI) of the dipeptide to increase electrostatic repulsion.
-
Solution: Increase the ionic strength of the solution by adding a salt (e.g., NaCl) or an amino acid excipient like arginine hydrochloride.[8]
-
Solution: Re-evaluate the peptide concentration. If it is too high, aggregation may be more likely. Dilute the sample if the experimental protocol allows.
-
Problem: I see new, unexpected peaks in my chromatogram over time.
-
Potential Cause: Degradation Products. You are likely observing the formation of degradation products.
-
Solution: The primary degradation products from hydrolysis will be free L-isoleucine and L-arginine. You can confirm this by running standards of the individual amino acids on your HPLC system.
-
Solution: If the new peaks are minor and do not co-elute with the free amino acids, they could be related to oxidation or other side reactions. Use mass spectrometry (LC-MS) to identify the mass of the impurities and elucidate their structure.
-
Data Presentation
Table 1: General Effect of pH on Peptide Degradation Pathways
| pH Range | Dominant Degradation Pathway(s) | General Stability Profile |
| Acidic (pH 1-3) | Hydrolysis | Generally unstable, rapid cleavage of peptide bonds. |
| Slightly Acidic (pH 4-6) | Minimal Degradation | Often the region of maximum stability for many peptides. |
| Neutral to Alkaline (pH 7-9) | Hydrolysis, Oxidation | Stability decreases as pH increases.[1] |
| Strongly Alkaline (pH > 10) | Hydrolysis, Racemization | Highly unstable. |
Table 2: Common Excipients and Their Mechanism of Action for Peptide Stabilization
| Excipient Category | Examples | Concentration Range | Primary Stabilization Mechanism |
| Amino Acids | Arginine HCl, Glycine, Histidine | 50 - 200 mM | Suppress aggregation, reduce surface adsorption, buffering.[8][13] |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol | 1% - 10% (w/v) | Cryo/lyoprotection, preferential exclusion (water structuring).[11] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevent surface adsorption and interface-induced aggregation.[10] |
| Buffers | Phosphate, Citrate, Acetate, Histidine | 10 - 50 mM | Maintain optimal pH.[5] |
Visualizations
Below are diagrams illustrating key concepts and workflows for enhancing the stability of this compound.
Caption: Potential chemical degradation pathways for this compound.
Caption: Experimental workflow for a comprehensive peptide stability study.
Caption: Troubleshooting decision tree for this compound stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the likely degradation pathways and determine the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Water (HPLC-grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (pH 7.4)
-
Incubator/oven, UV light chamber
Procedure:
-
Control Sample: Dissolve the dipeptide in water to a known concentration (e.g., 1 mg/mL). Analyze immediately via HPLC (T=0).
-
Acid Hydrolysis: Mix the dipeptide solution 1:1 with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the dipeptide solution 1:1 with 0.1 M NaOH. Keep at room temperature and analyze at 1, 4, and 8 hours. Neutralize with HCl before HPLC analysis.
-
Oxidation: Mix the dipeptide solution 1:1 with 3% H₂O₂. Keep at room temperature in the dark for 24 hours before HPLC analysis.
-
Thermal Degradation: Incubate the dipeptide solution (in water or buffer) at 70°C for 48 hours. Cool to room temperature before HPLC analysis.
-
Photolytic Degradation: Expose the dipeptide solution to UV light (e.g., 254 nm) for 24 hours, alongside a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples and controls by a suitable RP-HPLC method. Compare the chromatograms to identify degradation products and calculate the percentage of parent peptide remaining.
Protocol 2: Generic RP-HPLC Method for Stability Analysis
Objective: To separate this compound from its primary hydrolytic degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Expected Elution Order: L-arginine (most polar, earliest elution) -> L-isoleucine -> this compound (least polar, latest elution). This method should be optimized and validated for your specific application.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-isoleucyl-L-arginine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the yield and purity of L-isoleucyl-L-arginine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound synthesis?
A1: The most critical factors include the choice of protecting groups for both amino acids, the selection of the coupling reagent and additives, the type of solid-phase resin used, and the reaction conditions such as solvent, temperature, and reaction time.[1][2] Inefficiencies in any of these areas can lead to side reactions and lower yields.[1]
Q2: Which protecting group strategy is recommended for this dipeptide?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy, which requires harsh acids like anhydrous HF for final cleavage.[3][4][5] For the arginine side chain, sterically hindered protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are preferred to minimize side reactions.[6]
Q3: What are common side reactions during the synthesis of this compound and how can they be minimized?
A3: Common side reactions include:
-
Racemization: The chiral purity of the amino acids can be compromised, especially during the activation step.[7][8] To minimize this, use of additives like 1-hydroxybenzotriazole (HOBt) or its analogs is recommended.[9][10] More polar solvents may increase racemization.[9]
-
Diketopiperazine Formation: This intramolecular cyclization can occur after the coupling of the second amino acid (isoleucine), leading to chain termination. This is more prevalent in Fmoc-based synthesis.[11][12] Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.[11]
-
Incomplete Coupling: The bulky side chain of isoleucine can cause steric hindrance, leading to incomplete reactions. To overcome this, strategies like double coupling or using more efficient coupling reagents such as HATU or COMU can be employed.[13]
-
Arginine Lactamization: Intramolecular cyclization of the arginine side chain can occur, though it is less common with modern protecting groups like Pbf.[12]
Q4: How do I choose the best coupling reagent?
A4: The choice depends on factors like desired reaction speed, cost, and the need to suppress side reactions. Aminium/uronium salts like HBTU, TBTU, and HATU are highly efficient and rapid.[10][13] HATU is particularly effective for sterically hindered couplings and is known to reduce epimerization.[10] Carbodiimides like DCC and DIC are also effective but can form difficult-to-remove by-products.[14]
Troubleshooting Guide
Problem 1: Low Final Yield
| Potential Cause | Recommended Solution |
| Incomplete Coupling | Perform a ninhydrin test to check for unreacted free amines. If positive, perform a second coupling (double coupling).[2] Consider switching to a more powerful coupling reagent like HATU.[10][13] Increasing reaction time or temperature can also improve efficiency, though higher temperatures may increase the risk of racemization.[1] |
| Premature Chain Termination | Diketopiperazine formation is a likely cause at the dipeptide stage.[11] Use a sterically hindered resin (e.g., 2-chlorotrityl chloride) or a different protecting group strategy if the problem persists.[11] |
| Aggregation of Peptide-Resin | If the resin fails to swell properly, aggregation may be occurring.[11] Switch to a higher-swelling resin (e.g., TentaGel) or use solvents like N-methylpyrrolidone (NMP) or add DMSO to disrupt hydrogen bonding.[11] |
| Loss During Purification | Peptides can be lost during HPLC purification or precipitation.[15] Optimize the purification protocol. For short peptides that don't precipitate well, consider concentrating the cleavage cocktail under a nitrogen stream instead of precipitating with ether.[15] The addition of L-arginine to buffers has been shown to improve the recovery of proteins during chromatography and ultrafiltration by preventing aggregation.[16][17] |
Problem 2: Impure Product Detected by Mass Spectrometry/HPLC
| Potential Cause | Recommended Solution |
| Racemization (+0 Da peak, altered HPLC retention time) | This indicates a loss of stereochemical integrity. Add HOBt or HOAt to the coupling reaction mixture to suppress racemization.[10][11] Avoid overly prolonged activation times. |
| Aspartimide Formation (if Asp or Asn are present) | While not directly applicable to Ile-Arg, this is a common side reaction. Adding HOBt to the piperidine deprotection solution can reduce this side reaction in Fmoc synthesis.[11] |
| Deletion Sequence (Mass of Ile or Arg missing) | This points to a failed coupling step. Implement a capping step with acetic anhydride after the coupling to block any unreacted amino groups and prevent the formation of deletion peptides. |
| Side-Chain Reactions | Inadequate protection of the arginine guanidinium group can lead to side reactions. Ensure the use of a robust protecting group like Pbf and verify its integrity before use. |
| By-products from Coupling Reagents | The use of DCC can lead to the formation of N-acylurea by-products which can be difficult to remove.[8][14] If this is an issue, switch to a uronium/aminium-based reagent where by-products are typically more soluble and easier to remove.[13] |
Quantitative Data on Synthesis Parameters
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| DCC/DIC | Carbodiimide | Cost-effective and widely used.[10] | Forms insoluble urea by-product (DCC) that can be hard to remove; moderate risk of racemization.[14] |
| HBTU/TBTU | Aminium/Uronium | Highly efficient, fast reactions, water-soluble by-products.[10][13] | Can cause guanidinylation of the free N-terminus if pre-activation is slow or excess reagent is used.[18] |
| HATU | Aminium/Uronium | Very fast, highly effective for sterically hindered couplings, low racemization.[10] | Higher cost compared to HBTU/TBTU. |
| PyBOP | Phosphonium | Excellent coupling efficiency, no guanylation side reaction.[13] | By-product (HMPA) is a suspected carcinogen. |
| COMU | Aminium/Uronium | High solubility, excellent performance, considered a superior and safer alternative to HATU/HBTU.[13] | Relatively newer and may be more expensive. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is a general guideline for manual solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Arg(Pbf)-Wang resin (e.g., 0.5 mmol/g loading).
- Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection (Arginine):
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes.
- Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
- (Optional) Perform a Kaiser test to confirm the presence of free primary amines.
3. Coupling (Isoleucine):
- Prepare the coupling solution: In a separate vial, dissolve Fmoc-L-isoleucine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate at room temperature for 1-2 hours.
- Drain the reaction solution and wash the resin with DMF (3 times).
- (Optional) Perform a Kaiser test. If positive (indicating incomplete coupling), repeat the coupling step (double coupling).
4. Final Fmoc Deprotection (Isoleucine):
- Repeat Step 2 to remove the Fmoc group from the N-terminal isoleucine.
5. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM) and dry it under a vacuum.
- Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Concentrate the filtrate under reduced pressure.
- Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
6. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Collect fractions containing the desired product and confirm the mass by mass spectrometry.
- Lyophilize the pure fractions to obtain the final this compound product as a TFA salt.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting logic for diagnosing and resolving low peptide yield.
References
- 1. occamdesign.com [occamdesign.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of L-arginine on solubilization and purification of plant membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. people.uniurb.it [people.uniurb.it]
Technical Support Center: L-Isoleucyl-L-Arginine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of the dipeptide L-isoleucyl-L-arginine (Ile-Arg).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Impurities in synthetic peptides like this compound can arise from several sources during solid-phase peptide synthesis (SPPS) and subsequent cleavage and purification steps. Common impurities include:
-
Deletion sequences: Peptides missing either the isoleucine or arginine residue due to incomplete coupling reactions.[1]
-
Truncated sequences: Peptides that are shorter than the target dipeptide.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on the side chains or termini.[2]
-
Side-reaction products: Modifications such as racemization at the chiral centers of the amino acids or the formation of by-products from protecting groups. Arginine can be prone to lactamization.[3]
-
Reagent- and cleavage-related impurities: Residual reagents from the synthesis process and by-products generated during the cleavage of the peptide from the resin.[2]
Q2: What is the estimated isoelectric point (pI) of this compound, and how does it influence purification?
A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide, the pI can be estimated by averaging the pKa values of the terminal amino group, the terminal carboxyl group, and the side chain of the basic amino acid. Arginine has a strongly basic guanidinium group with a pKa around 12.5. Isoleucine has non-ionizable side chain. Therefore, the pI of this compound will be high, likely in the range of 10.0-11.0.
This high pI is a critical factor in developing a purification strategy:
-
Ion-Exchange Chromatography (IEC): At a pH below its pI, the dipeptide will be positively charged, making it suitable for cation-exchange chromatography.
-
Reversed-Phase HPLC (RP-HPLC): The charged nature of the peptide influences its interaction with the stationary phase and the choice of mobile phase modifiers.
Q3: Which chromatographic technique is most suitable for purifying this compound?
A3: Both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC) can be effectively used for the purification of this compound.
-
RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity.[2][4] A C18 column is a standard choice.
-
Cation-exchange chromatography is a strong alternative due to the basic nature of the arginine residue. This method separates molecules based on their net positive charge.
Often, a combination of these techniques (orthogonal purification) can be used to achieve very high purity.
Q4: How can I improve the solubility of my crude this compound sample before purification?
A4: Peptides containing arginine can sometimes exhibit poor solubility, especially in the crude form. Here are some strategies to improve solubility:
-
Use of acidic solutions: Dissolving the crude peptide in a dilute aqueous acid solution (e.g., 0.1% trifluoroacetic acid (TFA) or acetic acid) can help by protonating the arginine residue.
-
Addition of organic solvents: A small amount of organic solvent, such as acetonitrile or isopropanol, compatible with your initial chromatography mobile phase, can aid in dissolution.
-
Arginine as an additive: Interestingly, L-arginine itself can be used as an additive in buffers to enhance the solubility and prevent aggregation of other proteins and peptides.[5]
Q5: What are the best practices for storing purified this compound?
A5: To ensure the stability of the purified dipeptide, it is recommended to:
-
Lyophilize the final product: Freeze-drying removes water and volatile buffers, resulting in a stable powder.
-
Store at low temperatures: Store the lyophilized powder at -20°C or -80°C for long-term stability.
-
Protect from moisture: Keep the container tightly sealed to prevent the absorption of moisture.
-
For solutions: If storing in solution, use a buffer at a slightly acidic pH (e.g., pH 4-6) to maintain stability, and store frozen at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Reversed-Phase HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity silica column. - Add a stronger ion-pairing agent (e.g., increase TFA concentration slightly). - Reduce the sample load. - Ensure the mobile phase pH is low enough to fully protonate the peptide. |
| Poor Peak Shape (Fronting) | - Sample solvent is stronger than the mobile phase. - Column overload. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Reduce the sample load. |
| Broad Peaks | - Low flow rate. - Column contamination or aging. - Large dead volume in the HPLC system. | - Optimize the flow rate. - Wash the column with a strong solvent or replace it if necessary. - Check and minimize the length and diameter of tubing. |
| No or Low Recovery | - Peptide is irreversibly adsorbed to the column. - Peptide precipitated on the column. | - Use a different stationary phase (e.g., C4 or C8 instead of C18). - Add a different ion-pairing agent. - Ensure the sample is fully dissolved before injection. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.[6] - Run a blank gradient to wash the column. |
Ion-Exchange Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide Does Not Bind to Column | - Incorrect pH of the binding buffer. - Ionic strength of the binding buffer is too high. - Column capacity exceeded. | - Ensure the pH of the binding buffer is at least 1-1.5 units below the pI of the dipeptide. - Use a low ionic strength binding buffer. - Load a smaller amount of sample. |
| Peptide Elutes Too Early/Late | - Inappropriate salt gradient. | - Adjust the steepness of the salt gradient for elution. A shallower gradient will provide better resolution. |
| Poor Resolution | - Flow rate is too high. - Gradient is too steep. | - Reduce the flow rate to allow for better interaction with the resin. - Optimize the salt gradient. |
| Low Recovery | - Peptide is too strongly bound to the resin. - Peptide has precipitated on the column. | - Increase the final salt concentration in the elution buffer. - Consider adding a small percentage of organic solvent to the elution buffer to improve solubility. |
Experimental Protocols
Representative Reversed-Phase HPLC Protocol for this compound Purification
This is a general protocol and may require optimization for your specific sample and HPLC system.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or larger for preparative scale).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude lyophilized this compound in Mobile Phase A to a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
Time (min) % Mobile Phase B 0 5 5 5 35 50 40 95 45 95 46 5 | 55 | 5 |
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Representative Cation-Exchange Chromatography Protocol for this compound Purification
-
Resin: Strong cation-exchange resin (e.g., SP Sepharose).
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 7.0.
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0.
-
Sample Preparation: Dissolve the crude peptide in Binding Buffer and adjust the pH to 7.0 if necessary.
-
Chromatographic Conditions:
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound impurities.
-
Elute the bound peptide with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
-
Fraction Analysis: Monitor the eluate by UV absorbance at 214 nm and 280 nm. Analyze fractions containing the peak of interest by RP-HPLC and mass spectrometry.
-
Desalting and Lyophilization: Pool the pure fractions and desalt using a C18 solid-phase extraction cartridge or dialysis. Lyophilize the desalted product.
Quantitative Data Summary
Table 1: Reversed-Phase HPLC Purification Summary
| Parameter | Crude Product | Pooled Fractions | Final Product |
| Total Amount (mg) | |||
| Purity (% by HPLC) | |||
| Overall Yield (%) | - | - |
Table 2: Ion-Exchange Chromatography Purification Summary
| Parameter | Crude Product | Pooled Fractions | Final Product |
| Total Amount (mg) | |||
| Purity (% by HPLC) | |||
| Overall Yield (%) | - | - |
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A logical workflow for troubleshooting common issues in this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-arginine on solubilization and purification of plant membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
L-isoleucyl-L-arginine Mass Spectrometry Fragmentation Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of the dipeptide L-isoleucyl-L-arginine.
Frequently Asked Questions (FAQs)
General Issues
Q1: I am not seeing any peaks in my mass spectrum, not even the precursor ion for this compound. What should I do?
A1: The absence of any signal, including the precursor ion (expected [M+H]⁺ at m/z 288.20), suggests a fundamental issue with your experimental setup. Here’s a step-by-step troubleshooting approach:
-
Verify Sample Preparation:
-
Ensure your this compound sample is properly dissolved in a suitable solvent (e.g., water with 0.1% formic acid).
-
Confirm the sample concentration is appropriate for your instrument's sensitivity. If the concentration is too low, you may not detect a signal.[1] Conversely, excessively high concentrations can lead to ion suppression.[1]
-
-
Check Instrument Parameters:
-
Ionization Source: Confirm the electrospray ionization (ESI) source is functioning correctly. Check for a stable spray and appropriate spray voltage.
-
Mass Analyzer: Ensure the mass spectrometer is properly calibrated.[1][2] We recommend using a standard calibration solution.
-
Detector: Verify that the detector is on and functioning correctly.
-
-
Inspect for System Leaks:
-
Autosampler and Syringe Check:
Q2: I see the precursor ion, but the signal intensity is very weak. How can I improve it?
A2: Poor signal intensity can be caused by several factors. Consider the following troubleshooting steps:
-
Optimize Sample Concentration: Your sample may be too dilute. Try increasing the concentration. However, be aware that overly concentrated samples can cause ion suppression.[1]
-
Improve Ionization Efficiency: Adjust the ionization source parameters, such as spray voltage, gas flows, and source temperature, to optimize the ionization of this compound.[1]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[1]
-
Sample Clean-up: If your sample contains contaminants, they can interfere with the ionization of your target peptide. Consider using a sample clean-up method like C18 desalting columns.[2]
Fragmentation-Specific Issues
Q3: What are the expected major fragment ions for this compound in positive ion mode collision-induced dissociation (CID)?
A3: The expected fragmentation of this compound will primarily yield b and y ions from the cleavage of the peptide bond, as well as immonium ions characteristic of the individual amino acids. Due to the basic arginine residue at the C-terminus, the y-ion series is often more prominent.
Expected Fragment Ions for this compound ([M+H]⁺ = 288.20 m/z)
| Ion Type | Sequence | Calculated m/z |
| b-ions | ||
| b₁ | Ile | 114.09 |
| y-ions | ||
| y₁ | Arg | 175.12 |
| Immonium Ions | ||
| Imino (Ile) | 86.10 | |
| Imino (Arg) | 129.11 |
Q4: I am not observing the expected y₁ ion at m/z 175.12 for arginine. What could be the reason?
A4: The absence of the prominent y₁ ion for arginine is a common issue and can point to several factors:
-
Low Collision Energy: The collision energy might not be sufficient to induce fragmentation of the peptide bond. Gradually increase the collision energy (e.g., in 5 eV increments) to find the optimal fragmentation energy.
-
"Mobile Proton" Effect: In peptides with a highly basic residue like arginine, the proton can be sequestered by the guanidinium group, making it less "mobile" to induce backbone fragmentation.[4] This can sometimes suppress the formation of certain fragment ions.
-
Instrument Low-Mass Cutoff: Some instruments, particularly ion traps, have a low-mass cutoff that may prevent the detection of low m/z fragments like the y₁ ion of arginine.[5] Check your instrument's specifications and acquisition settings.
Q5: My spectrum shows unexpected peaks that do not correspond to the expected fragments of this compound. What are these?
A5: Unexpected peaks in your mass spectrum can originate from several sources:
-
Adduct Formation: It is common to observe adduct ions, where the precursor ion associates with other molecules. Common adducts in positive ion mode include:
-
Sodium adducts ([M+Na]⁺): Expected at m/z 310.18.
-
Potassium adducts ([M+K]⁺): Expected at m/z 326.16. These can arise from contaminants in glassware or solvents.
-
-
Contaminants: Peaks could be from contaminants in your sample or the LC-MS system. Common contaminants include polymers like polyethylene glycol (PEG) which can appear as a series of peaks separated by a repeating mass unit. Ensure you are using high-purity solvents and clean your system if contamination is suspected.[2]
-
In-source Fragmentation: Fragmentation can sometimes occur in the ionization source before the precursor ion is isolated. This can lead to the appearance of fragment ions in your MS1 spectrum.
Experimental Protocols
General Protocol for Mass Spectrometry Analysis of this compound
-
Sample Preparation:
-
Dissolve this compound in a solution of 0.1% formic acid in water to a final concentration of 10 µM.
-
If necessary, perform sample clean-up using a C18 ZipTip or a similar desalting method to remove salts and other potential contaminants.
-
-
Liquid Chromatography (LC) - Optional (for complex samples):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the dipeptide (e.g., 0-50% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Range: m/z 100-500.
-
Targeted MS/MS:
-
Precursor Ion: m/z 288.20.
-
Isolation Window: 1-2 Da.
-
Collision Energy: Start with a normalized collision energy of 20-30 (this will need to be optimized for your specific instrument).
-
Activation Type: Collision-Induced Dissociation (CID).
-
-
Visualizations
Experimental Workflow
References
Technical Support Center: L-isoleucyl-L-arginine in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of L-isoleucyl-L-arginine in their cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in cell culture.
| Observation/Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in the culture medium. | Enzymatic Degradation: Proteases secreted by the cell line (e.g., CHO, HEK293) may be cleaving the dipeptide. Common proteases include serine proteases and metalloproteinases.[1][2][3] | 1. Add Protease Inhibitors: Supplement the culture medium with a broad-spectrum protease inhibitor cocktail. 2. Use Serum-Free or Reduced-Serum Medium: Fetal bovine serum (FBS) is a significant source of proteases. Adapt cells to serum-free or low-serum conditions if possible.[4] 3. Optimize Cell Culture Conditions: High cell densities and extended culture times can lead to increased protease accumulation. Consider optimizing seeding density and harvest times. |
| Inconsistent experimental results between batches. | Variable Dipeptide Stability: The stability of this compound can be affected by minor variations in pH, temperature, or storage conditions of the culture medium. | 1. Standardize Medium Preparation: Ensure consistent pH and buffer capacity of the cell culture medium. 2. Aliquot and Store Properly: Store stock solutions of this compound at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[5] 3. Prepare Fresh Working Solutions: Prepare working solutions of the dipeptide immediately before use. |
| Unexpected changes in amino acid profile of the culture medium. | Metabolic Conversion: The arginine component of the dipeptide can be metabolized by cells, for example, through the arginase pathway, leading to the production of ornithine and urea.[6][7] In some cell lines, arginine can also be converted to proline. | 1. Monitor Amino Acid Levels: Regularly analyze the amino acid composition of your cell culture supernatant using HPLC or LC-MS. 2. Supplement with Proline: If arginine-to-proline conversion is suspected, consider supplementing the medium with unlabeled L-proline. |
| Precipitation or cloudiness in the culture medium after adding this compound. | Solubility Issues: Although dipeptides are generally more soluble than their constituent amino acids, high concentrations or interactions with other medium components could lead to precipitation. | 1. Check Solubility Limits: Ensure the concentration of this compound does not exceed its solubility limit in your specific culture medium. 2. Gradual Addition: Add the dipeptide to the medium slowly while stirring to ensure complete dissolution. 3. Adjust pH: Ensure the final pH of the medium is within the optimal range for dipeptide solubility. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in cell culture?
This compound can be degraded through two main pathways:
-
Enzymatic Degradation: The peptide bond between isoleucine and arginine can be cleaved by proteases present in the cell culture supernatant. These enzymes can be secreted by the cells themselves or be present in serum supplements.[1][2][3] The arginine residue is particularly susceptible to cleavage by trypsin-like serine proteases.
-
Chemical Degradation: Although generally more stable than free amino acids, dipeptides can undergo hydrolysis, especially at non-physiological pH and elevated temperatures. The arginine residue can also be catabolized by cellular enzymes like arginase once the dipeptide is taken up by the cells or cleaved.[6][7]
2. Which enzymes are responsible for the degradation of this compound?
The primary culprits are proteases. Common cell lines used in research and bioproduction, such as CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney 293) cells, are known to secrete various proteases into the culture medium. These include:
-
Serine proteases: Such as C1s, which has been identified in CHO cell culture supernatants.[8]
-
Metalloproteinases (MMPs): These are also commonly secreted by CHO cells and can contribute to the degradation of peptides and proteins.[1][9]
3. How can I monitor the concentration of this compound in my cell culture?
The most accurate method for quantifying dipeptides in a complex mixture like cell culture medium is Liquid Chromatography-Mass Spectrometry (LC-MS) . High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, often requiring a derivatization step to enhance the detection of the dipeptide.
4. What is the expected half-life of this compound in a typical cell culture?
5. Can I use this compound in serum-containing medium?
Yes, but with caution. Serum is a major source of proteases, which can accelerate the degradation of the dipeptide. If possible, using a serum-free medium or reducing the serum concentration is recommended to improve the stability of this compound. If serum is required, the addition of protease inhibitors can help mitigate degradation.[4]
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability under different conditions to illustrate the impact of key factors. Actual stability should be determined experimentally.
| Condition | This compound Half-life (hours) | Primary Degradation Products |
| DMEM + 10% FBS, 37°C | 12 - 24 | L-isoleucine, L-arginine |
| Serum-Free DMEM, 37°C | 48 - 72 | L-isoleucine, L-arginine |
| Serum-Free DMEM + Protease Inhibitors, 37°C | > 96 | Minimal degradation |
| DMEM (no cells), 37°C | > 120 | Minimal degradation |
| DMEM (no cells), 4°C | > 240 | Negligible degradation |
Experimental Protocols
Protocol 1: Dipeptide Stability Assay in Cell Culture
Objective: To determine the stability of this compound in a specific cell culture system over time.
Materials:
-
Your cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium (with and without serum, as required)
-
This compound stock solution (e.g., 100 mM in sterile water)
-
Protease inhibitor cocktail (optional)
-
Sterile microcentrifuge tubes
-
LC-MS system for analysis
Procedure:
-
Seed your cells in a multi-well plate at your standard density and allow them to adhere overnight.
-
Prepare the test medium by spiking your complete culture medium with this compound to the final desired concentration (e.g., 1 mM). Include a "no-cell" control with the same medium. If testing the effect of protease inhibitors, prepare a separate medium containing the inhibitors.
-
Remove the overnight culture medium from the cells and replace it with the test medium.
-
Immediately collect a sample (t=0) from each well and the no-cell control.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
At each time point, collect an aliquot of the culture supernatant and immediately process it for LC-MS analysis or store it at -80°C. Sample processing typically involves protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation to pellet the proteins.[10]
-
Analyze the supernatant samples by LC-MS to quantify the remaining this compound.
-
Calculate the half-life of the dipeptide by plotting its concentration versus time.
Protocol 2: Quantification of this compound by LC-MS
Objective: To quantify the concentration of this compound in cell culture supernatant.
Materials:
-
Cell culture supernatant samples
-
Internal standard (e.g., a stable isotope-labeled version of the dipeptide)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
LC-MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen supernatant samples on ice.
-
To 100 µL of supernatant, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA).
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the dipeptide, followed by a wash and re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS, or full scan/targeted MS/MS for a high-resolution MS.
-
MRM Transitions: Determine the specific precursor and product ion m/z values for this compound and the internal standard.
-
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Visualizations
Caption: Degradation pathway of this compound in cell culture.
Caption: Workflow for quantifying this compound via LC-MS.
References
- 1. Mapping and partial characterization of proteases expressed by a CHO production cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease expression in the supernatant of Chinese hamster ovary cells grown in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and CRISPR/Cas9 Knockout of the Endogenous C1s Protease in CHO Cells Eliminates Aberrant Proteolysis of Recombinantly Expressed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of L-Isoleucyl-L-Arginine
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of the dipeptide L-isoleucyl-L-arginine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of this compound?
The oral delivery of this compound, like many peptides, faces significant hurdles that limit its systemic absorption. The primary challenges include:
-
Enzymatic Degradation: The dipeptide is susceptible to hydrolysis by various proteases and peptidases present in the gastrointestinal (GI) tract, such as aminopeptidases and carboxypeptidases, which can cleave the peptide bond.
-
Poor Permeability: Due to its hydrophilic nature and the presence of charged residues (arginine), the passive diffusion of this compound across the intestinal epithelium is limited.
-
First-Pass Metabolism: After absorption, the dipeptide may be subject to metabolism in the intestinal wall and liver before reaching systemic circulation, further reducing its bioavailability.
Q2: Which intestinal transporters are likely involved in the absorption of this compound?
The primary transporter for di- and tripeptides in the intestine is the peptide transporter 1 (PEPT1). PEPT1 is a high-capacity, low-affinity transporter that facilitates the uptake of a wide range of small peptides.[1][2][3] The presence of L-isoleucine, a neutral amino acid, and L-arginine, a basic amino acid, suggests that this compound is a potential substrate for PEPT1. Additionally, transporters for cationic amino acids may play a role in the absorption of the intact dipeptide or its constituent amino acids following degradation.
Q3: Are there any formulation strategies to protect this compound from enzymatic degradation?
Yes, several formulation strategies can help protect the dipeptide from enzymatic degradation in the GI tract:
-
Enteric Coatings: Formulating the dipeptide in an enteric-coated dosage form can protect it from the acidic environment of the stomach and delay its release until it reaches the more neutral pH of the small intestine.
-
Enzyme Inhibitors: Co-administration of protease inhibitors can reduce the degradation of the dipeptide. However, the potential for side effects and the non-specific nature of these inhibitors require careful consideration.
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles can provide a physical barrier against enzymatic attack.[4][5][6][7] Polymeric nanoparticles, liposomes, and solid lipid nanoparticles are promising options.[4][5][6][7][8][9][10][11][12]
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Cell Assays
Problem: You are observing low apparent permeability (Papp) values for this compound in your Caco-2 cell monolayer experiments, suggesting poor intestinal absorption.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Passive Diffusion | Due to the hydrophilic nature of the dipeptide, passive diffusion is expected to be low. Focus on strategies to enhance active transport or paracellular transport. |
| Efflux Transporter Activity | P-glycoprotein (P-gp) and other efflux transporters can actively pump the dipeptide out of the cells. Co-administer a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. |
| Suboptimal PEPT1 Transporter Activity | Ensure the Caco-2 cells are fully differentiated and express sufficient levels of PEPT1. Confirm transporter activity with a known PEPT1 substrate (e.g., glycyl-sarcosine). Optimize the pH of the apical buffer to favor PEPT1-mediated transport (typically around pH 6.0-6.5). |
| Paracellular Pathway Restriction | The tight junctions between Caco-2 cells may be restricting the passage of the dipeptide. Investigate the use of permeation enhancers that can transiently open these junctions. |
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol outlines a general procedure for assessing the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability assay.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution containing this compound to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability.
-
For B-to-A permeability (to assess efflux), add the test solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Problem: You are observing significant inter-subject variability in the plasma concentration-time profiles of this compound following oral administration in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Gastric Emptying | Fasting the animals overnight before dosing can help standardize gastric emptying rates. |
| Variable Intestinal Motility | Ensure consistent handling and dosing procedures to minimize stress, which can affect GI motility. |
| Differences in Gut Microbiota | The gut microbiota can metabolize peptides. Consider the source and health status of the animals. |
| Saturation of Transporters | At high doses, intestinal transporters like PEPT1 may become saturated, leading to non-linear absorption kinetics. Conduct dose-ranging studies to assess for saturation. |
| Pre-systemic Degradation | The extent of enzymatic degradation in the gut lumen and first-pass metabolism can vary between individuals. Consider formulation strategies to protect the dipeptide. |
Quantitative Data Summary: L-Arginine Pharmacokinetics
While specific pharmacokinetic data for this compound is limited in publicly available literature, data for L-arginine can provide some insights into the potential behavior of the arginine moiety.
| Parameter | Oral Administration (10g L-arginine)[13][14] | Intravenous Administration (30g L-arginine)[13][14] |
| Bioavailability (F) | ~20% | 100% |
| Tmax (Time to peak concentration) | ~1 hour | End of infusion |
| Cmax (Peak plasma concentration) | ~50 µg/mL | ~1390 µg/mL |
| Elimination | Primarily non-renal | Biphasic (initial rapid renal clearance, then slower non-renal) |
Note: This data is for L-arginine and may not be directly representative of this compound, which will have different absorption and metabolic characteristics.
Strategies for Improving Bioavailability
Prodrug Approach
Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. For this compound, a prodrug strategy could involve masking the polar functional groups to increase lipophilicity and passive diffusion.
Workflow for Prodrug Development:
Caption: Workflow for the design and evaluation of this compound prodrugs.
Experimental Protocol: Synthesis of an Ester Prodrug of this compound
This is a generalized protocol for the esterification of the C-terminal carboxyl group.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, propanol)
-
Thionyl chloride (SOCl₂) or other esterification catalyst
-
Anhydrous reaction solvent (e.g., dichloromethane)
-
Purification system (e.g., HPLC)
Procedure:
-
Suspend this compound in the anhydrous alcohol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting ester prodrug using an appropriate chromatographic technique.
-
Characterize the product using NMR and mass spectrometry to confirm its structure and purity.
Nanoparticle-Based Delivery Systems
Concept: Encapsulating this compound in nanoparticles can protect it from degradation and potentially enhance its absorption.
Workflow for Nanoparticle Formulation and Evaluation:
Caption: Workflow for developing and testing nanoparticle formulations of this compound.
Experimental Protocol: Preparation of this compound Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophilic molecules like this compound.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
Procedure:
-
Primary Emulsion (w/o): Dissolve this compound in a small volume of deionized water. Dissolve PLGA in DCM. Emulsify the aqueous dipeptide solution in the organic PLGA solution using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous PVA solution and homogenize or sonicate again to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated dipeptide.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.
Signaling Pathways
L-Arginine Metabolism and Transport:
The arginine component of the dipeptide is a substrate for several key metabolic pathways. Understanding these pathways is crucial for predicting its fate after absorption.
Caption: Cellular uptake and metabolism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of Stable and Homogeneous Cell-Penetrating Peptide NF55 Nanoparticles for Efficient Gene Delivery In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preparation-characterization-and-biological-evaluation-of-a-hydrophilic-peptide-loaded-on-peg-plga-nanoparticles - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-isoleucyl-L-arginine Quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and methodological support for the quantitative analysis of the dipeptide L-isoleucyl-L-arginine. While specific literature on this dipeptide is limited, the analytical principles are analogous to those for L-arginine and other small, polar peptides. The methods described herein are based on established techniques for L-arginine and can be adapted accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges stem from the dipeptide's high polarity and zwitterionic nature. These properties make it difficult to retain on traditional reversed-phase (RP) HPLC columns like C18.[1][2][3] Other challenges include potential matrix effects from biological samples (e.g., plasma, tissue homogenates), the need for high sensitivity for low-concentration samples, and ensuring stability during sample preparation and analysis.[2][4]
Q2: Which analytical technique is most suitable for this analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[2][5] It offers superior sensitivity and specificity compared to HPLC-UV or fluorescence detection.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for chromatographic separation due to the analyte's polar nature.[5][6]
Q3: Is derivatization necessary for the analysis?
A3: Derivatization is not always necessary, especially with highly sensitive MS detectors. However, it can be employed to improve chromatographic retention on reversed-phase columns and enhance detection sensitivity for UV or fluorescence detectors.[2][7] Common derivatizing agents for amino groups include o-Phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[2]
Q4: How can I ensure the stability of this compound during the experiment?
A4: To maintain stability, it is crucial to prevent degradation. This includes keeping samples on ice or at 4°C during preparation, using fresh solvents, and minimizing the time between sample preparation and analysis.[5] For long-term storage, samples should be kept at -80°C. The pH of the sample and mobile phase can also significantly impact stability.[4]
Troubleshooting Guide
Chromatography Issues
Q: My dipeptide shows poor or no retention on a C18 column. What should I do?
A: This is expected due to the high polarity of the analyte.
-
Solution 1: Switch to a HILIC column. HILIC is designed to retain polar compounds and is a standard approach for analyzing L-arginine and its metabolites.[5][6]
-
Solution 2: Use a polar-embedded or polar-endcapped RP column. These columns offer better retention for polar analytes than standard C18 columns.
-
Solution 3: Implement ion-pair chromatography. Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can increase retention on RP columns.[8]
-
Solution 4: Consider derivatization. Derivatizing the molecule can increase its hydrophobicity, allowing for better retention on RP columns.[2]
Q: I'm observing peak tailing or splitting. What are the common causes?
A: Peak asymmetry can arise from several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Ensure the mobile phase pH is appropriate to keep the analyte in a consistent ionic state. Operating at a low pH (e.g., with 0.1% formic acid) is common.
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the sample concentration or injection volume.
-
Mismatched Solvents: The sample solvent should be of similar or weaker elution strength than the mobile phase.[9]
-
Column Degradation: The column may be contaminated or nearing the end of its lifespan. Try flushing the column or replacing it.
Mass Spectrometry Issues
Q: The signal intensity is low or inconsistent. How can I improve it?
A: Low sensitivity or poor reproducibility can be due to matrix effects or suboptimal MS parameters.
-
Optimize Sample Preparation: Employ a robust sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components (e.g., salts, phospholipids).[5] Simple protein precipitation may not be sufficient for complex matrices.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to correct for matrix effects and variations in instrument response.[1][3][5] The ideal internal standard would be this compound labeled with ¹³C or ¹⁵N.
-
Optimize ESI Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including gas flows, temperature, and spray voltage, to maximize the signal for your specific analyte.
-
Check Mobile Phase Additives: Ensure the mobile phase contains an appropriate additive to promote ionization, such as 0.1% formic acid for positive ion mode.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
This protocol is a general method for extracting small molecules from plasma and can be used as a starting point.
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of cold solvent (e.g., acetonitrile or methanol containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or HPLC vial.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, then reconstitute in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: HILIC-MS/MS Method Parameters
These are typical starting parameters for a HILIC-based LC-MS/MS analysis.
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and decrease to elute the polar analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 2-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be determined by infusing a pure standard of this compound to find the precursor ion [M+H]⁺ and the most stable, high-intensity product ions.
Quantitative Method Performance
The following tables summarize typical performance characteristics for L-arginine quantification methods, which can serve as a benchmark for developing a method for this compound.
Table 1: Performance of LC-MS/MS Methods for Arginine & Metabolites
| Parameter | Method 1 (HILIC-MS/MS)[6] | Method 2 (LC-MS/MS)[5] | Method 3 (LC-MS/MS)[7] |
| Analytes | L-arginine, ADMA, SDMA, etc. | L-arginine, ADMA, SDMA, etc. | L-arginine, ADMA, SDMA, L-citrulline |
| Linearity (R²) | >0.99 | Not Specified | 0.9966 - 0.9986 |
| Intra-assay Precision (%CV) | <10% | 1.5 - 6.8% | 1.92 - 11.8% |
| Inter-assay Precision (%CV) | <10% | 3.8 - 11.9% | Not Specified |
| Recovery | 85.1 - 123.6% | 92.2 - 108.0% | 94.67 - 99.91% (Accuracy) |
Table 2: Performance of HPLC-based Methods for Arginine & Metabolites
| Parameter | Method 1 (HPLC-Fluorescence)[10] |
| Analytes | Arginine, ADMA, l-NMMA, SDMA |
| Linearity (R²) | >0.9995 |
| Limit of Detection (LOD) | Arginine: 0.21 µM; ADMA: 0.007 µM |
| Intra-assay Precision (%RSD) | Not Specified |
| Inter-assay Precision (%RSD) | Not Specified |
Visual Guides
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for addressing poor chromatographic peak shape.
References
- 1. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel mass spectrometry-based method for simultaneous determination of asymmetric and symmetric dimethylarginine, l-arginine and l-citrulline optimized for LC-MS-TOF and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in L-isoleucyl-L-arginine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide L-isoleucyl-L-arginine. Our aim is to help you minimize side reactions and maximize yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue: Low Coupling Efficiency
-
Q1: My final product yield is very low, and I suspect incomplete coupling of L-isoleucine to L-arginine. What are the possible causes and solutions?
-
A1: Low coupling efficiency can stem from several factors. Firstly, steric hindrance from the bulky side chains of both isoleucine and the arginine protecting group can slow down the reaction. Secondly, the chosen activation method might not be potent enough.
-
Solution 1: Extend Coupling Time: Double the standard coupling time and monitor the reaction progress using a qualitative test like the Kaiser test.
-
Solution 2: Use a Stronger Coupling Reagent: Switch from a standard carbodiimide reagent like DIC to a more potent uronium/aminium-based reagent such as HBTU or HATU, which are known for their high coupling efficiency.[1]
-
Solution 3: Increase Temperature: Gently increasing the reaction temperature to 30-40°C can help overcome the kinetic barrier, but this should be done cautiously as it can also increase the risk of racemization.
-
-
Issue: Presence of Impurities in the Final Product
-
Q2: My final product is showing multiple peaks on the HPLC chromatogram. How can I identify and minimize the key side products?
-
A2: The primary impurities are likely due to racemization of L-isoleucine, δ-lactam formation from the arginine residue, and byproducts from the protecting groups.
-
Racemization of L-isoleucine: This results in the formation of D-isoleucyl-L-arginine.
-
Solution: Avoid over-activation of the isoleucine carboxyl group. Use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure) with your coupling reagent to suppress racemization.[2][3] Also, use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[3]
-
-
δ-Lactam Formation of Arginine: The nucleophilic side-chain guanidino group of an unprotected or poorly protected arginine can attack its own activated carboxyl group, leading to a cyclic lactam. This is a major side reaction.[4][5][6]
-
Solution: Ensure complete and stable protection of the arginine side-chain. For Fmoc-based synthesis, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a standard choice. For Boc-based synthesis, Tos (tosyl) is common. The nitro (NO2) protecting group is also effective at preventing lactam formation but can lead to other side reactions during cleavage.[4][5][7]
-
-
Protecting Group Adducts: During the final cleavage from the resin, scavengers are used to "catch" reactive species from the protecting groups. Inadequate scavenging can lead to modification of the peptide. For instance, incomplete cleavage of the Pbf group can lead to sulfonation of the arginine residue.[5]
-
Solution: Optimize your cleavage cocktail. A common cocktail for peptides with arginine is TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5). Ensure a sufficient scavenger concentration and cleavage time.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which protecting group strategy is best for the synthesis of this compound?
-
A1: Both Fmoc/tBu and Boc/Bzl strategies can be successful. The Fmoc/tBu strategy is often preferred for its milder deprotection steps, which can help to minimize side reactions. For the arginine side chain in an Fmoc strategy, the Pbf group is widely used and offers good stability and efficient cleavage.[8]
-
-
Q2: What is the most common cause of racemization when coupling L-isoleucine?
-
Q3: Can I use carbodiimides like DCC or DIC for the coupling step?
-
Q4: How can I confirm the purity and identity of my final this compound product?
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Synthesis
| Coupling Reagent | Additive | Relative Speed | Racemization Risk | Key Side Reactions |
| DIC | HOBt/Oxyma | Moderate | Low-Moderate | N-acylurea formation |
| HBTU | DIPEA (Base) | Fast | Low | Guanidinylation of side chain |
| HATU | DIPEA (Base) | Very Fast | Very Low | Minimal |
| PyBOP | DIPEA (Base) | Fast | Low | Phosphonium byproducts |
Table 2: Selection of Arginine Side-Chain Protecting Groups (Fmoc Strategy)
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Standard TFA cocktail | Most common, good stability | Can lead to sulfonation with poor scavengers[5] |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Harsher TFA conditions | More acid stable than Pbf | Slower cleavage, higher risk of side reactions |
| NO2 | Nitro | HF or catalytic hydrogenation | Prevents δ-lactam formation[4][5] | Harsh cleavage, can form ornithine byproduct[7] |
| (Boc)2 | Di-tert-butoxycarbonyl | Standard TFA cocktail | Milder cleavage | Less stable during synthesis |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Arg(Pbf)-Wang resin.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Coupling of L-isoleucine:
-
In a separate vial, dissolve Fmoc-L-isoleucine (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, extend the coupling time.
-
Wash the resin with DMF (5 times).
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal isoleucine.
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution at 220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final this compound as a white powder.
-
Mandatory Visualization
Caption: Main synthesis pathway vs. key side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Logic of orthogonal protecting group selection.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN100509757C - Purification method of *N-L-arginine - Google Patents [patents.google.com]
- 7. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. A novel strategy for l-arginine production in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: L-Isoleucyl-L-Arginine Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-isoleucyl-L-arginine. The information is designed to assist with purity assessment and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Impurities in this compound can originate from the starting materials, the synthesis process, or degradation. Potential impurities include:
-
Starting materials: Unreacted L-isoleucine and L-arginine.
-
Synthesis-related impurities: Diastereomers (e.g., D-isoleucyl-L-arginine, L-isoleucyl-D-arginine), deletion sequences (if synthesized on a solid phase), or by-products from the activation of the carboxylic acid group of L-isoleucine.
-
Degradation products: Hydrolysis of the peptide bond to yield the individual amino acids, or degradation of the L-arginine residue to L-ornithine or L-citrulline.[1]
Q2: My this compound sample shows poor retention on a C18 reversed-phase HPLC column. What can I do to improve this?
A2: this compound is a polar dipeptide and may exhibit limited retention on traditional reversed-phase columns. To improve retention, you can:
-
Use an ion-pairing agent: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. TFA forms an ion pair with the basic arginine residue, increasing its hydrophobicity and retention.
-
Decrease the organic solvent concentration: Lowering the percentage of acetonitrile or methanol in the mobile phase will increase the retention of polar analytes.
-
Use a different stationary phase: Consider a column with a more polar stationary phase, such as one with a polar endcapping or a phenyl-hexyl phase.
-
Derivatization: In some cases, pre-column derivatization of the amino groups can increase hydrophobicity and improve retention.
Q3: I am observing peak tailing in my HPLC chromatogram for this compound. What are the likely causes and solutions?
A3: Peak tailing for a basic compound like this compound is often due to strong interactions with residual silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Use a base-deactivated column: Employ a column specifically designed to minimize silanol interactions.
-
Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or TFA) will protonate the silanol groups, reducing their interaction with the protonated arginine residue.
-
Increase the ionic strength of the mobile phase: Adding a salt (e.g., sodium chloride) to the mobile phase can help to shield the charged sites on the stationary phase.
-
Check for column degradation: Over time, the stationary phase can degrade, exposing more silanol groups. If the problem persists, consider replacing the column.
Q4: How can I confirm the identity of impurities detected in my this compound sample?
A4: The most effective way to identify impurities is by using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), you can deduce the structure of the impurity. For example, an impurity with the same mass as this compound but a different retention time could be a diastereomer. An impurity with a mass corresponding to L-arginine would indicate degradation.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or Poor Retention | Analyte is too polar for the stationary phase. | - Add an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase.- Decrease the initial percentage of organic solvent.- Use a more polar column (e.g., embedded polar group or phenyl-hexyl). |
| Peak Tailing | Strong interaction between the basic arginine residue and acidic silanol groups on the column. | - Use a base-deactivated column.- Lower the mobile phase pH (e.g., to pH 2.5-3.0).- Increase the ionic strength of the mobile phase. |
| Peak Broadening | - High injection volume.- Column degradation.- Extra-column volume. | - Reduce the injection volume.- Replace the column if it's old or has been used extensively.- Ensure all fittings and tubing are appropriate for the HPLC system to minimize dead volume. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition changes. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed. |
Mass Spectrometry (MS) Identification of Impurities
| Observation | Potential Impurity | Confirmation Strategy |
| Peak with the same m/z as the main peak but different retention time | Diastereomer (e.g., D-Ile-L-Arg) | - Use a chiral HPLC column for separation.- Compare with a reference standard of the suspected diastereomer if available. |
| Peak with m/z corresponding to L-isoleucine or L-arginine | Degradation products (hydrolysis) | - Confirm fragmentation pattern matches that of the individual amino acid standards. |
| Peak with m/z corresponding to L-citrulline or L-ornithine | Degradation of the L-arginine residue | - Compare retention time and fragmentation pattern with standards of L-citrulline and L-ornithine. |
| Peak with m/z corresponding to the dipeptide minus water (H₂O) | Cyclized dipeptide (diketopiperazine) | - This is a common impurity in dipeptide synthesis. Fragmentation will show a loss of characteristic amino acid side chains. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Assessment of this compound
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in mobile phase A to a concentration of 1 mg/mL.
Protocol 2: LC-MS for Identification of Impurities
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: (Similar to HPLC protocol, but may need to be adjusted for the shorter column)
-
Flow Rate: 0.3 mL/min
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range (m/z): 100-500
-
-
Data Acquisition: Full scan for parent ions and product ion scan (MS/MS) for fragmentation analysis of suspected impurities.
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Troubleshooting logic for HPLC issues.
References
Technical Support Center: L-Isoleucyl-L-Arginine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of L-isoleucyl-L-arginine. Our goal is to help you address common challenges, particularly those related to matrix effects, and to ensure the development of robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[4] Given the polar nature of the dipeptide this compound, it is particularly susceptible to interference from polar matrix components.
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: A common method to assess matrix effects is the post-column infusion technique.[5][6] This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank, extracted matrix sample onto the LC column.[3] A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[3] Another quantitative approach is the post-extraction spike method, where the response of the analyte spiked into a blank matrix extract is compared to its response in a neat solution.[5][7]
Q3: What is the most effective way to minimize matrix effects for this compound analysis?
A3: Improving sample preparation is generally the most effective strategy to circumvent ion suppression.[4][8] Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) can be employed to remove interfering matrix components before LC-MS/MS analysis.[1][8] For a polar dipeptide like this compound, a hydrophilic interaction liquid chromatography (HILIC) SPE or a mixed-mode cation exchange SPE could be particularly effective.
Q4: Can I compensate for matrix effects without extensive sample cleanup?
A4: Yes, using an appropriate internal standard (IS) can compensate for matrix effects.[8] The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). A SIL-IS will have nearly identical chemical properties and chromatographic retention time to the analyte and will experience the same degree of ion suppression or enhancement, thus providing a reliable basis for quantification.[8] If a SIL-IS is unavailable, a structural analog can be used, but with careful validation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape and Tailing for this compound
-
Possible Cause: Secondary interactions between the basic arginine moiety of the dipeptide and active sites (e.g., free silanols) on the reversed-phase column packing material.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to both the aqueous and organic mobile phases. This will protonate the free silanols and the arginine residue, reducing unwanted interactions.
-
Column Selection: Consider using a column with end-capping or a hybrid particle technology to minimize surface silanol activity. For highly polar analytes like this compound, a HILIC column can be an effective alternative to reversed-phase chromatography.[9]
-
Metal-Free System: Interactions with metal surfaces in the HPLC system can sometimes cause peak tailing for certain compounds.[10] If peak shape issues persist, consider using PEEK or other metal-free tubing and column hardware.[10]
-
Issue 2: High Signal Variability and Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects between samples. This is a common issue in bioanalysis where the composition of the biological matrix can vary from sample to sample.[2][3]
-
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: As outlined in the FAQs, a thorough sample cleanup is crucial. Protein precipitation is a simple but often less clean method.[8] For complex matrices like plasma or tissue homogenates, SPE is highly recommended to remove phospholipids and other interfering substances.[11]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects.[8]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your study samples to account for matrix-induced changes in ionization efficiency.[1]
-
Issue 3: Low Sensitivity and Inability to Reach Required LLOQ
-
Possible Cause: Significant ion suppression from co-eluting matrix components. Phospholipids are a major cause of ion suppression in plasma and tissue samples.[8][11]
-
Troubleshooting Steps:
-
Optimize Chromatography: Develop a chromatographic method with sufficient retention and separation of this compound from the void volume and from major matrix interferences. Adjusting the gradient profile or using a different stationary phase (e.g., HILIC) can shift the retention time of the analyte away from regions of high ion suppression.[2][3]
-
Targeted Phospholipid Removal: Employ sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE® or other phospholipid removal plates.[11]
-
Optimize MS/MS Parameters: Ensure that the MS/MS parameters (e.g., collision energy, declustering potential) are optimized for this compound to maximize signal intensity.
-
Sample Pre-concentration: If sensitivity is still an issue after addressing matrix effects, consider a sample preparation method that includes a pre-concentration step, such as SPE with elution in a smaller volume.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects
-
Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Prepare a blank matrix sample by performing your complete sample preparation procedure on a matrix sample that does not contain the analyte.
-
-
Procedure:
-
Infuse the this compound standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Simultaneously, inject the extracted blank matrix sample onto the LC column and run your chromatographic method.
-
Monitor the signal of the infused analyte.
-
-
Interpretation:
-
A stable baseline indicates no significant matrix effects at that retention time.
-
A decrease in the signal at a specific retention time indicates ion suppression.
-
An increase in the signal indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for a mixed-mode cation exchange SPE, which would be suitable for the basic this compound.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Vortex and centrifuge the samples to pellet any precipitates.
-
To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.
-
Vortex and centrifuge at high speed for 10 minutes.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M formic acid.
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M formic acid.
-
Wash with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of different sample preparation methods for the analysis of this compound in human plasma, illustrating the impact on matrix effects and recovery.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 95 | -45 (Suppression) | 18 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 65 | -20 (Suppression) | 12 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 | -5 (Suppression) | 5 |
Note: These are representative values and actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. lctsbible.com [lctsbible.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Optimizing storage conditions for L-isoleucyl-L-arginine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of L-isoleucyl-L-arginine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C, where it can remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] To prevent degradation from moisture, it is crucial to store the lyophilized powder in a tightly sealed container, preferably with a desiccant.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, this compound solutions are significantly less stable. For optimal stability, we recommend preparing aliquots of the solution to avoid repeated freeze-thaw cycles and storing them at -80°C, where they can be stable for up to six months. For storage up to one month, -20°C is acceptable.[1] It is advisable to use the solution as quickly as possible after preparation.
Q3: What are the best practices for handling this compound in the laboratory?
A3: Always wear gloves and work in a clean environment to prevent contamination. Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation. When weighing the peptide, do so quickly in a controlled environment to minimize moisture absorption. For reconstitution, use sterile, purified water or a buffer of your choice.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness in the solution can indicate several issues, including poor solubility, aggregation, or microbial contamination. First, ensure you are using a suitable solvent and that the concentration is not above its solubility limit. Gentle warming (up to 40°C) or sonication can aid in dissolving the peptide. If the solution remains cloudy, it may be indicative of degradation or contamination, and it is recommended to prepare a fresh solution.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for any extended period. Peptides in solution are susceptible to rapid degradation at ambient temperatures. If temporary storage at room temperature is unavoidable, it should be for the shortest time possible, and the solution should be protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity | - Improper storage (temperature, moisture) - Repeated freeze-thaw cycles - Degradation of the peptide | - Review storage conditions and ensure they meet recommendations. - Prepare fresh aliquots from a new vial of lyophilized powder. - Perform a stability analysis using HPLC to check for degradation products. |
| Inconsistent experimental results | - Inaccurate peptide concentration - Degradation of stock solution | - Re-quantify the peptide concentration using a validated method (e.g., amino acid analysis or a specific HPLC method). - Prepare a fresh stock solution from lyophilized powder. |
| Appearance of new peaks in HPLC chromatogram | - Chemical degradation (hydrolysis, oxidation) - Photodegradation | - Identify the degradation products using mass spectrometry. - Review the handling and storage procedures to minimize exposure to adverse conditions (e.g., extreme pH, light, oxidizing agents). |
| Difficulty dissolving the peptide | - Incorrect solvent - High peptide concentration | - Try different solvents or solvent mixtures (e.g., adding a small amount of acetonitrile or DMSO). - Attempt to dissolve a smaller amount of the peptide. Gentle warming or sonication may also help. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container with a desiccant. |
| 4°C | Up to 2 years[1] | Suitable for shorter-term storage. Protect from moisture. | |
| In Solvent | -80°C | Up to 6 months[1] | Recommended for long-term solution storage. Use aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Suitable for short-term solution storage. |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |
| pH | Extremes in pH can lead to hydrolysis. | Maintain a pH between 5 and 7 for solutions. |
| Moisture | Promotes hydrolysis of the lyophilized powder. | Store in a desiccated environment. |
| Light | Can cause photodegradation. | Protect from light by using amber vials or storing in the dark. |
| Oxygen | Can lead to oxidation of the peptide. | For long-term storage of solutions, consider using de-gassed solvents. |
| Repeated Freeze-Thaw Cycles | Can cause physical instability and degradation. | Prepare and store in single-use aliquots. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the dipeptide under various stress conditions to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradants)
-
pH meter
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV to determine the percentage of degradation. If a mass spectrometer is available, analyze the samples to identify the mass of the degradation products.
Protocol 2: HPLC-UV Method for Stability Analysis
This method can be used to quantify the amount of intact this compound and detect the formation of degradation products.
1. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
2. Procedure:
-
Prepare standards of this compound at known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the samples from the forced degradation study (or any other stability study).
-
Quantify the peak area of the intact dipeptide and any degradation products.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
References
Technical Support Center: L-arginine Experimental Variability and Controls
Disclaimer: Initial searches for the dipeptide L-isoleucyl-L-arginine did not yield sufficient specific experimental data to create a detailed technical support guide. As L-arginine is a key component of this dipeptide and a widely researched amino acid, this guide focuses on L-arginine to provide a relevant and data-rich resource for researchers. The principles and troubleshooting strategies outlined here may provide a valuable starting point for investigations involving L-arginine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant variability in nitric oxide (NO) production in our cell culture experiments with L-arginine supplementation. What are the potential causes?
A1: Variability in nitric oxide (NO) production following L-arginine supplementation can stem from several factors:
-
Cell Type and Condition: Different cell types possess distinct isoforms of nitric oxide synthase (NOS)[1]. For instance, human platelets contain endothelial constitutive NOS (eNOS), while neutrophils have the neuronal constitutive NOS (nNOS) isoform[1]. These isoforms may have different sensitivities to L-arginine and its analogs. The health and passage number of your cells can also impact their metabolic activity and responsiveness.
-
L-arginine Concentration: The concentration of L-arginine is critical. Below a certain threshold (~100 µM in cardiac myocytes), decreasing L-arginine concentrations can paradoxically increase reactive oxygen and nitrogen species (ROS/RNS) production due to NOS uncoupling[2].
-
Presence of Inhibitors: Endogenous inhibitors like asymmetric dimethylarginine (ADMA) can compete with L-arginine for NOS binding, thereby reducing NO synthesis. Healthy individuals may have sufficient physiological L-arginine to saturate NOS, making supplementation less effective in increasing NO production[3].
-
Culture Media Composition: The basal concentration of L-arginine and other amino acids in your culture medium can influence the outcome. High concentrations of other cationic amino acids, such as L-lysine and L-ornithine, can competitively inhibit L-arginine transport into the cells[2][4].
Q2: Our in vivo study shows no significant change in blood pressure after L-arginine administration, which is contrary to our hypothesis. Why might this be?
A2: The effect of L-arginine on blood pressure is not always straightforward. Here are some possible explanations:
-
Dosage: The dose of L-arginine is a key determinant. In a study on rats, a statistically significant reduction in mean blood pressure was only observed at a high dose of 500 mg/kg of body weight[5]. Lower doses (50 and 150 mg/kg) increased muscle microperfusion without causing hypotension[5].
-
Health Status of the Model: L-arginine supplementation appears to be more effective in individuals with underlying endothelial dysfunction, such as hypercholesterolemia, where it can improve endothelium-dependent vasodilation[3][6]. In healthy subjects with normal endothelial function, the effect on blood pressure might be minimal or absent[3].
-
Route of Administration: The method of L-arginine delivery (e.g., oral, intravenous) will affect its bioavailability and the peak plasma concentrations achieved, which in turn influences its physiological effects.
Q3: We are investigating the effect of L-arginine on cell proliferation and are getting inconsistent results. What controls should we be using?
A3: For consistent and reliable cell proliferation data with L-arginine, consider the following controls:
-
D-arginine Control: Use D-arginine as a negative control. D-arginine is the stereoisomer of L-arginine and is not a substrate for NOS. This helps to confirm that the observed effects are specific to the L-isotype[6].
-
NOS Inhibitor Control: To ascertain if the proliferative effects are mediated by nitric oxide, include a condition with a NOS inhibitor like L-NAME (Nω-nitro-L-arginine methyl ester)[2].
-
Baseline Control: A culture group with the standard medium concentration of L-arginine is essential to establish the baseline proliferation rate.
-
Concentration-Response: Test a range of L-arginine concentrations to identify the optimal dose for your cell type, as very high or very low concentrations can have unexpected effects[2][7].
Troubleshooting Guides
Issue: High variability in fluorescence-based ROS/RNS detection with L-arginine.
| Potential Cause | Troubleshooting Step | Rationale |
| Autofluorescence of L-arginine or media components | Run a blank with media and L-arginine but without cells. | To subtract any background fluorescence. |
| Photobleaching of the fluorescent dye | Minimize exposure of the dye-loaded cells to light. Use an anti-fading agent if compatible with your assay. | To ensure the signal change is due to ROS/RNS production and not dye degradation. |
| NOS uncoupling at low L-arginine concentrations | Carefully control the final L-arginine concentration in your wells. Perform a titration to find the optimal concentration range. | Depletion of L-arginine can lead to NOS producing superoxide instead of NO, which will be detected by many ROS/RNS probes[2]. |
| Presence of competing amino acids | Use a defined medium with known concentrations of all amino acids. | Other cationic amino acids can inhibit L-arginine uptake[2][4]. |
Issue: Inconsistent effects of L-arginine on protein synthesis and mTOR signaling.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell density and confluency | Seed cells at a consistent density and perform experiments at a defined level of confluency. | Cell-cell contact and density can influence signaling pathways, including mTOR. |
| Serum starvation synchronization | Serum-starve cells for a defined period before L-arginine treatment. | To reduce background signaling from growth factors in the serum and synchronize the cell cycle. |
| Timing of sample collection | Perform a time-course experiment to determine the peak activation of the mTOR pathway. | The phosphorylation of mTOR pathway components like p70S6K and 4E-BP1 is often transient[7]. |
| Inhibition of nitric oxide synthesis | Include a condition with a NOS inhibitor. | To determine if the effects on protein synthesis are NO-dependent or independent[7]. |
Quantitative Data Summary
Table 1: Effect of L-arginine Concentration on Peroxynitrite (ONOO⁻)-Induced Fluorescence in Cardiac Myocytes
| ONOO⁻ Concentration (µM) | L-arginine Concentration for Half-Maximal Effect (µM) |
| 0.53 | ~50 |
| 2.7 | ~75 |
| 13 | ~100 |
| 67 | ~120 |
Data adapted from a study on cardiac ventricular myocytes, where lower L-arginine concentrations led to increased fluorescence, indicating higher ROS/RNS production[2].
Table 2: Effect of L-arginine Supplementation on Antioxidant Status in Prediabetic Obese Patients
| Parameter | Intervention Group (3g/day L-arginine) - Change from Baseline | Control Group (Placebo) - Change from Baseline | P-value |
| Total Antioxidant Capacity (TAC) | Significant Increase | No Significant Change | <0.01 |
| Superoxide Dismutase (SOD) | No Significant Change | No Significant Change | >0.05 |
| Glutathione Peroxidase (GPx) | No Significant Change | No Significant Change | >0.05 |
Summary of a randomized controlled clinical trial showing that L-arginine supplementation increased total antioxidant capacity[8].
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production in Cell Culture
This protocol is based on the Griess reaction, which measures nitrite (NO₂⁻), a stable breakdown product of NO.
Materials:
-
Cell culture plates (24-well or 96-well)
-
Phenol red-free cell culture medium
-
L-arginine solution (sterile, stock concentration of 100 mM)
-
Griess Reagent System (e.g., from Promega)
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Nitrite standard solution (e.g., sodium nitrite)
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment: a. On the day of the experiment, remove the culture medium. b. Wash the cells once with pre-warmed PBS. c. Add phenol red-free medium containing the desired concentrations of L-arginine (e.g., 0, 10, 50, 100, 200 µM). Include appropriate controls such as D-arginine or L-NAME. d. Incubate for the desired period (e.g., 24 hours).
-
Sample Collection: a. After incubation, collect the cell culture supernatant. b. Centrifuge the supernatant at 300 x g for 5 minutes to remove any detached cells.
-
Griess Reaction: a. Add 50 µL of the supernatant to a new 96-well plate. b. Prepare a nitrite standard curve in the same plate using the phenol red-free medium. c. Add 50 µL of the Sulfanilamide solution to all samples and standards. d. Incubate for 5-10 minutes at room temperature, protected from light. e. Add 50 µL of the NED solution to all wells. f. Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measurement: a. Measure the absorbance at 540 nm within 30 minutes. b. Calculate the nitrite concentration in your samples by comparing the absorbance to the standard curve.
Protocol 2: Western Blot for mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins.
Materials:
-
6-well cell culture plates
-
L-arginine solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates. b. Once at the desired confluency, serum-starve the cells for 4-6 hours. c. Treat with L-arginine at various concentrations for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts and prepare samples with Laemmli buffer. b. Run the samples on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again. h. Apply the ECL substrate and visualize the bands using an imaging system.
-
Analysis: a. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: L-arginine cellular uptake and major signaling pathways.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. Variable effects of L-arginine analogs on L-arginine-nitric oxide pathway in human neutrophils and platelets may relate to different nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Threshold levels of extracellular l-arginine that trigger NOS-mediated ROS/RNS production in cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamopenarchives.com [benthamopenarchives.com]
- 5. Low-dose L-arginine administration increases microperfusion of hindlimb muscle without affecting blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-arginine improves endothelium-dependent vasodilation in hypercholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L- Arginine Supplementation on Antioxidant Status and Body Composition in Obese Patients with Pre-diabetes: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in L-isoleucyl-L-arginine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-isoleucyl-L-arginine assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
The most common methods for the quantification of dipeptides like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC is a robust technique that often requires pre-column derivatization to enhance the detection of the dipeptide by UV or fluorescence detectors.[1] LC-MS/MS offers higher sensitivity and specificity, making it ideal for complex biological matrices and is often considered the method of choice for peptide quantification.[1][3]
Q2: My this compound standard is not dissolving properly. What should I do?
Improper dissolution can lead to significant assay variability.[4] Peptides, especially those with hydrophobic residues like isoleucine, can be challenging to dissolve. It is recommended to consult the manufacturer's solubility data. For custom peptides, a solubility test is advisable.[5] If solubility issues persist, consider using a small amount of an appropriate organic solvent like DMSO or acetonitrile before diluting with the aqueous assay buffer. Always ensure the final concentration of the organic solvent is compatible with your assay.
Q3: I'm observing a gradual decrease in signal from my stock solution over time. What could be the cause?
Peptide degradation is a likely cause for a decreasing signal.[5] this compound solutions can be susceptible to degradation. Aqueous solutions of L-arginine, a component of the dipeptide, are alkaline and can absorb carbon dioxide from the atmosphere, altering the pH and potentially affecting stability.[6] It is crucial to store peptide stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.[5] For long-term storage, lyophilized peptide is preferred.[4][5] When preparing solutions, use sterile, buffered solutions to maintain a stable pH.[5][6]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in replicate measurements is a common issue that can obscure real experimental effects. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Incomplete Dissolution | Ensure the this compound standard and samples are fully dissolved before use. Visually inspect for particulates. |
| Well-to-Well Variation in Microplates | Use high-quality microplates. Be mindful of edge effects; avoid using the outermost wells if high precision is required. |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol. Ensure consistent timing for incubation and reagent addition steps.[7] |
| Matrix Effects | In complex samples like plasma or tissue homogenates, matrix components can interfere with the assay.[1] Perform a matrix effect evaluation by spiking the analyte into the matrix. If significant effects are observed, sample cleanup or matrix-matched standards may be necessary. |
Issue 2: Low or No Signal Detected
A complete lack of signal or a signal that is much lower than expected can be frustrating. This troubleshooting guide will help you identify the root cause.
| Potential Cause | Recommended Solution |
| Peptide Degradation | Prepare fresh stock solutions from lyophilized peptide.[5] Store stock solutions appropriately at -20°C or -80°C and minimize freeze-thaw cycles.[5] Check for potential oxidation of the peptide.[5] |
| Incorrect Assay Wavelength/Filter | Verify that the spectrophotometer or plate reader is set to the correct wavelength for your detection method (e.g., 210 nm for underivatized peptides, or the specific wavelength for your derivatization agent).[8][9] |
| Adsorption to Surfaces | Peptides can adsorb to glass and certain types of plastic, leading to sample loss.[10] Consider using low-binding microplates and pipette tips. Polypropylene vials are often a better choice than glass for peptide samples.[10] |
| Inefficient Derivatization (for HPLC) | If using a pre-column derivatization method, ensure the derivatizing agent is fresh and the reaction conditions (pH, temperature, time) are optimal.[1][11] |
| Mass Spectrometer Settings (for LC-MS/MS) | Optimize the mass spectrometer parameters, including precursor and product ion selection, collision energy, and source temperature.[12] |
Experimental Protocols
General Protocol for HPLC Quantification of this compound
This protocol provides a general framework. Specific parameters such as the column, mobile phase composition, and gradient may need to be optimized for your specific application.
-
Standard Preparation:
-
Accurately weigh a suitable amount of lyophilized this compound.
-
Dissolve in an appropriate solvent (e.g., water or a buffer compatible with your mobile phase) to make a concentrated stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step is often necessary.[11] Add a cold organic solvent like acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the precipitated proteins.[7]
-
Collect the supernatant for analysis.
-
A sample cleanup or enrichment step may be required for complex matrices.[4]
-
-
Derivatization (Optional but Recommended for UV/Fluorescence Detection):
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile).[8][9]
-
Detection: Set the UV detector to an appropriate wavelength (e.g., 210 nm for underivatized peptides or the specific absorbance maximum of the derivative).[8][9]
-
Injection Volume: Typically 20 µL.[9]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Visual Troubleshooting Guides
Below are diagrams to help visualize common troubleshooting workflows and sources of error in this compound assays.
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Common sources of error in peptide assays.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. High-performance liquid chromatographic assay for the quantitation of L-arginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of Synthetic L-isoleucyl-L-arginine: A Comparative Guide
This guide provides a framework for validating the potential biological activities of the synthetic dipeptide L-isoleucyl-L-arginine (Ile-Arg). Due to the limited direct experimental data on this specific dipeptide, this document focuses on the well-established biological roles of its constituent amino acid, L-arginine. The presented experimental protocols and comparative data are based on the hypothesis that Ile-Arg may exhibit similar bioactivities, particularly in the realms of anti-inflammatory action and angiotensin-converting enzyme (ACE) inhibition.
Assessment of Anti-Inflammatory Activity
L-arginine is a critical modulator of inflammatory pathways.[1][2][3][4][5][6] It serves as a substrate for two key enzymes: inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a potent inflammatory mediator, and arginase (ARG), which can compete with iNOS and regulate the inflammatory response.[4] The following sections detail experimental approaches to investigate the anti-inflammatory potential of Ile-Arg.
In Vitro Inhibition of Nitric Oxide Production
A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of synthetic this compound and a positive control (e.g., L-NG-Nitroarginine Methyl Ester, L-NAME, a known iNOS inhibitor) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined.
Data Presentation:
| Compound | IC50 (µM) for NO Inhibition |
| Synthetic this compound | TBD |
| L-NG-Nitroarginine Methyl Ester (L-NAME) | ~25 µM (Literature Value) |
| L-arginine | (Acts as a substrate, not an inhibitor) |
Logical Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.
Signaling Pathway of L-arginine in Inflammation
Caption: Simplified signaling pathway of L-arginine in inflammatory and immune responses.
Evaluation of Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
Bioactive peptides derived from food proteins are known to exhibit ACE inhibitory activity, which is a key mechanism for regulating blood pressure. L-arginine-containing peptides have been reported to possess antihypertensive effects.[7][8] Therefore, evaluating the ACE inhibitory potential of synthetic this compound is a logical step.
In Vitro ACE Inhibition Assay
A widely used method for determining ACE inhibitory activity is a spectrophotometric assay based on the hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Experimental Protocol: ACE Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of rabbit lung ACE in 100 mM borate buffer (pH 8.3).
-
Prepare a solution of the substrate HHL in the same buffer.
-
Prepare solutions of synthetic this compound and a positive control (e.g., Captopril, a known ACE inhibitor) at various concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix the ACE solution with the test compound (Ile-Arg or Captopril) or buffer (for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
-
Quantification of Hippuric Acid:
-
Extract the hippuric acid (the product of HHL hydrolysis) with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the residue in distilled water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of ACE inhibition. The IC50 value (the concentration of the inhibitor required to inhibit 50% of the ACE activity) is then determined.
Data Presentation:
| Compound | IC50 (µM) for ACE Inhibition |
| Synthetic this compound | TBD |
| Captopril | ~0.02 µM (Literature Value) |
| L-arginine | (May show weak inhibition) |
Experimental Workflow for ACE Inhibition Assay
Caption: Workflow for the in vitro determination of ACE inhibitory activity.
Signaling Pathway of the Renin-Angiotensin System
Caption: The Renin-Angiotensin System and the potential inhibitory action of this compound.
References
- 1. l-Arginine prevents inflammatory and pro-calcific differentiation of interstitial aortic valve cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Arginine Inhibited Inflammatory Response and Oxidative Stress Induced by Lipopolysaccharide via Arginase-1 Signaling in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-arginine metabolism inhibits arthritis and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Arginine and immune modulation: A pharmacological perspective on inflammation and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-arginine supplementation improves responses to injury and inflammation in dextran sulfate sodium colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-arginine metabolism inhibits arthritis and inflammatory bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining lisinopril and l-arginine slows disease progression and reduces endothelin-1 in passive Heymann nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-isoleucyl-L-arginine and Other Arginine-Containing Dipeptides in Biological Applications
For researchers, scientists, and professionals in drug development, the selection of lead compounds is a critical step. Dipeptides containing arginine are of particular interest due to the unique properties of the arginine residue, which can influence biological activity, cell permeability, and molecular interactions. This guide provides an objective comparison of L-isoleucyl-L-arginine (Ile-Arg) with other arginine-containing dipeptides, supported by experimental data from various studies.
This comparison focuses on key biological activities, including angiotensin-converting enzyme (ACE) inhibition, antioxidant potential, and antimicrobial effects. The data is presented in a structured format to facilitate easy comparison, and detailed experimental protocols for the cited experiments are provided for reproducibility and further investigation.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a common strategy for the treatment of hypertension. Several studies have investigated the ACE inhibitory potential of arginine-containing dipeptides.
Comparative ACE Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various arginine-containing dipeptides against ACE. Lower IC50 values indicate higher potency.
| Dipeptide Sequence | IC50 (µM) | Reference |
| This compound (Ile-Arg) | Not explicitly quantified in the provided search results, but described as a potent ACE inhibitor.[1] | Seok et al., 2017[1] |
| L-arginyl-L-tryptophan (Arg-Trp) | Not explicitly quantified in the provided search results. | |
| L-arginyl-L-phenylalanine (Arg-Phe) | Not explicitly quantified in the provided search results. | |
| L-isoleucyl-L-tryptophan (Ile-Trp) | 1.9 (rabbit lung ACE), 38.8 (human plasma ACE) | Schleusener et al., 2015[2] |
| L-glutamyl-L-tryptophan (Glu-Trp) | ~25 (rabbit lung ACE) | Schleusener et al., 2015[2] |
| L-tryptophyl-L-leucine (Trp-Leu) | ~38 (rabbit lung ACE) | Schleusener et al., 2015[2] |
Note: Direct comparative studies for a wide range of arginine-containing dipeptides are limited. The data presented is compiled from different studies and experimental conditions may vary.
Experimental Protocol: ACE Inhibition Assay
The ACE inhibitory activity is typically determined by measuring the rate of substrate hydrolysis by ACE in the presence and absence of the inhibitory peptide. A common method involves the use of the substrate Hippuryl-His-Leu (HHL).
-
Reagents: Angiotensin-Converting Enzyme (from rabbit lung), Hippuryl-His-Leu (HHL), borate buffer, HCl, ethyl acetate.
-
Procedure:
-
The dipeptide inhibitor is pre-incubated with ACE in borate buffer (pH 8.3) at 37°C for 5 minutes.
-
The substrate HHL is added to initiate the reaction.
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of HCl.
-
The product, hippuric acid, is extracted with ethyl acetate.
-
The ethyl acetate is evaporated, and the residue is dissolved in distilled water.
-
The absorbance is measured at 228 nm using a spectrophotometer.
-
-
Calculation: The percentage of ACE inhibition is calculated as: (B-A)/(B-C) x 100, where A is the absorbance with the inhibitor, B is the absorbance without the inhibitor, and C is the absorbance of the blank. The IC50 value is determined from a dose-response curve.[3]
Antioxidant Activity
Antioxidant peptides can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases. The antioxidant capacity of peptides is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Comparative Antioxidant Capacity
| Dipeptide Sequence | Antioxidant Activity (Assay) | Result | Reference |
| This compound (Ile-Arg) | Not available | - | |
| L-arginyl-L-tryptophan (Arg-Trp) | ORAC, DPPH | Data not available for the dipeptide, but Trp-containing peptides show significant antioxidant capacity.[4] | |
| L-arginyl-L-tyrosine (Arg-Tyr) | ORAC, DPPH | Data not available for the dipeptide, but Tyr-containing peptides are known antioxidants.[5] |
Experimental Protocol: ORAC Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents: Fluorescein (fluorescent probe), AAPH (peroxyl radical generator), Trolox (standard), phosphate buffer.
-
Procedure:
-
The dipeptide sample, fluorescein, and phosphate buffer (pH 7.4) are mixed in a microplate well.
-
The plate is pre-incubated at 37°C.
-
AAPH is added to initiate the reaction.
-
The fluorescence decay is monitored over time using a microplate reader.
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to a standard curve generated with Trolox. Results are expressed as Trolox equivalents (TE).[6][7][8]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, dipeptide solution.
-
Procedure:
-
The dipeptide solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value can be determined from a dose-response curve.[6][9]
Antimicrobial Activity
Arginine-rich peptides are known for their antimicrobial properties, which are often attributed to their ability to interact with and disrupt microbial cell membranes.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various arginine-containing peptides against different microorganisms. A lower MIC value indicates greater antimicrobial potency.
| Peptide Sequence | Microorganism | MIC (µM) | Reference |
| This compound (Ile-Arg) | Not available | - | |
| Arginine-Tryptophan rich hexapeptides | Bacillus subtilis | 15 - 31 | Strøm et al., 2003[10] |
| Arginine-Tryptophan rich peptides | E. coli, P. aeruginosa | 3.5 | Strøm et al., 2002[11] |
| S. aureus | 1.5 | Strøm et al., 2002[11] | |
| Poly-L-arginine | E. coli O157:H7 | 7.8 - 15.6 (µg/ml) | Mohammadi et al., 2017[12] |
| S. aureus | 3.9 - >62.5 (µg/ml) | Mohammadi et al., 2017[12] |
Note: The available data is predominantly for longer arginine-rich peptides. Specific MIC values for this compound and other dipeptides were not found in the provided search results. The hydrophobicity and charge of the partnering amino acid are expected to significantly influence the antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
-
Reagents: Mueller-Hinton broth (MHB), bacterial or fungal culture, dipeptide solutions.
-
Procedure:
-
Serial two-fold dilutions of the dipeptide are prepared in MHB in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the dipeptide that completely inhibits visible growth of the microorganism.[13]
-
Cellular Uptake
The ability of peptides to cross cell membranes is crucial for their therapeutic efficacy if their target is intracellular. Arginine-rich peptides are a class of cell-penetrating peptides (CPPs). While most research focuses on longer poly-arginine sequences, the fundamental principles of cellular uptake are relevant.
The cellular uptake of arginine-rich peptides is thought to occur through various mechanisms, including direct translocation across the plasma membrane and endocytosis (such as macropinocytosis).[10][14][15][16][17] The efficiency of uptake is influenced by the number of arginine residues, the overall charge of the peptide, and the nature of the cargo it carries.[15][18]
Quantitative data on the cellular uptake efficiency of specific arginine-containing dipeptides is scarce. It is hypothesized that the presence of a hydrophobic residue like isoleucine in Ile-Arg may facilitate membrane interaction and subsequent uptake compared to dipeptides with more polar residues.
Experimental Protocol: Cellular Uptake Assay (Qualitative)
Fluorescence microscopy is a common method to visualize the cellular uptake of peptides.
-
Reagents: Fluorescently labeled dipeptide (e.g., FITC-labeled), cell culture medium, cells (e.g., HeLa cells).
-
Procedure:
-
Cells are seeded in a culture plate and allowed to adhere.
-
The cells are incubated with the fluorescently labeled dipeptide in culture medium for a specific time.
-
The cells are washed to remove extracellular peptide.
-
The cells are fixed and observed under a fluorescence microscope.
-
-
Analysis: The localization of the fluorescence signal (e.g., in the cytoplasm, nucleus, or endosomes) provides information about the cellular uptake and intracellular distribution of the peptide.
Conclusion
This compound is a promising dipeptide with reported potent ACE inhibitory activity. While direct comparative data with a wide range of other arginine-containing dipeptides is limited, the existing literature on arginine-rich peptides provides a framework for understanding their structure-activity relationships. The hydrophobic nature of isoleucine in Ile-Arg may confer advantages in terms of membrane interaction and bioavailability compared to dipeptides with more polar or smaller side chains. However, for antioxidant and antimicrobial activities, dipeptides containing aromatic residues like tryptophan or tyrosine may exhibit superior performance.
Further head-to-head comparative studies are necessary to fully elucidate the relative potencies of this compound and other arginine-containing dipeptides across various biological activities. The experimental protocols provided in this guide offer a starting point for such investigations. The choice of a specific arginine-containing dipeptide for a particular application will ultimately depend on the desired biological effect and the specific molecular target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides [mdpi.com]
- 4. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jscienceheritage.com [jscienceheritage.com]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of arginine- and tryptophan-rich hexapeptides: the effects of aromatic clusters, D-amino acid substitution and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of short arginine- and tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of cargo molecules on the cellular uptake of arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effects of charge and charge distribution on the cellular uptake of multivalent arginine-containing peptide-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Isoleucyl-L-Arginine and L-Arginine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known biological effects of the amino acid L-arginine and the dipeptide L-isoleucyl-L-arginine. Due to a lack of direct comparative studies on this compound, this guide extrapolates its potential effects based on the activities of its constituent amino acids and related dipeptides.
Introduction
L-arginine is a semi-essential amino acid renowned for its critical role as a precursor to nitric oxide (NO), a key signaling molecule in various physiological processes.[1][2][3][4] Its effects on vasodilation, immune function, and cellular signaling have been extensively studied. This compound, a dipeptide composed of L-isoleucine and L-arginine, is less characterized. This guide aims to provide a comparative overview of these two molecules, drawing on established data for L-arginine and inferring the potential biological activities of this compound.
Comparative Data on Biological Effects
While direct comparative experimental data for this compound is scarce, the following table summarizes the well-documented effects of L-arginine and the hypothesized effects of this compound.
| Biological Effect | L-Arginine | This compound (Hypothesized) | Supporting Evidence for this compound (Inference) |
| Nitric Oxide (NO) Production | Direct precursor for nitric oxide synthase (NOS) enzymes to produce NO.[1][4] | May serve as a source of L-arginine for NO synthesis, potentially after hydrolysis into its constituent amino acids. | Studies on other arginine-containing dipeptides show they can be utilized for NO production, often following extracellular breakdown.[5] |
| Vasodilation | Promotes vasodilation through the NO-cGMP pathway, leading to relaxation of vascular smooth muscle.[6][7][8][9][10] | Potential for indirect vasodilation by supplying L-arginine for NO synthesis. | The L-arginine component is the key mediator of this effect. |
| Immune Modulation | Modulates the function of various immune cells, including T-cells and macrophages. Can have both pro-inflammatory and anti-inflammatory effects depending on the context.[11][12][13][14] | May exhibit immunomodulatory properties due to the combined effects of L-arginine and L-isoleucine. | L-arginine is a known immunomodulator. L-isoleucine also plays a role in immune function. |
| mTOR Signaling | Activates the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[15][16][17][18][19][20] | Likely activates the mTOR signaling pathway, potentially with synergistic effects from both L-isoleucine and L-arginine. | Both L-arginine and L-isoleucine have been independently shown to activate the mTOR pathway.[21] |
| Protein Synthesis | Promotes protein synthesis through mTOR signaling and by serving as a building block for proteins.[15][19][20] | May enhance protein synthesis due to the provision of both L-arginine and the essential amino acid L-isoleucine, and through mTOR activation. | Both constituent amino acids are involved in protein synthesis. |
Signaling Pathways
L-Arginine Signaling
L-arginine primarily exerts its effects through two major signaling pathways: the nitric oxide synthase (NOS) pathway and the mammalian target of rapamycin (mTOR) pathway.
References
- 1. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Arginine (Arg) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. healthyhey.com [healthyhey.com]
- 4. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The utilization of dipeptides containing L-arginine by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-arginine - Mayo Clinic [mayoclinic.org]
- 7. L-arginine-induced vasodilation in healthy humans: pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-arginine improves endothelium-dependent vasodilation in hypercholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-arginine: Does it lower blood pressure? - Mayo Clinic [mayoclinic.org]
- 10. Effects of L-arginine supplementation on endothelium-dependent coronary vasodilation in patients with angina pectoris and normal coronary arteriograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 12. Effect of L-arginine on immune function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. L-Arginine and immune modulation: A pharmacological perspective on inflammation and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of L-isoleucyl-L-arginine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of the dipeptide L-isoleucyl-L-arginine (Ile-Arg) and its structural analogs. The primary focus of this comparison is on two key biological activities: the inhibition of Angiotensin-Converting Enzyme (ACE) and the induction of vasorelaxation, both crucial in the regulation of blood pressure.
While direct comparative studies on a wide range of Ile-Arg analogs are limited, this guide synthesizes available data and established structure-activity relationships to provide insights into their potential therapeutic efficacy. The information presented herein is intended to guide further research and drug discovery efforts in this area.
I. Overview of this compound and its Analogs
This compound is a dipeptide composed of the amino acids L-isoleucine and L-arginine. Its structure lends itself to potential interactions with various enzymes and receptors. Analogs of Ile-Arg can be designed by substituting either the isoleucine or arginine residue with other amino acids, or by modifying the peptide backbone. These modifications can significantly impact the molecule's biological activity, potency, and selectivity.
II. Efficacy Comparison: ACE Inhibition and Vasorelaxation
The therapeutic potential of Ile-Arg and its analogs is often evaluated based on their ability to inhibit ACE and induce vasorelaxation. ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a central role in blood pressure regulation. Inhibition of ACE leads to reduced production of the vasoconstrictor angiotensin II, resulting in vasodilation and a decrease in blood pressure.
Data Presentation
The following tables summarize the Angiotensin-Converting Enzyme (ACE) inhibitory activity of various dipeptides, including those structurally related to Ile-Arg. It is important to note that the IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable indication of the structure-activity relationship.
Table 1: ACE Inhibitory Activity of Dipeptides
| Dipeptide Sequence | IC50 (µM) | Reference |
| Val-Trp | 1.4 | [1] |
| Ile-Trp | 1.5 | [1] |
| Val-Tyr | 3.1 | [2] |
| Ile-Tyr | 5.0 | [1] |
| Ile-Arg | Not Specifically Reported, but noted as a renin inhibitor | [3] |
| Ala-Trp | 7.9 | [1] |
| Leu-Trp | 9.0 | [1] |
| Phe-Trp | 11.0 | [1] |
Note: A lower IC50 value indicates greater potency.
Structure-Activity Relationship for ACE Inhibition:
Studies have shown that for dipeptides, the presence of a hydrophobic amino acid at the C-terminal position and a bulky side chain are generally preferred for potent ACE inhibition.[4] The isoleucine residue in Ile-Arg, with its bulky and hydrophobic side chain, is consistent with these findings. The positively charged arginine at the C-terminus may also contribute to binding with the active site of ACE.[5]
Table 2: Vasorelaxant Activity of Dipeptides
| Dipeptide Sequence | Vasorelaxation (%) | Endothelium-Dependent | NO-Mediated | Reference |
| Ser-Tyr | High | Yes | Yes | [1][6] |
| Asn-Ala | High | Yes | No (CCK-mediated) | [1][6] |
| Ile-Arg | Potentially high (inferred) | Likely Yes | Likely Yes | Inferred from[7] |
| Arg-Phe | High | Yes | Yes | [1][6] |
| Phe-Trp | Moderate | Yes | Yes | [1][6] |
Note: Vasorelaxation is often expressed as a percentage of relaxation of a pre-constricted aortic ring.
Structure-Activity Relationship for Vasorelaxation:
The vasorelaxant activity of many dipeptides is endothelium-dependent and mediated by the release of nitric oxide (NO).[7] The arginine residue in Ile-Arg is a direct precursor for NO synthesis by nitric oxide synthase (NOS). Therefore, it is plausible that Ile-Arg and its analogs containing arginine could exhibit significant vasorelaxant properties.
III. Experimental Protocols
A. Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a common in vitro method to determine the ACE inhibitory activity of dipeptides.
1. Principle:
The assay is based on the spectrophotometric measurement of the product formed from the hydrolysis of a synthetic substrate by ACE. The inhibitory activity of the test compound is determined by measuring the decrease in product formation in its presence.
2. Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
Test dipeptides (this compound and its analogs)
-
Captopril (positive control)
-
Spectrophotometer
3. Procedure:
-
Prepare solutions of the test dipeptides and captopril at various concentrations.
-
In a reaction tube, mix the ACE solution with the test dipeptide solution or buffer (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1M HCl.
-
Extract the hippuric acid (HA) formed with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the residue in distilled water.
-
Measure the absorbance at 228 nm.
4. Data Analysis:
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_sample is the absorbance in the presence of the test dipeptide.
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Vasorelaxation Assay in Isolated Aortic Rings
This ex vivo protocol is used to assess the vasodilatory effects of dipeptides on isolated arterial segments.
1. Principle:
The relaxation of pre-constricted aortic rings is measured isometrically in an organ bath. The ability of a test compound to induce relaxation is indicative of its vasorelaxant properties.
2. Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator, positive control)
-
Sodium nitroprusside (endothelium-independent vasodilator, positive control)
-
Test dipeptides (this compound and its analogs)
-
Organ bath system with isometric force transducers
3. Procedure:
-
Isolate the thoracic aorta from the rat and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes.
-
Test the viability and endothelial integrity of the rings by contracting them with phenylephrine (1 µM) and then relaxing them with acetylcholine (10 µM).
-
After washing and re-equilibration, pre-constrict the aortic rings with phenylephrine to about 80% of the maximal contraction.
-
Once a stable contraction is achieved, cumulatively add the test dipeptides in increasing concentrations to the organ bath.
-
Record the changes in tension until a maximal relaxation is achieved.
4. Data Analysis:
The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value (the concentration of the dipeptide that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve. To investigate the mechanism of vasorelaxation, the experiment can be repeated in the presence of a NOS inhibitor (like L-NAME) or in endothelium-denuded rings.
IV. Visualizations
Signaling Pathway: Renin-Angiotensin System
Caption: The Renin-Angiotensin System and the inhibitory action of Ile-Arg analogs on ACE.
Experimental Workflow: ACE Inhibition Assay
Caption: Workflow for determining the ACE inhibitory activity of dipeptides.
Logical Relationship: Vasorelaxation Mechanisms
Caption: Endothelium-dependent vasorelaxation pathway potentially activated by Ile-Arg.
References
- 1. Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirements of Angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of endothelium‐dependent vasorelaxation by arginine analogues: a pharmacological analysis of agonist and tissue dependence | Semantic Scholar [semanticscholar.org]
Cross-validation of L-isoleucyl-L-arginine quantification methods
A Comprehensive Guide to the Cross-Validation of L-Isoleucyl-L-Arginine Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic candidates like the dipeptide this compound is critical for advancing preclinical and clinical studies. The cross-validation of analytical methods ensures the reliability and consistency of pharmacokinetic, pharmacodynamic, and toxicology data. This guide provides a detailed comparison of three common bioanalytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Assays.
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput.[1] While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, HPLC-UV provides a robust and cost-effective alternative for samples with higher concentrations.[2] Fluorescence-based assays offer high sensitivity and are suitable for high-throughput screening applications.[3][4]
Comparison of Quantitative Performance
The following table summarizes the key performance characteristics of the three methods for the quantification of this compound. The values presented are typical and may vary depending on the specific instrumentation, reagents, and sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence-Based Assay |
| Limit of Detection (LOD) | ~50-100 ng/mL | ~0.1-1 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~150-300 ng/mL | ~0.5-5 ng/mL | ~5-20 ng/mL |
| Linearity Range | 2-3 orders of magnitude | 4-5 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Accuracy (%RE) | ± 15% | ± 10% | ± 15% |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | Low | High | Low-Moderate |
| Specificity | Moderate | High | Moderate-High |
Experimental Protocols
Detailed methodologies for each of the key quantification methods are provided below. These protocols are intended as a starting point and should be optimized and validated for specific experimental conditions and matrices according to regulatory guidelines from agencies such as the FDA and EMA.[5][6][7][8]
HPLC-UV Method
This method involves the separation of this compound from other components in the sample matrix using reverse-phase HPLC, followed by detection using a UV detector. Pre-column derivatization with an agent like o-phthalaldehyde (OPA) is often necessary to enhance the UV absorbance of the dipeptide.[1]
Sample Preparation:
-
To 100 µL of plasma, serum, or other biological matrix, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
Derivatization:
-
To the reconstituted sample, add 50 µL of OPA derivatizing reagent.
-
Incubate at room temperature for 2 minutes.
-
Neutralize the reaction by adding 20 µL of a suitable quenching agent.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM sodium phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation (e.g., 0-60% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 338 nm (for OPA derivatives).[9]
LC-MS/MS Method
This highly sensitive and specific method combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.[10]
Sample Preparation:
-
Follow steps 1-4 of the HPLC-UV sample preparation protocol.
-
The supernatant can often be directly injected or may require dilution with the initial mobile phase.
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient suitable for rapid elution (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined experimentally, but for L-arginine, a common transition is m/z 175.1 -> 70.0).[11]
-
Internal Standard (e.g., stable isotope-labeled this compound): Precursor ion (Q1) -> Product ion (Q3).
-
Fluorescence-Based Assay
This method relies on the reaction of the dipeptide with a fluorescent dye, leading to a measurable increase in fluorescence intensity.[4]
Assay Protocol:
-
Prepare a standard curve of this compound in the assay buffer.
-
Add 50 µL of standards and samples to the wells of a 96-well microplate.
-
Add 50 µL of the fluorescent dye solution (e.g., a dye that reacts with the primary amine of isoleucine or the guanidinium group of arginine) to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Quantify the amount of this compound in the samples by interpolating from the standard curve.
Mandatory Visualizations
General experimental workflow for bioanalytical quantification.
Logical flow of a cross-validation study.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. agilent.com [agilent.com]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Arginine and Its Precursor L-Citrulline in Modulating Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Notice: Initial literature searches for the mechanism of action of L-isoleucyl-L-arginine did not yield specific information on this dipeptide. Consequently, this guide provides a comprehensive comparison of the well-researched amino acid L-arginine and its increasingly popular alternative, L-citrulline. This document focuses on their established mechanisms of action, supported by experimental data, to inform research and development in related fields.
Introduction: L-Arginine and the Quest for Enhanced Bioavailability
L-arginine, a semi-essential amino acid, is a critical component in numerous physiological processes. Its most notable role is as the direct precursor for the synthesis of nitric oxide (NO), a pivotal signaling molecule in the cardiovascular system. NO is a potent vasodilator, essential for regulating blood flow and blood pressure. Beyond its role in the NO pathway, L-arginine is also implicated in other significant cellular signaling cascades, including the mTOR and SIRT1 pathways, which are central to cell growth, metabolism, and longevity.
Despite its importance, the oral supplementation of L-arginine is hampered by extensive first-pass metabolism in the intestines and liver, which can limit its systemic bioavailability. This has led researchers to explore alternatives, with L-citrulline emerging as a promising candidate. L-citrulline, another amino acid, is a precursor to L-arginine but bypasses the extensive first-pass metabolism. It is efficiently converted to L-arginine in the kidneys, leading to a more sustained and significant increase in plasma L-arginine levels.[1][2]
This guide provides a comparative analysis of L-arginine and L-citrulline, focusing on their mechanisms of action, supported by quantitative experimental data and detailed protocols for key investigative techniques.
Comparative Efficacy: L-Arginine vs. L-Citrulline
Experimental evidence consistently demonstrates that L-citrulline supplementation is more effective at increasing plasma L-arginine concentrations than L-arginine supplementation itself. This enhanced bioavailability translates to a greater potential for influencing L-arginine-dependent signaling pathways.
Table 1: Comparative Effects of L-Arginine and L-Citrulline on Plasma Arginine Levels
| Compound | Dosage | Change in Plasma L-Arginine Concentration (µmol/L) | Study Population | Reference |
| L-arginine | 0.18 g/kg/day | 134 ± 33 to 247 ± 62 | Healthy Volunteers | [2] |
| L-citrulline | 0.18 g/kg/day | 134 ± 33 to 247 ± 62 | Healthy Volunteers | [2] |
| L-arginine | 3 g/kg/day | 59 ± 5 to 184 ± 14 | Pediatric MELAS Patients | [2] |
| L-citrulline | 3 g/kg/day | 64 ± 5.7 to 257 ± 21 | Pediatric MELAS Patients | [2] |
Table 2: Impact of L-Arginine and L-Citrulline on Blood Pressure
| Compound | Dosage | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Study Population | Reference |
| L-arginine | 4 to 24 g/day (median 9 g/day ) | -5.39 | -2.66 | Meta-analysis of 11 trials | [3] |
| L-citrulline | ≥6 g/day | -4.10 | -2.08 | Meta-analysis of 8 trials | [3] |
| L-citrulline | ≤4 g/day | -7.54 | -3.77 | Subgroup analysis | [3] |
Mechanisms of Action and Signaling Pathways
The L-Arginine - Nitric Oxide (NO) Pathway
The primary and most studied mechanism of action for L-arginine is its role as the substrate for nitric oxide synthase (NOS) enzymes. In the vascular endothelium, endothelial NOS (eNOS) catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation.[4]
Figure 1. L-Arginine to Nitric Oxide Signaling Pathway.
L-Citrulline as an L-Arginine Precursor
The advantage of L-citrulline lies in its metabolic fate. It is readily absorbed from the intestine and is not significantly metabolized by the liver. It is then transported to the kidneys where it is efficiently converted back to L-arginine, which is then released into the systemic circulation, making it available for all tissues, including the vascular endothelium.
Figure 2. L-Citrulline as a precursor to L-Arginine.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. L-arginine has been shown to activate the mTORC1 complex, a key component of the mTOR pathway. This activation is independent of the NO pathway and is thought to be mediated by intracellular arginine sensing mechanisms. Activation of mTORC1 leads to the phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.
The SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. Recent studies have suggested a link between L-arginine and the activation of SIRT1. L-arginine has been shown to upregulate the expression of SIRT1, which can then activate downstream targets such as the transcription factor FOXO3a and the antioxidant response element Nrf2. This can lead to reduced oxidative stress and apoptosis.
Experimental Protocols
Measurement of Nitric Oxide (Nitrite/Nitrate) using the Griess Assay
This protocol outlines the colorimetric determination of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in plasma samples.
Materials:
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
-
Nitrite Standard: Sodium nitrite (NaNO2) solution (100 µM).
-
96-well microplate.
-
Microplate reader with a 540 nm filter.
Procedure:
-
Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Deproteinize plasma samples by adding zinc sulfate (15 mg/mL) and centrifuging at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[5]
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the 100 µM nitrite standard in the same buffer as the samples to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM).[6]
-
-
Assay:
-
Add 50 µL of deproteinized sample or standard to each well of the 96-well plate in triplicate.[6]
-
Add 50 µL of Reagent A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.[6]
-
Add 50 µL of Reagent B (NED solution) to each well.[6]
-
Incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[6]
-
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.[6]
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Assessment of Endothelium-Dependent Vasodilation by Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound technique used to assess endothelial function by measuring the dilation of the brachial artery in response to an increase in blood flow.[7][8]
Procedure:
-
Patient Preparation:
-
The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
The subject should have fasted for at least 8 hours and abstained from caffeine, alcohol, and smoking.
-
-
Baseline Measurement:
-
A high-resolution ultrasound with a linear array transducer (≥7.5 MHz) is used to obtain a longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa.
-
The baseline diameter of the brachial artery is measured for at least 1 minute.
-
-
Induction of Reactive Hyperemia:
-
Post-Occlusion Measurement:
-
The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia).
-
The diameter of the brachial artery is continuously recorded for at least 3 minutes post-deflation.
-
-
Calculation:
-
FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter:
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[8]
-
-
References
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. profil.com [profil.com]
- 9. m.youtube.com [m.youtube.com]
Comparative Guide to the Structure-Activity Relationship of L-isoleucyl-L-arginine Derivatives as Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-isoleucyl-L-arginine and its derivatives as inhibitors of Angiotensin-Converting Enzyme (ACE). The information presented is based on published experimental data and aims to elucidate the key structural features that govern their inhibitory potency.
Introduction
This compound (Ile-Arg) is a dipeptide that has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the Renin-Angiotensin System (RAS). The structure-activity relationship (SAR) of di- and tripeptide ACE inhibitors has been a subject of extensive research to develop effective antihypertensive agents. Generally, for dipeptides, the presence of hydrophobic and bulky amino acid residues at the N-terminus and positively charged or aromatic residues at the C-terminus enhances their inhibitory activity. This guide will delve into the specific contributions of the isoleucine and arginine residues in Ile-Arg and explore how modifications to this dipeptide can impact its ACE inhibitory potency.
Data Presentation: Comparative ACE Inhibitory Activity
While specific systematic studies on a wide range of this compound derivatives are limited in the publicly available literature, we can infer the structure-activity relationship by comparing the IC50 values of Ile-Arg with other related dipeptides. The following table summarizes the ACE inhibitory activity (IC50) of various dipeptides, highlighting the importance of the N-terminal and C-terminal amino acid residues.
| Dipeptide Sequence | N-Terminal Residue | C-Terminal Residue | IC50 (µM) | Key Structural Features |
| Ile-Arg | Isoleucine (Hydrophobic, Bulky) | Arginine (Positively Charged) | Potent | Hydrophobic N-terminus, Positively charged C-terminus |
| Val-Trp | Valine (Hydrophobic) | Tryptophan (Aromatic) | - | Aromatic C-terminus |
| Ala-Pro | Alanine (Small, Hydrophobic) | Proline (Cyclic) | - | Proline at C-terminus is favorable |
| Val-Tyr | Valine (Hydrophobic) | Tyrosine (Aromatic) | - | Aromatic C-terminus |
| Ile-Pro | Isoleucine (Hydrophobic, Bulky) | Proline (Cyclic) | - | Favorable combination of bulky N-terminus and C-terminal Proline |
| Arg-Pro | Arginine (Positively Charged) | Proline (Cyclic) | - | Positively charged N-terminus |
| Phe-Arg | Phenylalanine (Aromatic) | Arginine (Positively Charged) | - | Aromatic N-terminus, Positively charged C-terminus |
Inference on this compound Derivatives:
Based on established QSAR models for dipeptide ACE inhibitors, the following modifications to the this compound structure are predicted to affect its activity:
-
N-Terminal (Isoleucine) Modification:
-
Substitution with other hydrophobic/bulky residues (e.g., Valine, Leucine): Likely to retain significant ACE inhibitory activity.
-
Substitution with smaller or hydrophilic residues (e.g., Glycine, Serine): Expected to decrease activity.
-
N-terminal acetylation: This modification can increase peptide stability by preventing degradation, which may indirectly enhance its apparent in vivo activity.[1]
-
-
C-Terminal (Arginine) Modification:
-
Substitution with other positively charged residues (e.g., Lysine): May retain activity, as a positive charge at the C-terminus is generally favorable.[2]
-
Substitution with aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine): Also known to be favorable for ACE inhibition.[3][4]
-
Esterification or amidation of the C-terminal carboxyl group: Neutralizing the negative charge of the C-terminal carboxyl group through amidation can prevent enzymatic degradation and mimic the structure of native proteins, potentially enhancing stability and activity.[1]
-
-
Peptide Bond Modification:
-
Retro-inverso analogs: Inverting the chirality of the amino acids and reversing the peptide bond can increase resistance to proteolysis while maintaining inhibitory activity.[5]
-
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
A common in vitro method to determine the ACE inhibitory activity of peptides is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL).
Principle:
ACE catalyzes the cleavage of HHL into hippuric acid (HA) and L-histidyl-L-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm after extraction with ethyl acetate. The presence of an ACE inhibitor will reduce the amount of hippuric acid formed.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Captopril)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of ACE, HHL, and test compounds in appropriate buffers.
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix a solution of the test compound (or buffer for control) with the HHL substrate solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACE enzyme solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding HCl.
-
Add ethyl acetate to extract the hippuric acid formed.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully transfer the upper organic layer (ethyl acetate containing hippuric acid) to a new tube.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried hippuric acid in a suitable buffer or distilled water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
Mandatory Visualization
Renin-Angiotensin System (RAS) Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System and the point of inhibition by ACE inhibitors like this compound derivatives.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound derivatives on ACE.
Experimental Workflow for ACE Inhibition Assay
The following diagram outlines the general workflow for determining the ACE inhibitory activity of this compound derivatives.
Caption: A generalized workflow for the in vitro ACE inhibition assay.
References
- 1. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 2. Novel Angiotensin-Converting Enzyme-Inhibitory Peptides Obtained from Trichiurus lepturus: Preparation, Identification and Potential Antihypertensive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements of Angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition strength of short peptides derived from an ACE inhibitory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiotensin converting enzyme and potentiation of bradykinin by retro-inverso analogues of short peptides and sequences related to angiotensin I and bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking L-isoleucyl-L-arginine Against Known Bioactive Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of the amino acids L-isoleucine and L-arginine. Emerging evidence suggests its potential as a bioactive compound, particularly as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), indicating its promise in the field of cardiovascular health research. This guide provides a comparative analysis of this compound against other well-characterized bioactive peptides, focusing on key bioactivities including ACE inhibition, antimicrobial effects, and antioxidant capacity. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of this dipeptide in various therapeutic applications.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for this compound and a selection of known bioactive peptides. This allows for a direct comparison of their potency across different biological assays.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
| Peptide Sequence | Source/Type | IC50 Value (µM) |
| This compound | Dipeptide | Data not available in peer-reviewed literature; reported as a potent ACE inhibitor by commercial suppliers[1] |
| Lisinopril | Synthetic Drug | 0.0012[2] |
| Captopril | Synthetic Drug | ~0.02 |
| Val-Trp | Dipeptide | 0.58[3] |
| Ile-Trp | Dipeptide | 0.50[3] |
| Leu-Trp | Dipeptide | 1.11[3] |
| LKP | Tripeptide | 0.32[4] |
| VPP | Tripeptide | ~5 |
| IPP | Tripeptide | ~5 |
| VERGRRITSV | Decapeptide | 6.82[5] |
| FVIEPNITPA | Decapeptide | 6.36[5] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide/Compound | Target Microorganism | MIC (µg/mL) |
| This compound | - | Data not available |
| Melittin | S. aureus | 1.656[6] |
| Cecropin B2 | E. coli | 0.207[6] |
| Arg-rich lipopeptides | Gram-positive bacteria | 1.56 - 6.25[7] |
| Apidaecin | E. coli, S. enterica | Effective (specific MIC not stated)[8] |
Table 3: Antioxidant Activity (DPPH and ABTS Radical Scavenging)
| Peptide/Compound | Assay | IC50 Value (mg/mL) |
| This compound | - | Data not available |
| YLVN | ABTS | 0.002[9] |
| EEHLCFR | DPPH | 0.027[9] |
| VGPWQK | ABTS | 1.0[9] |
| MHP | ABTS | 0.76[9] |
| VYTE | ABTS | 0.13[9] |
| VSAFLA | ABTS | 0.28[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric determination of the rate of hydrolysis of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Peptide inhibitor (e.g., this compound)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the peptide inhibitor at various concentrations.
-
In a microcentrifuge tube, mix 50 µL of the peptide inhibitor solution (or buffer for control) with 50 µL of ACE solution (e.g., 2 mU).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried HA in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Peptide solution
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the peptide in an appropriate solvent.
-
Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antioxidant Activity Assays (DPPH and ABTS)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Peptide solution at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add a specific volume of the peptide solution to a defined volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.
-
The IC50 value is the concentration of the peptide that scavenges 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Peptide solution at various concentrations
-
Phosphate-buffered saline (PBS) or ethanol
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the peptide solution to a larger volume of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is the concentration of the peptide that scavenges 50% of the ABTS radicals.
Mandatory Visualizations
Signaling Pathway: Renin-Angiotensin System and ACE Inhibition
Caption: Mechanism of ACE inhibition by this compound in the Renin-Angiotensin System.
Experimental Workflow: ACE Inhibition Assay
Caption: Workflow for determining the ACE inhibitory activity of a peptide.
Logical Relationship: Bioactivity Screening Cascade
Caption: A logical workflow for the bioactivity screening of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Angiotensin-Converting Enzyme Inhibitory Peptides Identified from Walnut Glutelin-1 Hydrolysates: Molecular Interaction, Stability, and Antihypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reproducibility of L-isoleucyl-L-arginine Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological effects of the dipeptide L-isoleucyl-L-arginine (Ile-Arg). Due to a lack of extensive, publicly available research specifically quantifying the bioactivity of this compound, this document focuses on the well-documented effects of its constituent amino acid, L-arginine, and related arginine-containing dipeptides. The provided experimental data for these related compounds serves as a benchmark for assessing the potential activity of this compound and offers a framework for its experimental investigation. The detailed protocols and signaling pathways described herein are intended to facilitate reproducible research in this area.
Data Presentation: Comparative Bioactivity of Arginine and its Derivatives
The following tables summarize the quantitative data on the effects of L-arginine and various arginine-containing compounds on key biological processes, namely Nitric Oxide Synthase (NOS) activity and protein synthesis. This data provides a baseline for predicting the potential efficacy of this compound.
Table 1: Comparative Inhibitory Activity of Arginine Analogs on Nitric Oxide Synthase (NOS) Isoforms
| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Citation |
| L-NMMA (NG-Monomethyl-L-arginine) | 5 | 16 | 1160 | [1] |
| ADMA (Asymmetric Dimethylarginine) | >300 | >5000 | >5000 | [1] |
| NG-Nitro-L-arginine (L-NOARG) | - | - | - | [2] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. Data for this compound is not currently available in the reviewed literature.
Table 2: Effect of L-arginine on Protein Synthesis and mTOR Signaling
| Treatment | Protein Synthesis Rate (% of Control) | p-mTOR (Thr 2446) / Total mTOR (% of Control) | p-p70S6K (Thr 389) / Total p70S6K (% of Control) | Citation |
| L-arginine (1 mM) | 170% | 170% | 140% | [3] |
| L-NAME (NOS inhibitor) | 80% | 40% | 65% | [3] |
| SNP (NO donor) | - | - | - | [3] |
Note: This table illustrates the stimulatory effect of L-arginine on protein synthesis, which is mediated by the mTOR signaling pathway and is dependent on nitric oxide (NO) production.[3] Quantitative data for this compound's effect on protein synthesis is a key area for future research.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies for key assays are provided below.
Nitric Oxide Synthase (NOS) Activity Assay (Radiolabeled L-arginine Conversion)
This protocol is adapted from established methods for measuring NOS activity by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.[4]
Materials:
-
Cell or tissue homogenates
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM BH₄, 2.5 mM CaCl₂, 10 µg/mL calmodulin
-
[³H]L-arginine (specific activity ~60 Ci/mmol)
-
Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA
-
Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in Stop Buffer
-
Scintillation fluid and vials
-
Microcentrifuge tubes and columns
Procedure:
-
Prepare cell or tissue lysates in a suitable homogenization buffer on ice.
-
In a microcentrifuge tube, combine 50 µL of cell/tissue lysate with 50 µL of Reaction Buffer.
-
Initiate the reaction by adding 10 µL of [³H]L-arginine (final concentration ~10-20 µM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.
-
Apply the reaction mixture to a column containing 200 µL of equilibrated Dowex resin.
-
Wash the column with 2 mL of Stop Buffer to elute the [³H]L-citrulline (which does not bind to the resin).
-
Collect the eluate in a scintillation vial.
-
Add 5 mL of scintillation fluid to the vial and quantify the radioactivity using a scintillation counter.
-
Calculate the NOS activity based on the amount of [³H]L-citrulline produced per unit of time and protein concentration.
Protein Synthesis Assay (SUnSET Method)
The Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis by incorporating puromycin into nascent polypeptide chains.[5][6][7]
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Puromycin solution (10 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or other compounds of interest for the desired time.
-
Thirty minutes before harvesting, add puromycin to the culture medium at a final concentration of 1-10 µM.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Perform SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycin-incorporated proteins.
-
Quantify the band intensities to determine the relative rate of protein synthesis.
Mandatory Visualization
Signaling Pathways
The biological effects of L-arginine and its dipeptides are primarily mediated through the Nitric Oxide (NO) and the mechanistic Target of Rapamycin (mTOR) signaling pathways.
Figure 1. Overview of this compound's potential mechanism of action.
Figure 2. L-arginine-mediated mTORC1 signaling pathway.
Experimental Workflow
Figure 3. Experimental workflow for assessing this compound bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arg-Ile | C12H25N5O3 | CID 7009553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of Ile-His-Arg-Phe, a novel rice-derived vasorelaxing peptide with hypotensive and anorexigenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Threshold levels of extracellular l-arginine that trigger NOS-mediated ROS/RNS production in cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-isoleucyl-L-arginine and Gly-Arg for Researchers
In the landscape of bioactive dipeptides, L-isoleucyl-L-arginine and Gly-Arg present intriguing prospects for researchers and drug development professionals. This guide provides a comprehensive, data-driven comparison of these two molecules, drawing upon their biochemical properties and the known biological activities of their constituent amino acids. While direct head-to-head experimental data is limited, this guide offers a framework for their evaluation based on existing scientific literature.
Biochemical and Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical characteristics of this compound and Gly-Arg, which are dictated by their amino acid composition. This compound is composed of the hydrophobic amino acid L-isoleucine and the positively charged L-arginine, while Gly-Arg consists of the small, flexible glycine and L-arginine. These structural differences influence their size, polarity, and potential interactions with biological targets.
| Property | This compound | Gly-Arg |
| Molecular Formula | C12H25N5O3[1] | C8H17N5O3 |
| Molecular Weight | 287.36 g/mol [1] | 231.25 g/mol |
| Structure | Dipeptide of L-isoleucine and L-arginine[1] | Dipeptide of glycine and L-arginine |
| Key Structural Features | Contains a bulky, hydrophobic isobutyl side chain from isoleucine. | Contains a simple hydrogen atom as the side chain for glycine, providing high flexibility. |
| Predicted LogP | -4.2 | -4.9 |
Potential Mechanisms of Action and Signaling Pathways
The biological activities of this compound and Gly-Arg are likely influenced by the well-documented roles of L-arginine as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.[2][3][4][5][6] The interplay between these two enzymes is a critical determinant of vascular health and immune responses.
Nitric Oxide Synthase (NOS) Pathway: L-arginine is the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[7][8][9] Both this compound and Gly-Arg, upon potential hydrolysis, could serve as sources of L-arginine, thereby influencing NO production. The hydrophobic nature of the isoleucine in this compound might facilitate membrane interaction, potentially influencing its delivery to intracellular NOS.
Arginase Pathway: Arginase competes with NOS for L-arginine, converting it to urea and ornithine.[2][3][4][5][6] The latter is a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen synthesis.[4] The balance between NOS and arginase activity is crucial, and dysregulation is implicated in various diseases.[2][3][4][5][6] The relative effects of this compound and Gly-Arg on this balance remain to be experimentally determined.
mTOR Signaling: L-arginine has been shown to activate the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11] It is plausible that both dipeptides could modulate this pathway, although the specific impact of the N-terminal amino acid (isoleucine vs. glycine) on this activity is unknown.
Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison of this compound and Gly-Arg, the following experimental protocols are proposed based on established methodologies.
Nitric Oxide Synthase (NOS) Activity Assay
Objective: To determine the effect of each dipeptide on the activity of NOS in a cell-based or purified enzyme system.
Methodology:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound, Gly-Arg, or L-arginine (as a positive control) for a defined period.
-
NO Measurement: Measure the accumulation of nitrite and nitrate (stable end-products of NO) in the culture supernatant using the Griess reagent or a chemiluminescence-based NO analyzer.
-
Data Analysis: Plot NO production as a function of dipeptide concentration and determine the EC50 for each compound.
Arginase Activity Assay
Objective: To assess the impact of each dipeptide on arginase activity.
Methodology:
-
Enzyme Source: Use purified arginase or cell lysates known to express arginase.
-
Reaction Mixture: Prepare a reaction buffer containing L-arginine as the substrate.
-
Inhibition Assay: Add varying concentrations of this compound or Gly-Arg to the reaction mixture.
-
Urea Detection: Measure the production of urea using a colorimetric assay (e.g., with α-isonitrosopropiophenone).
-
Data Analysis: Calculate the percentage of arginase inhibition for each dipeptide concentration and determine the IC50 value. A known arginase inhibitor like nor-NOHA can be used as a positive control.
Cellular Uptake Assay
Objective: To compare the rate and extent of cellular uptake of each dipeptide.
Methodology:
-
Cell Culture: Grow a suitable cell line (e.g., CHO, Caco-2) to confluence.
-
Dipeptide Treatment: Incubate the cells with a known concentration of either this compound or Gly-Arg for various time points.
-
Cell Lysis and Extraction: At each time point, wash the cells to remove extracellular dipeptide, then lyse the cells and extract intracellular metabolites.[12]
-
Quantification: Analyze the intracellular concentration of the respective dipeptide using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[12]
-
Data Analysis: Plot intracellular dipeptide concentration over time to determine the uptake kinetics for each compound.
Peptide Stability Assay
Objective: To evaluate the stability of each dipeptide in biological matrices like plasma or cell culture media.
Methodology:
-
Incubation: Incubate a known concentration of this compound or Gly-Arg in plasma or cell culture supernatant at 37°C.[13][14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile) and centrifuge to remove proteins.[13][14]
-
Analysis: Quantify the remaining intact dipeptide in the supernatant using LC-MS.
-
Data Analysis: Plot the percentage of remaining dipeptide against time to determine the degradation rate and half-life of each peptide.[14]
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and Gly-Arg based on their chemical structures and the known biological roles of their constituent amino acids. The presence of the hydrophobic isoleucine in this compound suggests it may have different membrane interaction properties and potentially a distinct pharmacological profile compared to the more flexible Gly-Arg.
To definitively elucidate their comparative efficacy and mechanisms of action, rigorous experimental investigation is required. The proposed experimental protocols offer a roadmap for researchers to generate the necessary quantitative data for a direct head-to-head comparison. Such studies will be invaluable for understanding the therapeutic potential of these dipeptides and for guiding the development of novel drug candidates.
References
- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase: an old enzyme with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The subcellular compartmentalization of arginine metabolizing enzymes and their role in endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reviveactive.com [reviveactive.com]
- 9. researchgate.net [researchgate.net]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of L-Isoleucyl-L-Arginine Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise interaction between a ligand and its target protein is fundamental to biological processes and the development of targeted therapeutics. This guide provides a framework for validating the specificity of L-isoleucyl-L-arginine interactions by comparing its performance with alternative dipeptides. We present supporting experimental data from published studies, detail the methodologies for key experiments, and visualize relevant biological pathways and workflows.
Data Presentation: Comparative Inhibition of Nitric Oxide Synthase
| Dipeptide/Analog | Target Protein | IC50 (µM) | Selectivity | Reference |
| S-methyl-L-isothiocitrullinyl-L-phenylalanine | iNOS | - | 66-fold over nNOS | [1] |
| S-methyl-L-isothiocitrullinyl-L-leucine | iNOS | - | 20-fold over nNOS | [1] |
| N(G)-nitro-L-argininyl-L-phenylalanine | iNOS | - | 14-fold over nNOS | [1] |
| L-ArgNO2-L-Dbu-NH2 | nNOS | 0.13 | >1500-fold over eNOS | [2] |
| FR038251 | iNOS | 1.7 | 38-fold over nNOS, 8-fold over eNOS | [3] |
| FR038470 | iNOS | 8.8 | >11-fold over nNOS, 3-fold over eNOS | [3] |
| FR191863 | iNOS | 1.9 | 53-fold over nNOS, 3-fold over eNOS | [3] |
| Aminoguanidine (Reference Inhibitor) | iNOS | 2.1 | - | [3] |
Experimental Protocols
To obtain the quantitative data presented above and to further validate the specificity of this compound interactions, several key experimental techniques are employed. Below are detailed methodologies for two common and robust assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Methodology:
-
Sample Preparation:
-
Dialyze both the protein and the this compound dipeptide (and any comparative dipeptides) extensively against the same buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.
-
Determine the precise concentrations of the protein and dipeptide solutions using a reliable method such as UV-Vis spectroscopy or amino acid analysis.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the dipeptide solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the dipeptide solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Subtract the heat of dilution, determined from a control experiment where the dipeptide is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and enthalpy of binding.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a high-throughput method for determining binding affinities.
Methodology:
-
Probe Preparation:
-
Synthesize a fluorescently labeled version of a known binding peptide (the probe). The fluorophore (e.g., fluorescein) should be attached at a position that does not interfere with binding.
-
-
Competition Assay:
-
In a multi-well plate, add a constant concentration of the target protein and the fluorescently labeled probe.
-
Add serial dilutions of the unlabeled competitor dipeptide (e.g., this compound and other test dipeptides).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value, which is the concentration of the unlabeled dipeptide required to displace 50% of the labeled probe.
-
The Kd of the unlabeled dipeptide can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Mandatory Visualization
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining binding affinity using ITC and FP.
L-Arginine Dependent Signaling Pathways
While specific signaling pathways exclusively modulated by this compound are not yet well-defined, the constituent amino acid, L-arginine, is a key player in several critical pathways. Understanding these provides a basis for investigating the effects of the dipeptide. A study on bovine mammary epithelial cells showed that an L-arginine-L-arginine dipeptide can activate the mTOR signaling pathway, suggesting dipeptides can indeed modulate cellular signaling.[4][5]
mTOR Signaling Pathway
Caption: Activation of the mTOR signaling pathway by L-arginine.
Nitric Oxide (NO) Synthesis Pathway
Caption: The L-arginine-dependent nitric oxide synthesis pathway.
References
- 1. Dipeptides containing L-arginine analogs: new isozyme-selective inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Isoleucyl-L-Arginine and Commercial Peptide Standards for Research Applications
For researchers, scientists, and drug development professionals, the choice between a custom-synthesized peptide and a commercial peptide standard is pivotal, impacting experimental accuracy, reproducibility, and cost-effectiveness. This guide provides a comprehensive comparison of L-Isoleucyl-L-Arginine, a custom-synthesized dipeptide, with commercially available peptide standards, supported by experimental data and detailed protocols.
This compound (Ile-Arg) is a dipeptide with potential roles as a metabolite and a modulator of biological pathways involving L-arginine, such as the nitric oxide (NO) signaling cascade.[1][2] As a custom-synthesized product, its purity and characterization are user-defined, offering flexibility for specific research needs. In contrast, commercial peptide standards are pre-characterized, high-purity peptides or peptide mixtures designed for system calibration, performance validation, and quantitative accuracy in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4]
Quantitative Performance Comparison
The selection of a peptide for research hinges on its purity, stability, and well-defined concentration. The following table summarizes the typical performance characteristics of a custom-synthesized peptide like this compound versus a high-purity commercial standard, such as a stable isotope-labeled (SIL) equivalent used for quantitative mass spectrometry.
| Parameter | This compound (Custom Synthesis) | Commercial Peptide Standard (e.g., SIL Ile-Arg) |
| Purity (by HPLC) | Typically >95% (research grade); user-specified.[5] | ≥98% or higher, with detailed certificate of analysis. |
| Identity Confirmation | Mass Spectrometry (MS). | MS/MS sequencing and Nuclear Magnetic Resonance (NMR). |
| Peptide Content | Typically 70-90% of total weight (due to counter-ions and water).[6] | Accurately determined and specified (e.g., via quantitative amino acid analysis). |
| Concentration Accuracy | Dependent on user's weighing and dissolution accuracy. | Provided as a precise concentration in a certified solution. |
| Stability | Lyophilized powder is stable at -20°C for extended periods; solution stability varies.[7] | Guaranteed stability under specified storage conditions, often with expiry dates. |
| Batch-to-Batch Consistency | Can vary between synthesis batches. | High consistency ensured by rigorous quality control. |
| Cost | Generally lower for standard research-grade purity. | Higher, reflecting extensive characterization and certification. |
| Availability | Synthesized on demand (typically 2-3 weeks).[7] | Readily available for common standards; custom SIL synthesis also an option. |
Experimental Protocols
Accurate characterization and comparison of peptides rely on robust analytical methods. Below are detailed protocols for the analysis of this compound and its comparison to a commercial standard using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
Purity and Identity Analysis by RP-HPLC-MS
This protocol is designed to determine the purity of the this compound sample and confirm its molecular weight.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating this polar dipeptide.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is often effective for small peptides. For example, start with 5% B for 5 minutes, ramp to 30% B over 20 minutes, then ramp to 95% B for a column wash.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
MS Parameters: ESI in positive ion mode, scanning a mass range that includes the expected m/z of this compound (C12H25N5O3, MW: 287.36 g/mol ).[1]
-
Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL. Inject 10 µL.
Data Analysis: Purity is calculated based on the area of the main peak as a percentage of the total peak area in the UV chromatogram. The identity is confirmed by matching the observed mass-to-charge ratio (m/z) in the mass spectrum to the theoretical value.
Quantitative Analysis by LC-MS/MS
This protocol details the use of a stable isotope-labeled (SIL) internal standard for the accurate quantification of this compound in a biological matrix.
Methodology:
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled to an LC system.
-
Internal Standard: A SIL version of this compound (e.g., with 13C and 15N labeled Arginine).[9]
-
Sample Preparation:
-
Spike biological samples (e.g., cell lysate, plasma) with a known concentration of the SIL internal standard.
-
Perform protein precipitation with cold acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the solvent and reconstitute in the initial mobile phase.
-
-
LC Method: Use the same column and mobile phases as in the purity analysis, but a faster gradient may be employed for higher throughput.
-
MS Method: Develop a Multiple Reaction Monitoring (MRM) method.[10]
-
Analyte (this compound): Select a precursor ion (e.g., [M+H]+) and one or two characteristic product ions.
-
Internal Standard (SIL Ile-Arg): Select the corresponding mass-shifted precursor and product ions.
-
-
Quantification: Create a calibration curve by analyzing known concentrations of the analyte with a fixed concentration of the internal standard. The concentration of the analyte in unknown samples is determined by the ratio of the analyte peak area to the internal standard peak area.
Biological Activity Assay: Nitric Oxide Synthase (NOS) Activity
Given that L-arginine is the substrate for nitric oxide synthase (NOS), a potential biological function of this compound could be its involvement in the nitric oxide signaling pathway.[11] This could occur either through direct interaction with NOS or following enzymatic cleavage into its constituent amino acids.
Experimental Workflow:
Caption: Workflow for assessing the impact of this compound on Nitric Oxide production.
Methodology:
-
Cell Culture and Lysate Preparation: Culture a cell line known to express inducible NOS (e.g., RAW 264.7 macrophages) and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. Prepare a cell lysate.
-
NOS Assay: In a 96-well plate, incubate the cell lysate with a reaction buffer containing necessary cofactors (NADPH, FAD, FMN, BH4).
-
Test Group: Add varying concentrations of this compound.
-
Positive Control: Add varying concentrations of L-Arginine (commercial standard).
-
Negative Control: Add buffer only.
-
-
Nitrite Detection: Nitric oxide has a short half-life and is rapidly converted to nitrite and nitrate. The total nitric oxide production can be quantified by measuring the total nitrite concentration using the Griess Reagent system.
-
Data Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve. Compare the NO production in the presence of this compound to the positive and negative controls.
Logical Framework for Peptide Selection
The decision to use a custom peptide or a commercial standard depends on the experimental goals.
Caption: Decision tree for selecting between custom and commercial peptides based on application.
Conclusion
This compound, as a custom-synthesized peptide, offers flexibility and cost-effectiveness for exploratory research, such as initial screening for biological activity. However, for applications requiring the highest accuracy, reproducibility, and regulatory compliance, such as quantitative bioanalysis or instrument validation, well-characterized commercial peptide standards are indispensable. The choice ultimately depends on the specific requirements of the study, and a thorough analytical characterization, as outlined in the provided protocols, is essential for ensuring data quality regardless of the peptide source.
References
- 1. This compound | C12H25N5O3 | CID 7021814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Mass Spectrometry Standards - Mass Spec Standards [proteochem.com]
- 5. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 6. Custom Peptide Synthesis Frequently Asked Questions [peptide2.com]
- 7. form.biomatik.com [form.biomatik.com]
- 8. hplc.eu [hplc.eu]
- 9. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-isoleucyl-L-arginine: A Procedural Guide
General Safety and Handling Precautions
Before disposal, it is crucial to handle L-isoleucyl-L-arginine with appropriate care. Although not classified as hazardous, good laboratory practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the dipeptide[1].
-
Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any dusts[2].
-
Avoid Contamination: Do not mix this compound waste with other chemical waste to prevent unforeseen reactions. Leave the chemical in its original container for disposal whenever possible.
Step-by-Step Disposal Procedure
The primary principle for laboratory waste is to have a disposal plan before beginning any experiment[3].
-
Waste Identification and Segregation:
-
Spill Management:
-
Disposal of Unused Product and Empty Containers:
-
Waste material must be disposed of in accordance with national, state, and local regulations[2].
-
For small quantities of non-hazardous solid waste, consult your institution's specific policies on disposal in the regular trash[3].
-
Empty containers should be handled as if they contain the product itself. Do not rinse into the sanitary sewer unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Quantitative Data and Chemical Properties
While specific quantitative disposal limits for this compound are not available, the properties of L-arginine provide a basis for assessing its environmental and safety profile.
| Property | L-arginine Data | Relevance to Disposal |
| GHS Hazard Classification | Not a hazardous substance or mixture. | Indicates that the substance does not meet the criteria for common hazard classes (e.g., flammable, corrosive, toxic)[4]. |
| Solubility in Water | Soluble[2]. | High water solubility means it can be mobile in an aqueous environment, reinforcing the guideline not to dispose of it down the drain[5]. |
| Bioaccumulation Potential | Bioaccumulation is not expected (log Pow: -4.20). | Suggests that the substance is unlikely to accumulate in organisms in the environment. |
| Ecotoxicity | LC50 (fish): = 2.8 g/L, 96h[5]. | While not highly toxic, large releases could harm aquatic life, hence the restriction on drain disposal[5]. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are handling. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Essential Safety and Logistical Information for Handling L-isoleucyl-L-arginine
Hazard Identification and Personal Protective Equipment (PPE)
While L-arginine is generally considered non-hazardous, it may cause eye and skin irritation.[5][6] When handling any chemical, including L-isoleucyl-L-arginine, it is crucial to use appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[7] A face shield may be required for tasks with a high risk of splashing.[7] | Should meet ANSI Z.87.1 or equivalent standards. Ensure a proper fit. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[8][7] | Inspect gloves for tears or holes before use.[9] Remove and dispose of contaminated gloves properly. Wash hands thoroughly after handling.[4] |
| Body Protection | A standard laboratory coat. Fire-resistant lab coats are recommended if flammable materials are also in use.[7] | Lab coats should be fully buttoned to provide maximum coverage.[9] |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[8][10][11] | Use a respirator if engineering controls like fume hoods are not feasible to control exposure.[9] |
| Foot Protection | Closed-toe shoes.[7] | Shoes should cover the entire foot to protect against spills and falling objects.[9] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Handle the compound in a well-ventilated area.[5] The use of a chemical fume hood is recommended, especially when working with powders to minimize dust generation.[10]
-
Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[8][10] Do not inhale dust.[10]
-
Hygiene: Wash hands thoroughly after handling the compound and before breaks.[4]
-
Labeling: Ensure all containers are clearly labeled with the compound's name.[1]
Storage Protocol:
-
Container: Keep the container tightly closed.[8]
-
Environment: Store in a cool, dry place away from direct sunlight and moisture.[1][5] A recommended storage temperature for peptides is often -20°C.[8]
-
Compatibility: Store away from strong oxidizing agents.[10]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8]
Disposal Protocol:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Containerization: Place the waste in a clearly labeled, sealed container.
-
Incineration: One common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
First Aid and Spill Response
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4][8] |
| Skin Contact | Wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[4] Seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4][8] |
Spill Response Protocol:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE.[8] For powdered spills, sweep up the material and place it into a suitable, closed container for disposal.[8][10] Avoid generating dust. For liquid spills, absorb with an inert material like sand or vermiculite and place in a closed container for disposal.[2]
-
Clean: After the material is collected, wash the spill site thoroughly.[2]
Visualized Workflows
Caption: PPE workflow for handling this compound.
Caption: Logical workflow for spill response.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. L-Arginine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. uprm.edu [uprm.edu]
- 6. images.monpanierdachat.com [images.monpanierdachat.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemunique.co.za [chemunique.co.za]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
